molecular formula C8H7IN2 B1590280 3-Iodo-7-methyl-1H-indazole CAS No. 847906-27-8

3-Iodo-7-methyl-1H-indazole

Cat. No.: B1590280
CAS No.: 847906-27-8
M. Wt: 258.06 g/mol
InChI Key: WYUIOANIHMLVPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-7-methyl-1H-indazole (CAS 847906-27-8) is a versatile nitrogen-containing heterocyclic compound that serves as a critical synthetic intermediate in medicinal chemistry and drug discovery research. This derivative belongs to the pharmacologically important indazole class, a bicyclic scaffold known for its wide spectrum of biological activities . The iodine atom at the 3-position makes it a highly valuable building block for constructing more complex molecules through cross-coupling reactions, such as the Pd(PPh₃)₄-catalyzed Suzuki reaction with arylboronic acids to produce diverse 3-arylindazole libraries for biological screening . This compound is particularly valuable in oncology research, where indazole-based derivatives have emerged as potent kinase inhibitors and have led to several clinically approved anticancer drugs such as Pazopanib and Niraparib . Researchers utilize this compound as a key precursor in the synthesis of compounds evaluated against various cancer cell lines, including HCT-116 and MDA-MB-231, demonstrating its relevance in developing novel chemotherapeutic agents . The methyl group at the 7-position offers additional opportunities for fine-tuning the electronic properties and steric profile of resulting compounds, thereby influencing their binding affinity to biological targets. For optimal stability, this reagent should be stored in a cool, dark place under an inert atmosphere (2-8°C) . The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-7-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-5-3-2-4-6-7(5)10-11-8(6)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUIOANIHMLVPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=C(NN=C12)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30478859
Record name 3-Iodo-7-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847906-27-8
Record name 3-Iodo-7-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic data for 3-Iodo-7-methyl-1H-indazole (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Iodo-7-methyl-1H-indazole

For researchers, scientists, and drug development professionals, the precise and unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of chemical research. This compound is a heterocyclic compound of interest in medicinal chemistry, and its characterization is paramount for quality control, reaction monitoring, and understanding its chemical behavior. This guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that are essential for the structural validation of this molecule.

While a complete set of publicly available experimental spectra for this compound is limited, this guide will present the expected spectroscopic data based on the analysis of its structural features and by drawing comparisons with closely related and well-characterized indazole derivatives. The methodologies provided are based on established, field-proven protocols, ensuring a self-validating system for researchers to generate high-quality data.

Molecular Structure

The structural foundation for all spectroscopic interpretation is the molecule itself. Below is the chemical structure of this compound with the standard numbering convention for the indazole ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would be essential for confirming its structure.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
NH (H1)12.0 - 13.5broad singlet1HThe chemical shift of the N-H proton is highly dependent on solvent and concentration. In a non-protic solvent like DMSO-d₆, it is readily observable.
Ar-H7.0 - 8.0doublet, triplet, doublet3HThe three aromatic protons on the benzene ring will show distinct signals. Their exact shifts and coupling patterns will depend on the electronic effects of the iodine and methyl substituents.
CH₃2.4 - 2.6singlet3HThe methyl group protons will appear as a singlet as there are no adjacent protons to couple with.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule.

Carbon Predicted Chemical Shift (δ, ppm) Notes
C385 - 95The carbon atom bearing the iodine will be significantly shielded.
C7a140 - 145Quaternary carbon at the ring junction.
C4, C5, C6110 - 130Aromatic carbons.
C7120 - 125Aromatic carbon bearing the methyl group.
C3a140 - 145Quaternary carbon at the ring junction.
CH₃15 - 20Methyl carbon.
Experimental Protocol for NMR Data Acquisition

This protocol outlines the standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1]

  • The choice of solvent is critical; DMSO-d₆ is often preferred for indazole derivatives to ensure the observation of the exchangeable NH proton.[1]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

Data Acquisition:

  • Tune and shim the NMR spectrometer to optimize the magnetic field homogeneity.[1]

  • For ¹H NMR, acquire a standard one-dimensional spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.[1]

  • For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for all carbon signals. A significantly larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.[1]

  • Employ advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.[1]

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.[1]

  • Phase the spectrum and perform baseline correction to ensure accurate integration and peak picking.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve 5-10 mg in 0.6 mL Deuterated Solvent add_tms Add TMS Internal Standard dissolve->add_tms tune_shim Tune and Shim Spectrometer add_tms->tune_shim h1_acq Acquire ¹H Spectrum (8-64 scans) tune_shim->h1_acq c13_acq Acquire ¹³C Spectrum (1024+ scans) tune_shim->c13_acq ft Fourier Transform (FID -> Spectrum) h1_acq->ft c13_acq->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference to TMS (0.00 ppm) phase_baseline->reference analyze Assign Signals and Confirm Structure reference->analyze

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

Functional Group Predicted Absorption Range (cm⁻¹) Vibration
N-H3200 - 3400 (broad)Stretching
C-H (aromatic)3000 - 3100Stretching
C-H (methyl)2850 - 3000Stretching
C=C (aromatic)1450 - 1600Stretching
C-N1250 - 1350Stretching
C-I500 - 600Stretching
Experimental Protocol for IR Data Acquisition

Sample Preparation (Thin Film Method):

  • Place a small amount of the solid sample (a few milligrams) in a small vial.

  • Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to dissolve the solid.[2]

  • Apply a drop of the resulting solution to a salt plate (e.g., NaCl or KBr).[2]

  • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[2]

Data Acquisition:

  • Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • The spectrum is typically scanned over the range of 4000-400 cm⁻¹.[2]

  • The positions of the absorption bands are reported in reciprocal centimeters (cm⁻¹).[2]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

Predicted Mass Spectrum

For this compound (C₈H₇IN₂), the following is expected in the mass spectrum:

  • Molecular Ion (M⁺): The molecular weight of this compound is 258.06 g/mol .[3] A prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ is expected at m/z 258 or 259, respectively.

  • Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so no characteristic M+2 peak will be observed as with chlorine or bromine.[4]

  • Fragmentation: Fragmentation patterns can provide further structural information. Common fragmentation pathways for indazoles may involve the loss of small molecules or radicals.

Experimental Protocol for MS Data Acquisition

Sample Preparation and Introduction:

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).[2]

  • The sample can be introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.[2]

Data Acquisition:

  • For high-resolution mass spectrometry (HRMS), an orbitrap or time-of-flight (TOF) mass analyzer is commonly used to obtain accurate mass measurements, which allows for the determination of the elemental composition.[2]

  • Low-resolution mass spectrometry will provide information about the nominal mass of the parent ion and its fragmentation patterns.[2]

  • The mass-to-charge ratio (m/z) of the detected ions is reported.[2]

Mass Spectrometry Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_intro Sample Introduction cluster_ms Mass Spectrometry cluster_analysis Data Analysis dissolve Prepare Dilute Solution in Volatile Solvent (e.g., MeCN) intro Direct Infusion or LC Coupling dissolve->intro ionization Ionization (e.g., ESI) intro->ionization analysis Mass Analysis (e.g., TOF, Orbitrap) ionization->analysis detection Detection analysis->detection analyze Determine Molecular Weight and Elemental Composition detection->analyze

Caption: Workflow for mass spectrometric analysis.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive toolkit for the structural characterization of this compound. While direct experimental data may be sparse in the public domain, the predicted spectral data, coupled with the robust experimental protocols outlined in this guide, provide a solid framework for researchers to confidently verify the structure and purity of this compound. The key to successful characterization lies in the careful execution of these experiments and a thorough interpretation of the resulting data, grounded in the fundamental principles of spectroscopy.

References

A Comprehensive Technical Guide to the Purity and Stability of 3-Iodo-7-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-7-methyl-1H-indazole is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex therapeutic agents, particularly kinase inhibitors for oncological applications[1]. Its purity and stability are critical parameters that directly impact the quality, safety, and efficacy of any resulting active pharmaceutical ingredient (API). This guide provides a detailed examination of the purity profile, potential impurities, and stability characteristics of this compound. We will explore robust analytical methodologies for purity determination, outline a comprehensive stability testing program based on ICH guidelines, and discuss potential degradation pathways. This document serves as a vital resource for scientists engaged in the development and handling of this important synthetic intermediate.

Introduction: The Pivotal Role of this compound in Drug Discovery

The indazole scaffold is a "privileged structure" in medicinal chemistry, known for its versatile binding capabilities and wide range of biological activities[2]. The specific substitution pattern of this compound, featuring a methyl group at the 7-position and an iodine atom at the 3-position, offers a unique combination of steric and electronic properties. The iodine atom, in particular, serves as a crucial handle for synthetic diversification, enabling the construction of novel molecular architectures through cross-coupling reactions[3].

Given its role as a foundational fragment in multi-step syntheses, ensuring the high purity and stability of this compound is paramount. Undetected impurities can lead to the formation of undesirable side products, complicating downstream processing and potentially introducing toxic components into the final drug substance. Similarly, degradation of this intermediate can result in reduced yield and the generation of impurities that may compromise the safety and shelf-life of the API. This guide provides the scientific rationale and practical methodologies for controlling and characterizing the purity and stability of this key intermediate.

Purity Profile and Impurity Analysis

The purity of this compound is intrinsically linked to its synthetic route. While specific manufacturing processes are often proprietary, a common approach involves the iodination of 7-methyl-1H-indazole[4][5]. This process can give rise to several potential impurities.

Potential Impurities

Based on general principles of indazole chemistry, the following impurities should be considered:

  • Regioisomers: Direct iodination of 7-methyl-1H-indazole can potentially yield other iodinated isomers (e.g., 5-iodo or 6-iodo-7-methyl-1H-indazole)[6][7]. The separation of these isomers can be challenging due to their similar physicochemical properties.

  • Starting Material: Incomplete iodination will result in the presence of residual 7-methyl-1H-indazole.

  • Over-iodination Products: Under harsh reaction conditions, di-iodinated species may be formed[7].

  • Process-Related Impurities: Solvents, reagents, and byproducts from the synthesis of the 7-methyl-1H-indazole starting material could also be present.

Analytical Methods for Purity Assessment

A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment.

HPLC, particularly in the reverse-phase mode (RP-HPLC), is the gold standard for quantifying the purity of small molecules and separating impurities[8]. A validated, stability-indicating HPLC method is crucial for both initial purity assessment and for tracking degradation during stability studies.

Table 1: Example RP-HPLC Method for Purity Analysis

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides good retention and resolution for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for nitrogen-containing heterocycles.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient 5% to 95% B over 20 minA gradient elution is necessary to separate compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for analytical HPLC.
Detection UV at 254 nmIndazole systems typically have strong UV absorbance at this wavelength.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 5 µLSmall injection volume prevents column overload.

¹H NMR is a powerful tool for structural elucidation and can also be used for quantitative purity assessment[9]. qNMR offers an orthogonal approach to HPLC, as it does not rely on the chromophoric properties of the analyte and can quantify impurities that may not be detected by UV-based methods[9].

Experimental Protocol: Quantitative ¹H NMR (qNMR) for Purity Assessment

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and a certified internal standard (e.g., maleic acid) into a clean vial.

  • Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration (e.g., long relaxation delay, calibrated 90° pulse).

  • Data Processing: Carefully integrate signals corresponding to the analyte and the internal standard that are well-resolved and free from overlap.

  • Calculation: The purity of the analyte is calculated based on the integral values, the number of protons for each signal, and the known purity of the internal standard.

Stability of this compound

The stability of a drug substance is a critical quality attribute that must be thoroughly evaluated to ensure its quality, safety, and efficacy over its intended shelf life[10][11][12]. Stability testing for this compound should be conducted according to the principles outlined in the International Council for Harmonisation (ICH) guidelines[13][14]. Iodo-substituted aromatic compounds can be sensitive to light and may degrade over time, making a comprehensive stability program essential[7].

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule[15][16][17]. These studies are also crucial for demonstrating the specificity of the stability-indicating analytical method.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionExample ProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60 °C for 24hHydrolysis of the indazole ring (unlikely under these conditions but should be tested).
Base Hydrolysis 0.1 M NaOH at 60 °C for 24hPotential for ring opening or other base-catalyzed reactions.
Oxidation 3% H₂O₂ at room temp for 24hOxidation of the indazole ring or methyl group.
Thermal Solid state at 80 °C for 48hThermally induced decomposition.
Photostability ICH Q1B conditions (exposure to UV and visible light)De-iodination or other light-induced reactions.[13]

The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed at a sufficient concentration for detection and characterization[18].

Formal Stability Testing

Formal stability studies are conducted on at least three primary batches of the drug substance to establish a re-test period[12][13]. The storage conditions and testing frequency should be in accordance with ICH Q1A(R2) guidelines[13].

Table 3: ICH Stability Storage Conditions

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-term 25 °C ± 2 °C / 60% RH ± 5% RH12 monthsEvery 3 months for the first year, every 6 months for the second year, and annually thereafter.[12][13]
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 monthsMinimum of three time points, including initial and final (e.g., 0, 3, and 6 months).[12][13]

A "significant change" is defined as a failure to meet the established specification[11]. If a significant change occurs during accelerated testing, intermediate storage conditions (e.g., 30 °C / 65% RH) should be investigated[11].

Visualization of Workflows

Purity Assessment Workflow

Purity_Workflow cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample This compound Sample Prep_HPLC Prepare solution for HPLC (e.g., 0.1 mg/mL in Diluent) Sample->Prep_HPLC Prep_qNMR Prepare solution for qNMR (with internal standard) Sample->Prep_qNMR HPLC RP-HPLC Analysis Prep_HPLC->HPLC qNMR qNMR Analysis Prep_qNMR->qNMR Data_HPLC Quantify impurities by peak area % HPLC->Data_HPLC Data_qNMR Calculate absolute purity qNMR->Data_qNMR Report Purity Report (Certificate of Analysis) Data_HPLC->Report Data_qNMR->Report Stability_Workflow cluster_0 Study Initiation (T=0) cluster_1 Sample Storage cluster_2 Timepoint Testing & Evaluation Batch Select ≥3 Batches of This compound Initial_Analysis Initial Analysis: Purity, Appearance, etc. Batch->Initial_Analysis Long_Term Long-Term Storage (25°C / 60% RH) Initial_Analysis->Long_Term Accelerated Accelerated Storage (40°C / 75% RH) Initial_Analysis->Accelerated Forced_Deg Forced Degradation (Light, Heat, Acid, Base, Ox.) Initial_Analysis->Forced_Deg Timepoint_Testing Pull samples at specified timepoints Long_Term->Timepoint_Testing Accelerated->Timepoint_Testing HPLC_Analysis Analyze by stability-indicating HPLC method Forced_Deg->HPLC_Analysis after stress period Timepoint_Testing->HPLC_Analysis Evaluation Evaluate for changes and degradation products HPLC_Analysis->Evaluation Report Stability Report & Re-test Period Assignment Evaluation->Report

References

Molecular weight and formula of 3-Iodo-7-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Iodo-7-methyl-1H-indazole: Properties, Synthesis, and Applications in Drug Discovery

Introduction

The indazole nucleus is a prominent heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry.[1] Its derivatives exhibit a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV effects.[2][3] Within this important class of compounds, halogenated indazoles serve as critical building blocks for the synthesis of more complex molecular architectures. This compound, in particular, is a versatile synthetic intermediate whose utility is centered on the reactivity of the iodine atom at the C3 position. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, and its strategic application in the development of novel therapeutic agents.

Core Physicochemical Properties

This compound is a solid compound whose structure features a bicyclic aromatic system composed of fused benzene and pyrazole rings. The methyl group at the C7 position and the iodine atom at the C3 position are key determinants of its chemical reactivity and physical properties. The iodine atom, in particular, renders the C3 position susceptible to a variety of cross-coupling reactions, a feature extensively exploited in synthetic chemistry.

A summary of its key quantitative data is presented below for easy reference.

PropertyValueSource(s)
Molecular Formula C₈H₇IN₂[4][5]
Molecular Weight 258.06 g/mol [5][6]
CAS Number 847906-27-8[4][5]
Appearance Solid (form may vary)[7]
Density 1.933 g/cm³[4]
Boiling Point 368.6°C at 760 mmHg[4]
Flash Point 176.7°C[4]
pKa 12.43 ± 0.40 (Predicted)[4]
LogP 2.476[4][5]
Storage Conditions Under inert gas (Nitrogen or Argon) at 2–8 °C[4]

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is most commonly achieved through the direct electrophilic iodination of the 7-methyl-1H-indazole precursor. The C3 position of the indazole ring is the most nucleophilic and, therefore, the most reactive site for electrophilic substitution.[8][9] The following protocol is a representative method based on established chemical principles for indazole iodination.[10][11]

Expertise-Driven Causality:

The choice of a base, such as potassium hydroxide (KOH), is critical. The base deprotonates the nitrogen of the indazole ring, forming the indazolide anion. This anion is significantly more electron-rich than the neutral indazole, which dramatically accelerates the rate of electrophilic attack by iodine, ensuring high regioselectivity at the C3 position. The reaction is typically performed in a polar aprotic solvent like N,N-Dimethylformamide (DMF) to ensure the solubility of the reagents.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a solution of 7-methyl-1H-indazole (1.0 equivalent) in DMF, add potassium hydroxide (KOH, 2.0 equivalents) and stir at room temperature for 30 minutes.

  • Iodination: Prepare a solution of iodine (I₂, 1.5 equivalents) in DMF. Add this solution dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the mixture at room temperature for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₄) and potassium carbonate (K₂CO₃). This step quenches any unreacted iodine and neutralizes the mixture, causing the product to precipitate.[10]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with water and a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove impurities. The crude product can be further purified by recrystallization or column chromatography if necessary.

G SM 7-methyl-1H-indazole in DMF Base Add KOH (Base) SM->Base Reaction Stir at Room Temp (3-4h) Base->Reaction Forms reactive indazolide anion Iodine Add I₂ in DMF (Iodinating Agent) Iodine->Reaction Quench Quench with Na₂S₂O₄ / K₂CO₃ (aq) Reaction->Quench Reaction Mixture Filter Filter and Wash Solid Quench->Filter Precipitate Forms Product This compound Filter->Product

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery: A Versatile Synthetic Handle

The primary value of this compound in drug discovery lies in its role as a versatile intermediate. The carbon-iodine bond at the C3 position is a prime functional group for participating in transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.[10][11] These reactions are foundational in modern medicinal chemistry, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.

By using this compound as a starting material, researchers can introduce a vast array of chemical moieties (e.g., aryl, heteroaryl, alkyl, or alkynyl groups) at the C3 position. This modular approach is instrumental in building libraries of diverse indazole derivatives for biological screening, enabling the systematic exploration of structure-activity relationships (SAR) to optimize drug candidates for potency, selectivity, and pharmacokinetic properties.[1][12]

G Indazole 3-Iodo-7-methyl- 1H-indazole Coupling Suzuki Coupling Reaction (Pd Catalyst, Base) Indazole->Coupling Product 3-Substituted-7-methyl- 1H-indazole Derivative Coupling->Product Forms C-C bond BoronicAcid Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) BoronicAcid->Coupling Screening Biological Screening (e.g., Kinase Assays) Product->Screening LeadOpt Lead Optimization Screening->LeadOpt

Caption: Role in drug discovery via Suzuki cross-coupling.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. Based on available safety data sheets, the compound presents several hazards.

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6][13]

  • Irritation: Causes skin irritation and serious eye irritation.[6][13]

  • Respiratory Effects: May cause respiratory irritation.[6]

Recommended Handling Procedures:

  • Always handle this compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13]

  • Avoid breathing dust, fumes, or vapors.

  • Wash hands thoroughly after handling.[13]

  • Store the container tightly closed in a dry, cool place under an inert atmosphere as recommended.[4]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, the synthetic versatility afforded by the C3-iodo group make it an invaluable building block. For researchers and scientists, understanding the properties and applications of this intermediate opens the door to the efficient construction of novel indazole-based molecules with the potential to become next-generation therapeutics.

References

An In-depth Technical Guide to the Solubility of 3-Iodo-7-methyl-1H-indazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the solubility characteristics of 3-Iodo-7-methyl-1H-indazole, a key heterocyclic compound with significant applications in medicinal chemistry and drug development.[1] Understanding its solubility is paramount for researchers and scientists in designing synthetic routes, formulating drug candidates, and conducting various biochemical assays. This document offers a predictive framework for its solubility in common organic solvents, grounded in its physicochemical properties, and provides a detailed experimental protocol for empirical determination.

Introduction to this compound and its Significance

This compound (CAS No. 847906-27-8) is a substituted indazole derivative.[2][3] The indazole scaffold is a prevalent motif in numerous biologically active compounds, exhibiting a wide range of therapeutic properties.[4][5] The presence of an iodine atom at the 3-position and a methyl group at the 7-position of the indazole ring imparts specific steric and electronic properties to the molecule, influencing its reactivity, binding affinity to biological targets, and, critically, its solubility.

A thorough understanding of the solubility of this compound is a cornerstone for its effective utilization in research and development. Solubility directly impacts reaction kinetics, purification strategies (such as crystallization), and the bioavailability of potential drug candidates. This guide aims to equip researchers with the foundational knowledge and practical methodologies to effectively manage the solubility challenges associated with this compound.

Physicochemical Properties and Predicted Solubility

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[6][7] The key physicochemical properties of this compound are summarized in the table below, providing a basis for predicting its solubility in various organic solvents.

PropertyValueSource
Molecular FormulaC₈H₇IN₂[2][3]
Molecular Weight258.06 g/mol [2]
LogP2.476[2]
Hydrogen Bond Donor Count1[3]
Hydrogen Bond Acceptor Count1[3]
Topological Polar Surface Area (TPSA)28.68 Ų[2]

The LogP value of 2.476 indicates a moderate lipophilicity, suggesting that this compound will favor dissolution in organic solvents over water.[2] The presence of a hydrogen bond donor (the N-H of the indazole ring) and a hydrogen bond acceptor (the pyridine-like nitrogen) allows for interactions with polar protic and aprotic solvents.[3] However, the overall molecule has significant nonpolar character due to the benzene ring, the methyl group, and the large iodine atom.

Based on these properties, the following table provides a predicted solubility profile of this compound in a range of common organic solvents.

SolventSolvent TypePredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO)Polar AproticHighStrong hydrogen bond acceptor, capable of disrupting intermolecular interactions in the solute.
N,N-Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, a strong polar aprotic solvent that can effectively solvate the molecule.
Tetrahydrofuran (THF)Polar AproticModerateLess polar than DMSO and DMF, but still a good solvent for many organic compounds.
Dichloromethane (DCM)NonpolarModerate to HighCan interact with the nonpolar regions of the molecule.
ChloroformNonpolarModerate to HighSimilar to DCM, effective at dissolving moderately polar compounds.
Ethyl AcetatePolar AproticModerateCan act as a hydrogen bond acceptor.
AcetonePolar AproticModerateA polar aprotic solvent that should be able to dissolve the compound to a reasonable extent.
AcetonitrilePolar AproticModerateA polar aprotic solvent, though its solvation power for this specific molecule may be less than DMSO or DMF.
MethanolPolar ProticModerate to LowCan act as both a hydrogen bond donor and acceptor, but the nonpolar character of the solute may limit solubility.
EthanolPolar ProticModerate to LowSimilar to methanol, but slightly less polar.
IsopropanolPolar ProticLowIncreasing the alkyl chain length decreases polarity, likely reducing solubility.
HexaneNonpolarLowThe polarity of the indazole ring and the potential for hydrogen bonding will likely lead to poor solubility in highly nonpolar solvents.
TolueneNonpolarLowWhile it can engage in π-stacking interactions, it is unlikely to overcome the solute-solute interactions of the polar indazole moiety.
WaterPolar ProticVery LowThe high LogP value and significant nonpolar surface area predict poor aqueous solubility.

Experimental Determination of Solubility: A Validated Protocol

While predictions are a useful starting point, empirical determination of solubility is essential for accurate and reproducible research. The following protocol outlines a robust method for determining the solubility of this compound. This method is designed to be self-validating by ensuring equilibrium is reached and by employing a reliable analytical technique for quantification.

Materials and Equipment
  • This compound (purity ≥98%)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg accuracy)

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Centrifuge

  • Calibrated micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and other standard laboratory glassware

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add known volume of solvent A->B Add to vial C Vortex to mix B->C D Incubate with shaking (e.g., 24-48h at 25°C) C->D E Centrifuge to pellet undissolved solid D->E F Collect supernatant E->F G Dilute supernatant with mobile phase F->G H Inject into HPLC G->H I Quantify against calibration curve H->I

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of vials. The key is to have undissolved solid remaining after equilibration.

    • To each vial, add a precise volume (e.g., 1.0 mL) of the selected organic solvent.

    • Securely cap the vials.

  • Equilibration:

    • Vortex the vials vigorously for 1-2 minutes to ensure thorough mixing and to break up any aggregates.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the maximum amount of solute has dissolved. It is advisable to perform a time-point study (e.g., sampling at 24, 48, and 72 hours) to confirm that equilibrium has been reached.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

    • This step is crucial to ensure that the supernatant is free of any particulate matter that could interfere with the analysis.

  • Sample Analysis (HPLC):

    • Carefully withdraw an aliquot of the clear supernatant.

    • Perform a serial dilution of the supernatant with the HPLC mobile phase to bring the concentration within the linear range of the calibration curve.

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to construct a calibration curve.

    • Inject the diluted samples and the standards into the HPLC system.

    • Quantify the concentration of this compound in the supernatant by comparing the peak area to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration in the original supernatant by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mmol/L.

Factors Influencing Solubility

Several factors can influence the solubility of this compound and should be considered during experimental work.[8][9]

  • Temperature: The solubility of most solids in organic solvents increases with temperature.[7] For endothermic dissolution processes, increasing the temperature will favor solubility. It is crucial to control the temperature during solubility determination to ensure consistency.

  • pH (for aqueous solutions): Although predicted to be poorly soluble in water, the indazole moiety can be protonated or deprotonated. Therefore, the aqueous solubility will be pH-dependent. The compound is expected to be more soluble in acidic solutions due to the basicity of the nitrogen atoms.

  • Purity of the Compound: Impurities can affect the measured solubility. It is essential to use a well-characterized compound with high purity.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to be aware of the crystalline form being used.

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. By understanding its physicochemical properties, researchers can make informed predictions about its solubility behavior. Furthermore, the detailed experimental protocol offers a robust framework for the empirical determination of its solubility, which is critical for its successful application in drug discovery and development. The principles and methodologies outlined herein are intended to empower researchers to overcome solubility challenges and accelerate their scientific endeavors.

References

The Strategic Activation of the C3 Position: A Technical Guide to the Reactivity of the Carbon-Iodine Bond in 3-Iodo-indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Nucleus and the Privileged Role of the C3-Iodo Substituent

The indazole ring system, an isomeric counterpart to indole, represents a cornerstone scaffold in medicinal chemistry.[1][2] Its prevalence in a multitude of biologically active compounds, including a number of approved kinase inhibitors for cancer therapy, underscores its significance as a versatile pharmacophore.[2][3] The strategic functionalization of the indazole core is paramount in drug discovery programs, enabling the meticulous exploration of structure-activity relationships (SAR). Among the various positions on the indazole ring, the C3 position is of particular interest for introducing molecular diversity.

This technical guide provides an in-depth exploration of the reactivity of the carbon-iodine (C-I) bond in 3-iodo-indazoles. The C-I bond serves as a highly effective synthetic handle for a wide array of transition-metal-catalyzed cross-coupling reactions. Its reactivity, being more facile than the corresponding C-Br or C-Cl bonds, allows for selective and sequential functionalization, making 3-iodo-indazoles pivotal intermediates in the synthesis of complex molecular architectures.[4] We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental insights, and present detailed protocols for key reactions that are foundational to the work of researchers, scientists, and drug development professionals.

Synthesis of the 3-Iodo-indazole Scaffold: A Foundational Step

The journey into the rich reactivity of 3-iodo-indazoles begins with their efficient synthesis. The direct iodination of the parent indazole ring is the most common and practical approach.

Protocol 1: Direct Iodination of 1H-Indazole

This protocol describes a standard procedure for the synthesis of 3-iodo-1H-indazole, a versatile starting material.[5][6]

Rationale: The C3 position of the indazole ring is electron-rich and thus susceptible to electrophilic substitution. The use of a base, such as potassium hydroxide (KOH), is crucial as it deprotonates the indazole N-H, increasing the nucleophilicity of the ring system and facilitating the attack on molecular iodine (I₂).[6] N,N-Dimethylformamide (DMF) is an excellent solvent for this reaction due to its polar aprotic nature, which effectively solubilizes the reagents.

Step-by-Step Methodology:

  • To a solution of 1H-indazole (1.0 eq) in DMF, add potassium hydroxide (2.0 eq) and stir at room temperature.

  • Slowly add a solution of iodine (1.5-2.0 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is poured into an aqueous solution of sodium bisulfite (NaHSO₃) to quench the excess iodine.

  • The product is then extracted with an organic solvent, such as diethyl ether or ethyl acetate.[5]

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude 3-iodo-1H-indazole.

  • Purification by column chromatography on silica gel typically affords the pure product in excellent yields (often 87-100%).[1][7]

The Role of N-Protection in Modulating Reactivity

A critical consideration in the chemistry of 3-iodo-indazoles is the management of the N-H proton. The unprotected N-H can interfere with the catalytic cycle of many cross-coupling reactions, leading to side reactions or catalyst inhibition.[8] Therefore, N-protection is often a necessary strategic step.

Common protecting groups include tert-butoxycarbonyl (Boc) and tetrahydropyran (THP).[5][9] The choice of protecting group can influence reaction outcomes and should be selected based on its stability to the reaction conditions and the ease of its subsequent removal.[8] However, it is noteworthy that some reactions, such as certain Suzuki-type vinylations, can proceed efficiently with unprotected 3-iodo-indazoles, offering a more atom-economical approach.[1][7][8]

N_Protection_Strategy

Palladium-Catalyzed Cross-Coupling Reactions: Unleashing the Synthetic Potential

The C-I bond in 3-iodo-indazoles is readily activated by palladium catalysts, enabling a diverse range of C-C, C-N, and C-O bond-forming reactions.

Suzuki-Miyaura Coupling: Forging C-C (sp²-sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl structures. It involves the coupling of the 3-iodo-indazole with an organoboron reagent.[3][5]

Mechanistic Insight: The catalytic cycle generally involves three key steps: oxidative addition of the 3-iodo-indazole to a Pd(0) species, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[10] The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.[5]

Suzuki_Miyaura_Cycle

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of 3-Iodo-indazoles

ComponentExampleRoleReference
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Active catalyst precursor[5][8]
Ligand dppf, PPh₃Stabilizes Pd, influences reactivity[5][8]
Base K₂CO₃, Cs₂CO₃Activates the boronic acid[5][11]
Solvent Dioxane, DMF, DMESolubilizes reagents[1][5]
Temperature 80-120 °CProvides activation energy[4]
Sonogashira Coupling: Constructing C-C (sp²-sp) Bonds

The Sonogashira reaction is an exceptionally efficient method for coupling terminal alkynes with aryl halides, providing access to 3-alkynyl-indazoles. These products are valuable intermediates for further transformations.[12][13]

Causality in Experimental Choices: This reaction typically requires a dual catalyst system: a palladium complex and a copper(I) co-catalyst (e.g., CuI).[12][14] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. The use of an amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial as it serves both as a base to deprotonate the terminal alkyne and as a solvent.[14] For Sonogashira couplings, N-protection of the indazole is generally recommended to prevent side reactions.[8][12][13]

Heck Reaction: Vinylation at the C3 Position

The Heck reaction provides a powerful route to 3-alkenyl-indazoles by coupling 3-iodo-indazole with an alkene in the presence of a palladium catalyst and a base.[15][16]

Self-Validating Protocol Insights: A successful Heck reaction hinges on the precise control of reaction parameters. The choice of base (e.g., Et₃N, K₂CO₃) is critical to neutralize the HI generated during the reaction. The ligand, often a phosphine such as tri-o-tolylphosphine, plays a key role in stabilizing the palladium catalyst and influencing the regioselectivity of the alkene insertion.[9] The presence of electron-withdrawing groups, such as a nitro group on the indazole ring, can enhance the reactivity of the C-I bond towards oxidative addition.[8][15]

Protocol 2: Heck Reaction with 3-Iodo-6-nitro-indazole Derivatives

This protocol provides a general procedure for the Heck coupling of a 3-iodo-indazole with an alkene.[9][15]

Step-by-Step Methodology:

  • In a reaction vessel, combine the N-protected 3-iodo-6-nitro-indazole (1.0 eq), the alkene (1.2-1.5 eq), a palladium catalyst such as Palladium(II) acetate (Pd(OAc)₂) (0.05 eq), and a suitable ligand (e.g., tri-o-tolylphosphine).

  • Add a suitable solvent (e.g., DMF) and a base (e.g., N,N-diisopropylethylamine).

  • Degas the mixture by bubbling argon through the solution for 15 minutes to remove oxygen, which can deactivate the catalyst.

  • Heat the reaction to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and then with brine to remove the base and other water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 3-alkenyl-6-nitro-indazole derivative.[15]

Buchwald-Hartwig Amination: Forming C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the construction of C-N bonds.[17][18] It enables the coupling of 3-iodo-indazoles with a wide variety of primary and secondary amines, providing direct access to 3-aminoindazole derivatives, which are important pharmacophores.[19]

Expertise in Catalyst System Selection: The success of the Buchwald-Hartwig amination is highly dependent on the ligand used. Bulky, electron-rich phosphine ligands, such as Xantphos, BINAP, or RuPhos, are often required to promote the reductive elimination step, which is typically the rate-limiting step in the catalytic cycle. The choice of base (e.g., NaOt-Bu, Cs₂CO₃) is also critical and must be strong enough to deprotonate the amine without causing unwanted side reactions.

Applications in Drug Development: The Case of Niraparib

The synthetic utility of 3-iodo-indazoles is prominently highlighted in the synthesis of pharmaceuticals. A notable example is Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian cancer.[20][21][22] Several synthetic routes to Niraparib and its key intermediates leverage the reactivity of the indazole scaffold, often involving cross-coupling reactions to construct the core structure.[20][23][24] While the final commercial syntheses may evolve to optimize efficiency, the foundational chemistry demonstrates the power of C-I bond activation on the indazole ring.

Conclusion: A Versatile and Indispensable Synthetic Tool

The carbon-iodine bond in 3-iodo-indazoles offers a reliable and versatile gateway for the functionalization of this privileged heterocyclic system. Through a diverse array of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, medicinal chemists and synthetic researchers are empowered to construct complex molecular architectures with a high degree of control. A thorough understanding of the mechanistic principles, the critical role of N-protection, and the careful selection of catalysts, ligands, and reaction conditions are paramount to harnessing the full synthetic potential of these invaluable building blocks. The continued innovation in this field promises to further expand the synthetic toolbox for the development of novel therapeutics based on the indazole scaffold.

References

Role of 3-Iodo-7-methyl-1H-indazole as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of 3-Iodo-7-methyl-1H-indazole as a Synthetic Intermediate

Abstract

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its role in a multitude of therapeutic agents, particularly kinase inhibitors.[1][2] This guide focuses on a strategically vital derivative, This compound . The deliberate placement of a methyl group at the C-7 position and an iodine atom at the C-3 position creates a highly versatile and powerful intermediate. The 7-methyl group can provide beneficial steric interactions within target protein active sites, while the 3-iodo substituent serves as a robust and reactive handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions.[1] This document provides a comprehensive overview of the synthesis of this key intermediate, delves into its reactivity in cornerstone synthetic transformations, and illustrates its practical application in the synthesis of complex pharmaceutical agents.

The Strategic Value of the this compound Scaffold

The utility of this intermediate is rooted in the synergistic combination of its structural features:

  • The Indazole Core: This bicyclic heterocycle is an exceptional bioisostere for purines and other aromatic systems. Its unique arrangement of hydrogen bond donors and acceptors allows it to form critical interactions with the hinge region of the ATP-binding pocket in many kinases, making it a foundational template for inhibitor design.[1]

  • The 7-Methyl Group: This substituent is not merely a passive placeholder. It can influence the molecule's overall conformation and engage in favorable steric or hydrophobic interactions within a protein's binding site, potentially enhancing potency and selectivity.[1]

  • The 3-Iodo Group: This is the lynchpin of the intermediate's synthetic versatility. The carbon-iodine bond is sufficiently reactive to readily participate in oxidative addition with palladium(0) catalysts, initiating a range of powerful cross-coupling reactions. This allows for the late-stage introduction of diverse aryl, heteroaryl, vinyl, and amino moieties, a strategy that is paramount for efficient library synthesis and structure-activity relationship (SAR) studies in drug discovery.[1][3]

The following workflow illustrates the central role of this compound as a gateway to a diverse array of functionalized indazole derivatives.

G cluster_start Starting Materials cluster_intermediate Core Intermediate cluster_reactions Key Transformations cluster_products Functionalized Products 7_methyl_indazole 7-Methyl-1H-indazole iodo_indazole This compound 7_methyl_indazole->iodo_indazole Iodination (I₂, KOH) suzuki Suzuki-Miyaura Coupling iodo_indazole->suzuki Pd Catalyst, R-B(OH)₂ buchwald Buchwald-Hartwig Amination iodo_indazole->buchwald Pd Catalyst, R₂NH heck Heck Coupling iodo_indazole->heck Pd Catalyst, Alkene sonogashira Sonogashira Coupling iodo_indazole->sonogashira Pd/Cu Catalysts, Alkyne aryl_product 3-Aryl/Heteroaryl Derivatives suzuki->aryl_product amino_product 3-Amino Derivatives buchwald->amino_product alkenyl_product 3-Alkenyl Derivatives heck->alkenyl_product alkynyl_product 3-Alkynyl Derivatives sonogashira->alkynyl_product

Caption: Synthetic utility of this compound.

Synthesis of the Core Intermediate

The preparation of this compound is typically achieved via a two-step process starting from commercially available materials. The critical step is the regioselective iodination at the C-3 position.

Preparation of 7-Methyl-1H-indazole

While various routes exist, a common laboratory-scale synthesis starts from 2,6-dimethylaniline.[4] The process involves diazotization followed by cyclization to form the indazole ring system.

Regioselective Iodination of 7-Methyl-1H-indazole

The C-3 position of the 1H-indazole ring is the most nucleophilic and is therefore susceptible to electrophilic substitution.[5] This inherent reactivity allows for a direct and efficient iodination.

Experimental Protocol: Synthesis of this compound

This procedure is adapted from established methods for the C-3 iodination of indazole scaffolds.[2][3][6]

  • Reaction Setup: To a solution of 7-methyl-1H-indazole (1.0 equiv.) in anhydrous N,N-Dimethylformamide (DMF), add potassium hydroxide (KOH) pellets (2.0 equiv.). Stir the mixture at room temperature until the base has fully dissolved.

  • Iodination: In a separate flask, dissolve iodine (I₂) (1.5 equiv.) in a minimal amount of DMF. Add this iodine solution dropwise to the indazole solution at room temperature over 30 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into a cold aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted iodine. A precipitate should form.

  • Isolation: Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Causality and Trustworthiness: The use of a strong base like KOH is crucial to deprotonate the indazole N-H, forming the indazolide anion. This significantly increases the electron density of the heterocyclic ring, activating it towards electrophilic attack by iodine. The C-3 position's high nucleophilicity directs the substitution, leading to the desired regioisomer as the major product. Quenching with a reducing agent like sodium thiosulfate is a critical safety and purity step to remove excess, corrosive iodine.

Key Cross-Coupling Transformations

The synthetic power of this compound is most evident in its application in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for constructing biaryl or vinyl-substituted frameworks.[7][8]

Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle involving three key steps: (1) Oxidative Addition of the aryl iodide to a Pd(0) species, (2) Transmetalation with the boronic acid/ester, and (3) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ complex1 Oxidative Addition (Rate-Determining) pd0->complex1 pd2 Ar-Pd(II)(I)L₂ complex1->pd2 complex2 Transmetalation pd2->complex2 pd2_rb Ar-Pd(II)(R)L₂ complex2->pd2_rb complex3 Reductive Elimination pd2_rb->complex3 complex3->pd0 Catalyst Regeneration product Ar-R complex3->product start Ar-I start->complex1 boron R-B(OH)₂ + Base boron->complex2

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.[7]

Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for coupling this compound with various boronic acids.[7][9]

  • Inert Atmosphere: To a microwave vial or Schlenk flask equipped with a stir bar, add this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(dppf)Cl₂, 3-5 mol%).

  • Solvent & Degassing: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture again by bubbling argon or nitrogen through it for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 90-120 °C (conventional heating or microwave). Monitor progress by TLC or LC-MS.

  • Work-up & Purification: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

CatalystBaseSolventTemperature (°C)Notes
Pd(PPh₃)₄Na₂CO₃ (2M aq.)1,4-Dioxane120 (µW)Effective for vinylation with pinacol vinyl boronate.[8][9][10]
Pd(dppf)Cl₂K₂CO₃DME / H₂O80A standard, reliable condition for many aryl boronic acids.[8][11]
Pd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O100Often used for challenging or sterically hindered substrates.
Table 1: Representative conditions for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is an indispensable tool for synthesizing arylamines, which are ubiquitous in pharmaceuticals.[12][13][14] This reaction couples the aryl iodide with a primary or secondary amine.

Expertise & Causality: The success of this reaction is critically dependent on the choice of a bulky, electron-rich phosphine ligand.[13] Ligands like Xantphos or RuPhos are essential because they promote the rate-limiting reductive elimination step, preventing side reactions like beta-hydride elimination and stabilizing the active palladium species.[12] The choice of a non-nucleophilic base, such as NaOtBu or Cs₂CO₃, is also vital to deprotonate the amine without competing in the reaction.

G start 1. Assemble Reactants - this compound - Amine (1.2 eq) - Base (e.g., Cs₂CO₃, 1.5 eq) - Pd Source (e.g., Pd₂(dba)₃) - Ligand (e.g., Xantphos) solvent 2. Add Degassed Solvent (e.g., Toluene or Dioxane) start->solvent reaction 3. Heat under Inert Atmosphere (e.g., 100-110 °C) solvent->reaction monitor 4. Monitor Reaction (TLC or LC-MS) reaction->monitor workup 5. Aqueous Work-up (Dilute, Wash, Dry) monitor->workup purify 6. Purify Product (Column Chromatography) workup->purify

Caption: General workflow for Buchwald-Hartwig amination.

Experimental Protocol: General Buchwald-Hartwig Amination

This protocol is a starting point for the amination of 4-Iodo-3-methyl-1H-indazole.[13]

  • Reaction Setup: In an oven-dried vial under an inert atmosphere (e.g., in a glovebox), combine this compound (1.0 equiv.), the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., Xantphos, 10 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv.).

  • Addition of Reagents: Add the amine coupling partner (1.2 equiv.) and degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the vial and heat the mixture to 100-110 °C with vigorous stirring until the starting material is consumed.

  • Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄. After concentration, purify the residue by flash column chromatography to yield the 3-amino-7-methyl-1H-indazole derivative.

Case Study: A Key Intermediate for Niraparib Synthesis

The principles outlined above are directly applicable to the synthesis of high-value pharmaceutical targets. Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor for cancer treatment, features a 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide core.[15][16] The synthesis of this complex molecule relies on a crucial late-stage C-N bond formation that couples the functionalized indazole core with the piperidine fragment, a transformation analogous to the Buchwald-Hartwig amination.[15][17]

While the actual industrial synthesis uses a 7-carboxamide derivative, the core strategy highlights the power of a halo-indazole intermediate. A representative fragment coupling is shown below.

G indazole 3-Iodo-1H-indazole-7-carboxamide (Analogue of Core Intermediate) product Coupled Niraparib Precursor indazole->product C-N Coupling (e.g., Cu-catalyzed Ullmann or Pd-catalyzed Buchwald-Hartwig) piperidine (S)-tert-butyl 3-(4-aminophenyl) piperidine-1-carboxylate piperidine->product

Caption: Key fragment coupling step in Niraparib synthesis.[15]

This application underscores the industrial relevance of halo-indazoles. The ability to forge a key C-N bond late in the synthesis using a robust and scalable cross-coupling reaction is a testament to the strategic value of intermediates like this compound.

Conclusion

This compound is far more than a simple heterocyclic compound; it is a purpose-built intermediate designed for synthetic efficiency and versatility. Its strategically placed functional groups enable researchers and process chemists to rapidly access a vast chemical space of substituted indazoles. Through powerful and reliable transformations such as Suzuki-Miyaura and Buchwald-Hartwig couplings, this building block serves as a critical gateway for the development of novel kinase inhibitors and other complex, high-value therapeutic agents. Understanding its synthesis and reactivity is fundamental for any scientist working at the forefront of medicinal chemistry and drug development.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Iodo-7-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 7-Methyl-1H-indazole Core

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Its rigid, bicyclic aromatic nature and capacity for crucial hydrogen bonding interactions make it an ideal framework for designing targeted therapeutics.[1] Within this class, the 7-methyl-1H-indazole moiety has emerged as a particularly valuable core. The methyl group at the 7-position can significantly enhance pharmacological properties, often by occupying specific hydrophobic pockets in target proteins like kinases, thereby improving potency and selectivity.[1][2]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in organic synthesis.[2][3] Its operational simplicity, mild reaction conditions, and high functional group tolerance have made it an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry for the construction of biaryl and heteroaryl structures.[3] This guide provides a detailed exploration of the application of the Suzuki-Miyaura reaction to 3-iodo-7-methyl-1H-indazole, a key building block for accessing novel 3-aryl-7-methyl-1H-indazole derivatives with significant potential in drug discovery.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species (typically a boronic acid or its ester) with an organic halide or pseudohalide.[3] The catalytic cycle, illustrated below, involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Inputs Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R¹-Pd(II)L₂-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_aryl R¹-Pd(II)L₂-R² Transmetalation->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 R¹-R² ArylHalide R¹-X (this compound) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ (Arylboronic Acid) BoronicAcid->Transmetalation [R²-B(OH)₃]⁻ Base Base (e.g., K₂CO₃) Base->BoronicAcid Activation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (this compound) to a Pd(0) complex, forming a Pd(II) intermediate. The reactivity of the halide is crucial, with the C-I bond being the most reactive, followed by C-Br and C-Cl.[4]

  • Transmetalation: In this step, the organic group from the boronic acid (R²) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]

  • Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments (R¹-R²) from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Design and Optimization

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection and optimization of several key parameters. For a substrate like this compound, which contains an unprotected N-H group, particular attention must be paid to the choice of catalyst, base, and solvent to achieve high yields and minimize side reactions.

Catalyst and Ligand Selection

The choice of the palladium source and its associated ligand is paramount. While simple catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often employ bulky, electron-rich phosphine ligands that enhance both the oxidative addition and reductive elimination steps.[5]

Catalyst SystemLigand TypeKey Advantages
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)palladium(0)A common, versatile Pd(0) source. Effective for many standard couplings.[5][6]
PdCl₂(dppf) Bis(diphenylphosphino)ferroceneA robust and thermally stable pre-catalyst. Often provides good yields with heteroaromatic substrates.[3]
Pd(OAc)₂ + Buchwald Ligands Biaryl phosphines (e.g., SPhos, XPhos)Highly active for challenging couplings, including those with sterically hindered substrates and unprotected N-H groups.[7]

For the coupling of this compound, PdCl₂(dppf) or Pd(PPh₃)₄ are excellent starting points due to their proven efficacy with iodoindazoles.[5][6]

The Critical Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura coupling. It is essential for the activation of the boronic acid to facilitate transmetalation.[4] For substrates with acidic protons, such as the N-H of the indazole, the choice of base is even more critical to avoid deprotonation that might interfere with the catalyst.

BaseStrengthCommon Applications
K₂CO₃ ModerateWidely used, often in aqueous/organic solvent mixtures. Effective for a broad range of substrates.[2][3]
Cs₂CO₃ StrongOften more effective for less reactive or sterically hindered substrates.[6]
K₃PO₄ StrongA strong, non-nucleophilic base that is particularly effective for coupling of nitrogen-containing heterocycles.[7]

For unprotected indazoles, a moderately strong base like K₂CO₃ or a stronger, non-nucleophilic base like K₃PO₄ is generally preferred.[3][7]

Solvent Systems

The solvent must be capable of dissolving the reactants and facilitating the interaction between the organic and inorganic components of the reaction. A mixture of an organic solvent and water is often employed to aid in the dissolution of the base.

Solvent SystemProperties
1,4-Dioxane / Water A common and effective mixture for a wide range of Suzuki couplings.[3][7]
Dimethoxyethane (DME) / Water Another frequently used solvent system with similar properties to dioxane/water.
Toluene / Water Can be used for higher temperature reactions.
DMF A polar aprotic solvent, sometimes used for substrates with poor solubility.[8]

A 4:1 or 5:1 mixture of 1,4-dioxane and water is a reliable starting point for the coupling of this compound.[7]

Recommended Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a robust starting point for the coupling of this compound with a generic arylboronic acid. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

Materials and Reagents
  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Palladium catalyst (e.g., PdCl₂(dppf) or Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.)

  • Solvent: 1,4-Dioxane and Water (degassed, typically in a 4:1 v/v ratio)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Step-by-Step Procedure

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) for three cycles.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 1,4-dioxane/water) via syringe.

  • Degassing: Sparge the resulting mixture with the inert gas for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-7-methyl-1H-indazole.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently strong or soluble base- Low reaction temperature- Use a fresh batch of catalyst or screen alternative catalysts (e.g., with Buchwald ligands).- Switch to a stronger base like K₃PO₄ or Cs₂CO₃.- Increase the reaction temperature in increments (e.g., to 110 °C). Microwave heating can also be effective.[8]
Dehalogenation of Starting Material - Presence of hydride sources- Catalyst/ligand choice- Ensure solvents are of high purity.- A more sterically hindered ligand may suppress this side reaction.
Homocoupling of Boronic Acid - Presence of oxygen- In situ reduction of Pd(II) source- Ensure thorough degassing of the reaction mixture.- Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ may reduce homocoupling.
N-Arylation Side Product - Deprotonation of indazole N-H- While less common in Suzuki couplings, consider using a less aggressive base or N-protection if this becomes a significant issue.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 3-aryl-7-methyl-1H-indazoles, providing a direct route to a class of compounds with significant therapeutic potential. The success of this transformation hinges on the judicious selection of the catalyst, base, and solvent system. By understanding the underlying mechanism and key experimental parameters, researchers can effectively troubleshoot and optimize these reactions to access a diverse array of novel chemical entities for drug discovery and development.

References

Application Notes and Protocols for Heck Cross-Coupling Reactions with 3-Iodo-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-3 Functionalized Indazoles

The indazole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents, including kinase inhibitors for oncology.[1] Functionalization of the indazole ring, particularly at the C-3 position, is a critical strategy for modulating pharmacological activity and exploring structure-activity relationships (SAR).[1][2] Among the various modern synthetic methodologies, the Palladium-catalyzed Heck cross-coupling reaction stands out as a powerful and versatile tool for forging carbon-carbon bonds, enabling the introduction of diverse alkenyl substituents onto the 3-position of the indazole core.[1][3]

This guide provides an in-depth exploration of the Heck cross-coupling reaction applied to 3-iodo-indazole derivatives. We will delve into the mechanistic underpinnings of this transformation, present detailed, field-proven protocols, and discuss critical parameters that ensure a successful and reproducible reaction. The information is tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of novel indazole-based compounds.

Mechanistic Overview: The Palladium Catalytic Cycle

The Heck reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. Understanding this cycle is paramount for rational optimization and troubleshooting. The key steps are:

  • Oxidative Addition: The cycle initiates with the oxidative addition of the 3-iodo-indazole to a coordinatively unsaturated Pd(0) complex, forming a square planar Pd(II) intermediate. The reactivity of the C-I bond, often enhanced by electron-withdrawing groups on the indazole ring, makes this step relatively facile.[4]

  • Olefin Coordination and Insertion: The alkene substrate coordinates to the Pd(II) center, followed by a syn-migratory insertion of the olefin into the Pd-C bond. This step determines the regioselectivity of the final product.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, regenerating the double bond and forming a palladium-hydride species. This step is typically syn-periplanar.

  • Reductive Elimination: The cycle is completed by the reductive elimination of HX from the palladium-hydride complex, regenerating the active Pd(0) catalyst. The base present in the reaction mixture neutralizes the generated acid.

Heck_Catalytic_Cycle cluster_main Heck Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-I PdII_Aryl Ar-Pd(II)-I (L_n) OxAdd->PdII_Aryl Olefin_Coord Olefin Coordination PdII_Aryl->Olefin_Coord + Olefin PdII_Olefin [Ar-Pd(II)(Olefin)-I] (L_n) Olefin_Coord->PdII_Olefin Mig_Ins Migratory Insertion PdII_Olefin->Mig_Ins PdII_Alkyl R-Pd(II)-I (L_n) Mig_Ins->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim PdII_Hydride H-Pd(II)-I (L_n) Beta_Elim->PdII_Hydride + Product Red_Elim Reductive Elimination PdII_Hydride->Red_Elim + Base Red_Elim->Pd0 - HB-I Experimental_Workflow cluster_protection Protocol 1: N-Protection cluster_heck Protocol 2: Heck Coupling Start_P1 Dissolve 3-iodo-indazole in DMF Add_DHP Add DHP (1.5 eq) Start_P1->Add_DHP Add_MsOH Add MsOH (cat.) Add_DHP->Add_MsOH Stir_RT Stir at RT (4-6h) Add_MsOH->Stir_RT Quench Quench with NaHCO₃ Stir_RT->Quench Extract_P1 Extract with EtOAc Quench->Extract_P1 Purify_P1 Purify via Chromatography Extract_P1->Purify_P1 Product_P1 N-Protected Indazole Purify_P1->Product_P1 Start_P2 Dissolve N-Protected Indazole in anhydrous DMF (Inert Atm.) Product_P1->Start_P2 Input for Heck Add_Reagents Add Olefin, Ligand, Base Start_P2->Add_Reagents Degas Degas with Argon Add_Reagents->Degas Add_Catalyst Add Pd(OAc)₂ Degas->Add_Catalyst Heat Heat at 100°C (12-24h) Add_Catalyst->Heat Workup Aqueous Workup Heat->Workup Purify_P2 Purify via Chromatography Workup->Purify_P2 Product_P2 Final 3-Alkenyl-Indazole Purify_P2->Product_P2

References

Application Notes & Protocols: Sonogashira Coupling for the Synthesis of 3-Alkynyl-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Alkynyl-Indazoles

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] Functionalization of the indazole ring is a key strategy for modulating pharmacological activity, and the introduction of an alkynyl group at the 3-position, in particular, has proven to be a highly effective approach for generating novel chemical entities. These 3-alkynyl-indazoles serve as versatile intermediates and have shown promise as potent kinase inhibitors, targeting critical signaling pathways such as the PI3K/AKT/mTOR pathway.[4]

The Sonogashira coupling reaction stands as the most powerful and widely used method for the direct formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[5][6] Its operational simplicity, mild reaction conditions, and tolerance of a broad range of functional groups make it an indispensable tool for the synthesis of 3-alkynyl-indazoles.[7][8] This guide provides a detailed overview of the Sonogashira coupling mechanism, comprehensive protocols for its application to 3-iodo-indazoles, and key insights for reaction optimization.

Mechanistic Overview: The Palladium and Copper Catalytic Cycles

The classical Sonogashira reaction employs a dual catalytic system, consisting of a palladium complex and a copper(I) salt, in the presence of an amine base.[6][9] The reaction proceeds through two interconnected catalytic cycles.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the 3-iodo-indazole, forming a Pd(II)-indazolyl intermediate.

  • Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkynyl group to the palladium center.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 3-alkynyl-indazole product and regenerate the Pd(0) catalyst.

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) catalyst coordinates with the terminal alkyne.

  • Deprotonation: The amine base facilitates the deprotonation of the alkyne, making it more acidic and forming the crucial copper(I) acetylide species.[10] This species then enters the palladium cycle for transmetalation.

Catalytic Cycle Diagram

Sonogashira_Mechanism Figure 1: Simplified Sonogashira Catalytic Cycles cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Ar Ar-Pd(II)L₂-I Pd0->PdII_Ar Oxidative Addition (Ar-I) PdII_Ar_Alk Ar-Pd(II)L₂(C≡CR) PdII_Ar->PdII_Ar_Alk Transmetalation CuI Cu(I)X PdII_Ar->CuI Regenerates Cu(I)X PdII_Ar_Alk->Pd0 Product Ar-C≡C-R PdII_Ar_Alk->Product Reductive Elimination Cu_Alkyne [R-C≡C-H---Cu(I)]⁺ CuI->Cu_Alkyne Cu_Acetylide R-C≡C-Cu(I) Cu_Alkyne->Cu_Acetylide Deprotonation Cu_Acetylide->PdII_Ar To Transmetalation Alkyne R-C≡C-H Alkyne->Cu_Alkyne Base Base BaseH Base-H⁺ Base->BaseH

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.

The Critical Role of N-Protection

A key consideration for the Sonogashira coupling of 3-iodo-indazoles is the potential for side reactions involving the N-H proton of the indazole ring. In many cases, N-protection is necessary to achieve high yields and prevent catalyst deactivation or undesired coupling at the nitrogen atom.[8][11] The choice of protecting group can influence reaction outcomes and should be selected based on its stability to the reaction conditions and ease of removal post-coupling. Common protecting groups include tert-butyloxycarbonyl (Boc) and others that can be readily cleaved under mild conditions.[4]

Experimental Protocols

Below are two representative protocols for the Sonogashira coupling of 3-iodo-indazoles: a classical copper-co-catalyzed method and a copper-free variant.

Protocol 1: Classical Pd/Cu Co-Catalyzed Sonogashira Coupling

This protocol is adapted from procedures used for the synthesis of 3-ethynyl-1H-indazoles as kinase inhibitors.[4]

Materials:

  • N-Protected 3-iodo-indazole (1.0 equiv)

  • Terminal Alkyne (1.2 - 1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 - 0.05 equiv)

  • Copper(I) iodide (CuI) (0.04 - 0.10 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., Acetonitrile (CH₃CN), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

Procedure:

  • To a dry Schlenk flask or sealed tube under an inert atmosphere (Nitrogen or Argon), add the N-protected 3-iodo-indazole, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent, followed by the amine base (e.g., Et₃N).

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-80 °C. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • If necessary, deprotect the indazole nitrogen according to the appropriate literature procedure for the chosen protecting group. For example, a Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane (DCM).[4]

Protocol 2: Copper-Free Sonogashira Coupling

Copper-free conditions are advantageous for avoiding the formation of alkyne homocoupling (Glaser coupling) byproducts and simplifying purification, especially in the synthesis of complex molecules or for biological applications where copper contamination is a concern.[12][13][14][15]

Materials:

  • 3-Iodo-indazole (or N-protected version) (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (0.01 - 0.05 equiv)

  • Phosphine Ligand (e.g., Triphenylphosphine (PPh₃), XPhos) (0.02 - 0.1 equiv)

  • Base (e.g., Cs₂CO₃, K₂CO₃, or an amine like Et₃N) (2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., Acetonitrile, 2-MeTHF, DMF)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, combine the 3-iodo-indazole, palladium catalyst, and phosphine ligand.

  • Add the anhydrous solvent and the base.

  • Introduce the terminal alkyne to the mixture.

  • Heat the reaction to the desired temperature (typically 50-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and purification follow the same steps as described in Protocol 1 (steps 6-10).

Data Summary and Optimization

The choice of catalyst, ligand, base, and solvent can significantly impact the reaction yield and rate. The following table summarizes typical conditions reported for Sonogashira couplings with iodo-heterocycles.

ComponentParameterTypical Reagents/ConditionsRationale & Field Insights
Substrate Indazole3-Iodo-1H-indazole, N-Boc-3-iodo-indazoleN-protection is often crucial to prevent side reactions and improve yield.[8] 3-Iodo derivatives are more reactive than bromides or chlorides.
Catalyst Palladium SourcePdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂PdCl₂(PPh₃)₂ is a common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[6]
Co-Catalyst Copper(I) SourceCopper(I) iodide (CuI)CuI accelerates the reaction by forming the copper acetylide, which facilitates transmetalation.[6] Omission (copper-free) prevents Glaser homocoupling.[14]
Ligand PhosphinePPh₃, cataCXium A, XPhosTriphenylphosphine (PPh₃) is standard. Bulky electron-rich phosphines (e.g., XPhos) can improve catalyst stability and activity, especially for less reactive halides.[16]
Base Amine or InorganicEt₃N, DIPEA, Cs₂CO₃, K₂CO₃An amine base (e.g., Et₃N) is required to neutralize the HX generated and to deprotonate the terminal alkyne in the copper cycle.[9] Inorganic bases are common in copper-free systems.[16]
Solvent Anhydrous PolarDMF, CH₃CN, THF, DioxaneThe solvent must solubilize the reactants. DMF and CH₃CN are common choices. Anhydrous conditions are typically required to prevent catalyst deactivation.
Temperature RangeRoom Temperature to 100 °CReactions with highly reactive 3-iodo-indazoles can often proceed at room temperature, while more challenging substrates may require heating.

Troubleshooting Common Issues

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium catalyst is active and that anhydrous, oxygen-free conditions are maintained. Degas the solvent thoroughly.

    • Insufficient Base: The base may be consumed by adventitious acid. Ensure at least 2 equivalents are used.

  • Formation of Homocoupled Alkyne (Glaser Product):

    • This is a common side reaction in copper-catalyzed protocols, especially in the presence of oxygen.

    • Solution: Rigorously exclude air from the reaction. Alternatively, switch to a copper-free protocol.[14][15]

  • Complex Product Mixture:

    • N-H Reactivity: If using an unprotected indazole, coupling or complexation at the N1 position may occur.

    • Solution: Protect the indazole nitrogen with a suitable group like Boc.[8]

Workflow Visualization

Sonogashira_Workflow start Start reagents Combine N-Protected 3-Iodo-indazole, Pd Catalyst, CuI (opt.) in a dry flask start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill) reagents->inert add_solvents Add Anhydrous Solvent and Base inert->add_solvents add_alkyne Add Terminal Alkyne add_solvents->add_alkyne react Stir at RT or Heat (Monitor by TLC/LC-MS) add_alkyne->react workup Aqueous Work-up & Organic Extraction react->workup purify Column Chromatography workup->purify deprotect N-Deprotection (if necessary) purify->deprotect end Final Product deprotect->end

References

Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing 3-Iodo-7-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-methyl-1H-indazole scaffold has emerged as a privileged structure in modern medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1] This guide provides a comprehensive overview of the strategic use of 3-iodo-7-methyl-1H-indazole as a versatile starting material for the synthesis of such inhibitors. The iodine atom at the C3-position serves as a crucial synthetic handle, enabling the exploration of vast chemical space through robust palladium-catalyzed cross-coupling reactions. We present detailed, field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, explain the causal relationships behind experimental choices, and discuss the application of these methods in targeting key oncogenic kinases like AXL and PIM.

Introduction: The Strategic Value of the 7-Methyl-Indazole Core

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The indazole nucleus, a bicyclic heterocycle, is adept at mimicking the adenine region of ATP, allowing it to form key hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket.[1][2] This makes it an ideal template for competitive inhibitor design.[1]

The 7-methyl-indazole derivative offers specific advantages:

  • Enhanced Selectivity and Potency: The methyl group at the 7-position can occupy a specific hydrophobic pocket within the target kinase's active site, often leading to a significant increase in both potency and selectivity.[1]

  • Synthetic Tractability: The 3-iodo substituent provides a predictable and highly reactive site for functionalization. The C-I bond is readily activated by palladium catalysts, allowing for the efficient formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under well-established conditions.[2][3]

This combination of a privileged core and a versatile synthetic handle makes this compound a cornerstone reagent for building libraries of potential kinase inhibitors for structure-activity relationship (SAR) studies.[4]

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling

The development of potent kinase inhibitors from the this compound scaffold primarily relies on palladium-catalyzed cross-coupling reactions. These methods offer broad functional group tolerance and high yields, making them indispensable tools in drug discovery.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is the premier method for introducing aryl, heteroaryl, and vinyl groups at the C3-position. This is critical for extending the molecule into different regions of the ATP-binding site to optimize binding affinity and kinase selectivity. The reaction couples the 3-iodo-indazole with an organoboron compound (boronic acid or boronate ester).[5][6]

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a highly effective and commonly used catalyst for coupling with iodo-heterocycles.[7][8] Its success lies in its ability to readily undergo oxidative addition to the C-I bond.

  • Base: An aqueous solution of a mild base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[6][9]

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or dimethoxyethane (DME) with water is typically used to dissolve both the organic and inorganic reagents.[6][10]

  • Microwave Irradiation: This technique significantly accelerates the reaction, often reducing reaction times from hours to minutes, which is highly advantageous for rapid library synthesis.[7][8]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful reaction for forming C-N bonds, allowing for the introduction of primary and secondary amines at the C3-position.[11][12] Arylamine moieties are prevalent in kinase inhibitors, often forming critical hydrogen bonds or van der Waals interactions.

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: This reaction is highly dependent on the choice of a phosphine ligand. Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, RuPhos) are critical.[12] They promote the rate-limiting reductive elimination step and prevent catalyst decomposition, leading to higher yields and broader substrate scope. A common palladium source is tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[12]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[12]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base and interference with the catalytic intermediates.[12]

sub This compound suzuki Suzuki-Miyaura Coupling sub->suzuki buchwald Buchwald-Hartwig Amination sub->buchwald product_suzuki 3-Aryl/Vinyl-7-methyl-1H-indazole (C-C Bond Formed) suzuki->product_suzuki product_buchwald 3-Amino-7-methyl-1H-indazole (C-N Bond Formed) buchwald->product_buchwald reagent_suzuki R-B(OH)₂ Pd(PPh₃)₄, Base reagent_suzuki->suzuki reagent_buchwald R¹R²NH Pd₂(dba)₃, Ligand, Base reagent_buchwald->buchwald inhibitor Kinase Inhibitor Library product_suzuki->inhibitor product_buchwald->inhibitor cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AXL AXL Receptor Tyrosine Kinase ATP ATP AXL->ATP Autophosphorylation Downstream Downstream Signaling (Proliferation, Survival) AXL->Downstream Activates ADP ADP ATP->ADP Inhibitor 7-Methyl-Indazole Inhibitor Inhibitor->AXL Blocks ATP Binding Gas6 Gas6 Ligand Gas6->AXL Binds & Activates pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂(I) pd0->pd2_aryl Oxidative Addition pd2_boronate [Ar-Pd(II)L₂(OR)]⁺ pd2_aryl->pd2_boronate Ligand Exchange/ Anion Metathesis pd2_trans Ar-Pd(II)L₂(R') pd2_boronate->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-R' pd2_trans->product start Start ar_i Ar-I ar_i->pd2_aryl r_b R'-B(OH)₂ r_b->pd2_boronate base Base (OH⁻) base->r_b activates

References

The Strategic Application of 3-Iodo-7-methyl-1H-indazole in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering a powerful alternative to traditional high-throughput screening (HTS). By employing small, low-molecular-weight compounds, or "fragments," FBDD allows for a more efficient and rational exploration of a protein's binding landscape. These fragments, while typically exhibiting weak binding affinities, provide high-quality starting points for the development of potent and selective drug candidates. The indazole scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, frequently appearing in approved drugs and clinical candidates, particularly in the realm of kinase inhibitors. This guide provides an in-depth technical overview of a particularly valuable, yet under-documented fragment: 3-Iodo-7-methyl-1H-indazole . We will explore its synthesis, its strategic advantages in FBDD, and provide detailed protocols for its application in hit identification and optimization.

The Unique Advantages of this compound as a Fragment

The strategic design of a fragment library is paramount to the success of an FBDD campaign. This compound is an exemplary fragment due to the specific contributions of its constituent parts:

  • The Indazole Core: This bicyclic system is a versatile scaffold that can engage in a variety of non-covalent interactions with a protein target. The two nitrogen atoms can act as both hydrogen bond donors and acceptors, making the indazole core an effective "hinge-binder" in many kinase active sites.

  • The 3-Iodo Group: The iodine atom is a key feature for fragment evolution. It serves as a "vector" for chemical elaboration, providing a reactive handle for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic and modular addition of various chemical moieties to "grow" the fragment into a more potent lead compound. Furthermore, the iodine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms that can significantly contribute to binding affinity and selectivity.

  • The 7-Methyl Group: This seemingly simple substituent plays a crucial role in fine-tuning the fragment's properties. It can enhance binding affinity through favorable van der Waals interactions by occupying small hydrophobic pockets within the binding site. Additionally, the methyl group can influence the overall physicochemical properties of the molecule, such as solubility and lipophilicity, and can also impact the orientation of the indazole ring within the binding pocket.

These features, summarized in the table below, make this compound a highly valuable tool for probing protein binding sites and for the subsequent rapid optimization of fragment hits.

FeatureChemical PropertyAdvantage in FBDD
Molecular Formula C₈H₇IN₂Low molecular weight, adheres to the "Rule of Three" for fragments.
Molecular Weight 258.06 g/mol Efficiently explores chemical space.
Topological Polar Surface Area (TPSA) 28.68 ŲGood potential for cell permeability.
Calculated LogP 2.48Favorable lipophilicity for a fragment.
Hydrogen Bond Donors 1Potential for key interactions with protein targets.
Hydrogen Bond Acceptors 1Potential for key interactions with protein targets.

Proposed Synthesis Protocol for this compound

Workflow for the Synthesis of this compound

start 7-Methyl-1H-indazole step1 Direct Iodination start->step1 purification Purification (e.g., Column Chromatography) step1->purification reagents Iodine (I₂) or N-Iodosuccinimide (NIS) in the presence of a base (e.g., KOH or NaHCO₃) in a polar aprotic solvent (e.g., DMF or CH₃CN) reagents->step1 product This compound purification->product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Materials:

  • 7-Methyl-1H-indazole

  • N-Iodosuccinimide (NIS)

  • Potassium Hydroxide (KOH)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a solution of 7-methyl-1H-indazole (1.0 eq) in anhydrous DMF, add N-Iodosuccinimide (1.1 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Washing: Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Note on Regioselectivity: The C3 position of the indazole ring is generally the most nucleophilic, making direct iodination a feasible strategy. However, the formation of other regioisomers (e.g., 5-iodo) is possible. Careful optimization of reaction conditions (e.g., temperature, base, and iodinating agent) may be required to maximize the yield of the desired 3-iodo isomer.

Application in Fragment Screening: Identifying High-Quality Hits

The primary application of this compound is as a component of a fragment library for screening against a protein target of interest. Several biophysical techniques are well-suited for fragment screening, with Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy being among the most powerful.

Fragment Screening Workflow using Surface Plasmon Resonance (SPR)

start Immobilize Protein Target on SPR Sensor Chip step1 Inject Fragment Library (including this compound) over the sensor surface start->step1 step2 Monitor Binding Events in Real-Time (change in refractive index) step1->step2 step3 Analyze Sensorgrams to Determine Binding Affinity (K_D) and Kinetics (k_on, k_off) step2->step3 hit_validation Hit Validation and Orthogonal Screening (e.g., NMR, Thermal Shift Assay) step3->hit_validation hit Confirmed Hit: This compound hit_validation->hit

Caption: A typical workflow for fragment screening using SPR.

Protocol for Fragment Screening using Surface Plasmon Resonance (SPR)

Instrumentation: A Biacore or similar SPR instrument.

Materials:

  • Purified protein target

  • SPR sensor chip (e.g., CM5 chip for amine coupling)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Fragment library containing this compound, dissolved in DMSO

  • Running buffer (e.g., HBS-EP+) with a matched concentration of DMSO to the fragment samples

Procedure:

  • Protein Immobilization: Immobilize the protein target onto the sensor chip surface using standard amine coupling chemistry. Aim for an immobilization level that will yield a theoretical maximum response (Rmax) appropriate for detecting low-molecular-weight fragments.

  • Fragment Screening: Prepare a dilution series of the fragment library in the running buffer. It is crucial to accurately match the DMSO concentration in the running buffer to that in the fragment samples to minimize bulk refractive index effects.

  • Data Acquisition: Inject the fragment solutions over the immobilized protein surface and a reference flow cell. Monitor the binding response in real-time.

  • Data Analysis: Subtract the reference flow cell data from the active flow cell data to correct for non-specific binding and bulk refractive index changes. Analyze the resulting sensorgrams to determine the equilibrium dissociation constant (K_D) for each fragment.

  • Hit Prioritization: Prioritize hits based on their binding affinity, ligand efficiency (LE), and other physicochemical properties. This compound, if identified as a hit, would be a high-priority candidate for follow-up studies due to its built-in vector for chemical elaboration.

From Fragment to Lead: A Case Study of Indazole-Based Kinase Inhibitors

While a specific, detailed case study for the evolution of this compound into a clinical candidate is not publicly available, the literature provides excellent examples of the successful application of the indazole scaffold in FBDD. A notable example is the development of potent AXL kinase inhibitors.[1]

AXL is a receptor tyrosine kinase that is overexpressed in various cancers and is associated with poor prognosis and drug resistance.[1] In a fragment-based lead discovery campaign, an indazole-based fragment was identified as a hit through a high-concentration biochemical screen. This initial fragment was then rapidly optimized by screening an in-house library of expanded indazole fragments.

The Hit-to-Lead Optimization Process

The optimization of the initial indazole fragment was guided by docking studies and structure-activity relationship (SAR) analysis. The 3-position of the indazole core, analogous to the iodo-substitution in our fragment of interest, was a key point for modification to enhance potency and selectivity.

The X-ray crystal structure of a related analog complexed with the kinase domain of a homologous protein revealed the key binding interactions of the indazole scaffold. This structural information was invaluable for the rational design of more potent inhibitors. The final optimized compounds demonstrated significant in vivo efficacy, highlighting the power of the fragment-based approach starting from a simple indazole core.

Structural Insights: The Binding Mode of Indazole Fragments

To understand the causality behind the experimental choices in fragment optimization, structural biology techniques such as X-ray crystallography are indispensable. While a crystal structure of this compound bound to a protein target is not publicly available, we can infer its likely binding mode from the structures of other indazole-based inhibitors.

In many kinase active sites, the indazole core acts as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region. The 7-methyl group would likely be positioned to interact with a small hydrophobic pocket, while the 3-iodo group would be solvent-exposed, providing an ideal vector for chemical modification.

Visualizing the Fragment-to-Lead Strategy

The following diagram illustrates the general strategy for evolving a fragment hit like this compound into a more potent lead compound.

fragment Fragment Hit: This compound (Weak Affinity) coupling Palladium-Catalyzed Cross-Coupling at the 3-Iodo Position fragment->coupling optimization Structure-Guided Design and SAR Exploration coupling->optimization lead Potent Lead Compound (High Affinity and Selectivity) optimization->lead

Caption: The evolution of a fragment hit to a lead compound.

Conclusion: A Versatile Tool for Drug Discovery

This compound represents a highly valuable, albeit underutilized, fragment for FBDD campaigns. Its unique combination of a privileged indazole scaffold, a vector for chemical elaboration at the 3-position, and a methyl group for fine-tuning binding interactions makes it an ideal starting point for the discovery of novel therapeutics. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers, scientists, and drug development professionals to effectively utilize this powerful fragment in their own drug discovery programs. The rational, structure-guided evolution of such fragments is a testament to the efficiency and elegance of FBDD in delivering the next generation of medicines.

References

Application Notes and Protocols: Strategic N-Protection of 3-Iodoindazoles for Advanced Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of N-protection strategies for 3-iodoindazole, a critical building block in medicinal chemistry and drug development. We address the inherent challenges of working with this heterocycle, including the regioselectivity of N-functionalization and the potential for catalyst inhibition in cross-coupling reactions. This document offers detailed, field-proven protocols for the introduction and removal of key protecting groups, a comparative analysis of their stability and compatibility with Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, and expert insights into selecting the optimal protection strategy.

Introduction: The Significance of 3-Iodoindazoles and the Necessity of N-Protection

The indazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-tumor and anti-inflammatory properties.[1] The 3-iodoindazole derivative is a particularly valuable intermediate, poised for diversification through palladium-catalyzed cross-coupling reactions, which enable the introduction of a vast array of molecular fragments at the C3 position.

However, the acidic N-H proton of the indazole ring presents a significant challenge. It can interfere with the catalytic cycle of cross-coupling reactions, leading to catalyst inhibition and diminished yields.[2][3] While some protocols for unprotected 3-iodoindazoles exist, particularly for Suzuki-type vinylations under microwave conditions, N-protection is generally recommended for robust and reproducible outcomes in Sonogashira and Heck couplings.[2][4]

Furthermore, direct N-alkylation or N-arylation of the indazole ring often results in a mixture of N1 and N2 regioisomers, which can be difficult to separate and may exhibit different biological activities.[5][6][7] A well-chosen protecting group strategy not only facilitates the desired C3-functionalization but also allows for controlled, subsequent N-functionalization after its removal.

The choice of the protecting group is paramount and must be tailored to the specific reaction sequence. An ideal protecting group should be:

  • Easy to introduce in high yield.

  • Stable to the conditions of subsequent cross-coupling reactions.

  • Readily removable under mild conditions that do not affect the newly installed C3-substituent or other functional groups on the molecule.

This guide will focus on the most effective and commonly employed N-protecting groups for 3-iodoindazole, providing researchers with the necessary tools to navigate this complex synthetic landscape.

Strategic Selection of N-Protecting Groups

The selection of an appropriate N-protecting group is a critical decision in the synthetic route. The choice depends on the planned subsequent reactions and the overall molecular architecture. Below, we discuss the most relevant protecting groups for 3-iodoindazole chemistry.

Boc (tert-Butoxycarbonyl) Group: A Versatile Workhorse

The Boc group is one of the most common amine protecting groups due to its general stability under neutral and basic conditions and its facile removal under acidic conditions.[8][9]

  • Rationale for Use: The Boc group is highly effective for protecting the indazole nitrogen during Suzuki-Miyaura and other palladium-catalyzed couplings. However, its lability under certain basic conditions, especially in the presence of strong electron-withdrawing groups like a nitro group, can lead to in-situ deprotection.[10][11] Interestingly, in some microwave-assisted Suzuki couplings, the Boc group is cleaved concomitantly with the C-C bond formation, providing the unprotected 3-aryl-indazole directly.[12]

  • Regioselectivity: The N1-Boc protected 3-iodoindazole is typically the major product, and quantitative yields can be achieved rapidly under ultrasound irradiation.[10]

SEM (2-(Trimethylsilyl)ethoxymethyl) Group: Enhanced Stability

The SEM group offers greater stability across a broader range of conditions compared to the Boc group, including strongly acidic and some nucleophilic environments.

  • Rationale for Use: SEM protection is particularly advantageous when subsequent reaction steps require conditions that would cleave a Boc group. It is stable to a wide array of organometallic reagents. Critically, the SEM group can be used to direct regioselective C3-lithiation if applied to the parent indazole prior to iodination.[13] For 3-iodoindazole, it serves as a robust protecting group for various cross-coupling reactions.

  • Regioselectivity: Novel conditions have been developed for the regioselective protection of indazoles at the N2 position with a SEM group.[13] This offers a powerful tool for directing the synthesis towards the less common N2-substituted indazoles.

Other Protecting Groups

While Boc and SEM are the most frequently used, other groups like Benzyl (Bn) or Tetrahydropyranyl (THP) can be employed. However, their removal conditions (e.g., hydrogenolysis for Bn, strong acid for THP) may not be compatible with all substrates.

Decision Workflow for N-Protection Strategy

The following diagram outlines the logical steps for selecting an appropriate N-protection strategy for 3-iodoindazole reactions.

Caption: Decision workflow for selecting an N-protecting group for 3-iodoindazole.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and scale.

Protocol 1: N1-Boc Protection of 3-Iodoindazole

This protocol is adapted from methodologies that achieve quantitative yields with short reaction times.[10]

Materials:

  • 3-Iodo-1H-indazole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP) or Sodium Bicarbonate (NaHCO₃)

  • Acetonitrile (ACN) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-iodo-1H-indazole (1.0 eq) in ACN or THF, add Boc₂O (1.2 - 1.5 eq).

  • Add a catalytic amount of DMAP (0.1 eq) or NaHCO₃ (2.0 eq).

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS. For accelerated reaction, ultrasound irradiation can be employed, often leading to completion in under 5 minutes.[10]

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product, N1-Boc-3-iodoindazole, is often pure enough for the next step, but can be purified by column chromatography on silica gel if necessary.

Deprotection of N-Boc Group: The Boc group is typically removed under acidic conditions.[8]

  • Dissolve the N-Boc-3-substituted-indazole in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M).

  • Stir at room temperature for 1-3 hours until deprotection is complete (monitored by TLC/LC-MS).

  • Concentrate the reaction mixture under reduced pressure and co-evaporate with a suitable solvent to remove excess acid.

  • The resulting salt can be neutralized with a base (e.g., NaHCO₃) during aqueous workup to yield the free N-H indazole.

Protocol 2: N2-SEM Protection of Indazole (Prior to Iodination)

This protocol focuses on the regioselective N2-protection of the parent indazole, which can then be iodinated at the C3 position. This is based on novel conditions for N2-selectivity.[13]

Materials:

  • 1H-Indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of 1H-indazole (1.0 eq) in anhydrous DMF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add SEM-Cl (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight, or until completion as indicated by TLC/LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with EtOAc (3x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to isolate the N2-SEM-indazole isomer. This product can then be subjected to iodination at C3.

Deprotection of N-SEM Group: The SEM group can be removed under acidic conditions or with fluoride sources.[13]

  • Acidic Conditions: Treat the N-SEM-indazole with aqueous HCl in ethanol and heat as required.

  • Fluoride-Mediated: Dissolve the N-SEM-indazole in THF and treat with a fluoride source such as tetrabutylammonium fluoride (TBAF). Stir at room temperature or with gentle heating until deprotection is complete.

Data Presentation: Comparative Analysis of Protecting Groups

The following table summarizes the key characteristics and compatibility of the Boc and SEM protecting groups in the context of 3-iodoindazole chemistry.

Protecting GroupIntroduction ConditionsStabilityDeprotection ConditionsCross-Coupling CompatibilityKey Advantages/Disadvantages
Boc Boc₂O, base (DMAP, NaHCO₃), ACN or THF, rt[8][9]Stable to most basic/nucleophilic conditions. Labile to strong acids. Can be unstable with strong EWGs (e.g., NO₂)[10][11]Strong acid (TFA, HCl in dioxane)[8]Good: Generally compatible with Suzuki, Heck, Sonogashira. May cleave under harsh basic or high-temperature microwave conditions.[12]Adv: Readily available, easy to introduce/remove. Disadv: Limited stability window.
SEM NaH, SEM-Cl, DMF or THF, 0 °C to rt[13]Stable to a wide range of acidic and basic conditions, organometallics.Fluoride source (TBAF) or strong aqueous acid (HCl)[13]Excellent: Highly compatible with a broad range of cross-coupling conditions due to its robustness.Adv: High stability, allows for broader reaction scope. Can direct N2-protection.[13] Disadv: More expensive reagent, deprotection may require specific reagents.

Workflow for a Typical Cross-Coupling Reaction

The diagram below illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction using N-protected 3-iodoindazole.

G cluster_prep Step 1: Preparation cluster_coupling Step 2: Cross-Coupling cluster_deprotect Step 3: Deprotection start Start: 3-Iodo-1H-indazole protect N-Protection (e.g., Boc Protocol 1) start->protect protected_sm N-Protected 3-Iodoindazole protect->protected_sm reaction_setup Reaction Setup: - Protected Indazole - Boronic Acid/Ester - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) protected_sm->reaction_setup heating Heat Reaction (Conventional or Microwave) reaction_setup->heating workup Aqueous Workup & Extraction heating->workup purification Purification (Column Chromatography) workup->purification coupled_product N-Protected 3-Aryl-indazole purification->coupled_product deprotect_step Deprotection (e.g., TFA/DCM) coupled_product->deprotect_step final_product Final Product: 3-Aryl-1H-indazole deprotect_step->final_product

Caption: General workflow for Suzuki coupling using N-protected 3-iodoindazole.

Conclusion

The strategic use of N-protecting groups is indispensable for the successful and versatile functionalization of 3-iodoindazoles. The choice between the robust SEM group and the versatile Boc group should be made based on a careful analysis of the planned synthetic route, including the conditions of the cross-coupling reaction and any subsequent transformations. By following the detailed protocols and decision-making frameworks presented in this guide, researchers can effectively harness the synthetic potential of 3-iodoindazoles to accelerate the discovery and development of novel chemical entities.

References

Introduction: The Strategic Importance of Functionalized Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 3-Iodoindazoles

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged heterocyclic motif frequently found in molecules with significant biological activity, including anti-tumor, anti-inflammatory, and anti-HIV agents.[1] Consequently, the development of efficient and versatile synthetic methods to functionalize the indazole core is a primary focus in medicinal chemistry and drug discovery. Palladium-catalyzed cross-coupling reactions have revolutionized this field, providing a powerful toolkit for forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high precision and functional group tolerance.[1][2][3]

This guide provides a detailed overview and field-proven protocols for the cross-coupling of 3-iodoindazoles, a key building block for accessing diverse molecular architectures. We will delve into the mechanistic underpinnings of these reactions, the rationale behind catalyst and reagent selection, and step-by-step methodologies for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings.

Core Principles: The Palladium Catalytic Cycle

At the heart of these transformations lies a general catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][2][4] Understanding this cycle is fundamental to troubleshooting and optimizing reactions.

  • Oxidative Addition : The cycle begins with the oxidative addition of the 3-iodoindazole to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) intermediate, and it is often the rate-determining step of the reaction.[3][4] The reactivity of the C-I bond is crucial here.

  • Transmetalation (for Suzuki, Sonogashira) : The organometallic coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide.[5] This step often requires a base to facilitate the transfer.

  • Carbopalladation/Beta-Hydride Elimination (for Heck) : In the Heck reaction, the olefin coupling partner coordinates to the Pd(II) complex, followed by insertion into the Pd-C bond. Subsequent rotation and beta-hydride elimination form the product and a palladium-hydride species.

  • Reductive Elimination : The final step involves the reductive elimination of the two coupled organic fragments from the palladium center. This forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][4]

Palladium Catalytic Cycle General Palladium Catalytic Cycle cluster_inputs Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation (e.g., Suzuki) PdII_RX->Transmetal PdII_R_R1 R-Pd(II)L_n-R' Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Product Product (R-R') RedElim->Product Indazole 3-Iodoindazole (R-X) Indazole->OxAdd Partner Coupling Partner (R'-M) Partner->Transmetal

A simplified diagram of the palladium catalytic cycle.

Key Considerations for Coupling with 3-Iodoindazoles

While powerful, cross-coupling reactions with indazole substrates present unique challenges that must be addressed for a successful outcome.

  • The Indazole N-H Proton : The acidic proton on the indazole nitrogen can interfere with the catalytic cycle, potentially leading to catalyst inhibition or unwanted side reactions.[6] For many coupling types, particularly Sonogashira and Heck reactions, N-protection is highly recommended.[6][7] Common protecting groups include Boc (tert-butyloxycarbonyl) and SEM (2-(trimethylsilyl)ethoxymethyl). However, some modern protocols, especially for Suzuki vinylations under microwave conditions, have demonstrated success with unprotected indazoles.[6][8]

  • Electronic Effects : Substituents on the indazole ring can significantly influence reactivity. Electron-withdrawing groups, such as a nitro group, can make the 3-iodoindazole more reactive towards oxidative addition but may also increase the likelihood of side reactions.[6] This necessitates careful selection of the catalyst system.

  • Ligand Selection : The ligand is not a passive spectator; it is critical for stabilizing the palladium center, modulating its reactivity, and promoting the desired elementary steps (e.g., oxidative addition and reductive elimination).[9][10] Bulky, electron-rich phosphine ligands are often required to achieve high catalyst turnover and prevent catalyst decomposition.[10][11]

  • Base and Solvent : The choice of base and solvent is crucial. The base facilitates transmetalation (in Suzuki) or neutralizes the HX generated (in Heck and Sonogashira).[12][13] The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions. Anhydrous, deoxygenated solvents are typically required to prevent catalyst deactivation.[6][14]

Application Notes and Experimental Protocols

The following sections provide detailed protocols for the most common cross-coupling reactions performed on 3-iodoindazoles.

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura reaction is a highly versatile method for forming C(sp²)-C(sp²) bonds, making it ideal for synthesizing 3-aryl or 3-vinylindazoles.[1][15] The reaction is valued for its mild conditions and the commercial availability of a vast array of boronic acids and their esters.[15]

Catalyst System Rationale :

  • Palladium Source : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common and effective pre-catalyst that readily provides the active Pd(0) species.[6] Palladium(II) complexes like PdCl₂(dppf) are also highly effective, particularly for more challenging substrates.[15]

  • Base : An aqueous solution of an inorganic base like sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used to activate the boronic acid for transmetalation.[8][16]

  • Solvent : A mixture of an organic solvent like 1,4-dioxane with water is common, allowing for the dissolution of both the organic and inorganic reagents.[8]

Detailed Protocol: Microwave-Assisted Suzuki Vinylation of Unprotected 3-Iodoindazole [6][8]

  • Reaction Setup : In a microwave vial, combine 3-iodo-1H-indazole (1.0 equiv.), vinylboronic acid pinacol ester (2.0 equiv.), and Pd(PPh₃)₄ (5-6 mol%).

  • Solvent and Base Addition : Add 1,4-dioxane followed by a 2M aqueous solution of Na₂CO₃ (2.0 equiv.).

  • Degassing : Seal the vial and degas the mixture by bubbling argon through the solution for 10-15 minutes. This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Microwave Irradiation : Place the vial in a microwave reactor and irradiate at 120-180 °C for 30-40 minutes.[6][8] Monitor the reaction progress by TLC or LC-MS.

  • Workup : After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental_Workflow General Experimental Workflow Setup 1. Combine Reactants (Indazole, Partner, Catalyst, Base) Solvent 2. Add Solvent & Degas Setup->Solvent Reaction 3. Heat Reaction (Conventional or Microwave) Solvent->Reaction Monitor 4. Monitor Progress (TLC / LC-MS) Reaction->Monitor Workup 5. Quench & Extract Monitor->Workup Purify 6. Column Chromatography Workup->Purify Product 7. Isolate Pure Product Purify->Product

A generalized workflow for cross-coupling reactions.
Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction couples the 3-iodoindazole with an alkene, providing a direct route to 3-alkenylindazoles.[16][17] These products are valuable intermediates that can be further modified, for instance, by reducing the double bond.[17]

Catalyst System Rationale :

  • Palladium Source : Palladium(II) acetate (Pd(OAc)₂) is a robust and commonly used catalyst for Heck reactions.[16][17]

  • Ligand : A phosphine ligand is often required to stabilize the palladium catalyst.

  • Base : An inorganic base such as sodium bicarbonate (NaHCO₃) is used to neutralize the hydriodic acid (HI) formed during the catalytic cycle.[16]

Detailed Protocol: Heck Coupling of 3-Iodoindazole with an Alkene [17]

  • Reaction Setup : To a dry reaction flask under an argon atmosphere, add the N-protected 3-iodoindazole (1.0 equiv.), the alkene (e.g., methyl acrylate, 1.5 equiv.), and a base such as NaHCO₃ (2.0 equiv.) in a suitable solvent like DMF.

  • Degassing : Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Catalyst Addition : Add palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.) to the reaction mixture.

  • Reaction : Heat the reaction to 100-125 °C and stir for 12-24 hours.[16][17] Monitor the reaction progress by TLC or LC-MS.

  • Workup : After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, yielding 3-alkynylindazoles.[7][18] This reaction uniquely employs a dual-catalyst system.

Catalyst System Rationale :

  • Palladium Catalyst : A palladium(0) or palladium(II) source like PdCl₂(PPh₃)₂ facilitates the main cross-coupling cycle.[6]

  • Copper Co-catalyst : Copper(I) iodide (CuI) is used as a co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.[18][19]

  • Base : An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves as both the base and often as the solvent.[12]

Detailed Protocol: Sonogashira Coupling of N-Protected 3-Iodoindazole [7][20]

  • Reaction Setup : In a Schlenk flask under an argon atmosphere, dissolve the N-protected 3-iodoindazole (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in an amine solvent like triethylamine.

  • Catalyst Addition : Add PdCl₂(PPh₃)₂ (2-5 mol%) and copper(I) iodide (CuI, 4-10 mol%) to the mixture.

  • Reaction : Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Workup : Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography to yield the 3-alkynylindazole.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of 3-aminoindazoles from 3-iodoindazoles and a primary or secondary amine.[14][21][22]

Catalyst System Rationale :

  • Palladium Source : Pd(OAc)₂ or Pd₂(dba)₃ are common palladium precursors.[14]

  • Ligand : This reaction is highly dependent on the ligand. Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, RuPhos, BINAP) are critical for achieving high catalytic activity and are a hallmark of this reaction.[14][23] They facilitate the crucial reductive elimination step.

  • Base : A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine, forming the active nucleophile.[23]

Detailed Protocol: Buchwald-Hartwig Amination of 3-Iodoindazole [14][22]

  • Reaction Setup : In an oven-dried, argon-flushed flask, combine the N-protected 3-iodoindazole (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Catalyst System Addition : In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., Xantphos, 4-10 mol%) in a small amount of the reaction solvent. Add this pre-formed catalyst to the main reaction flask.

  • Solvent Addition : Add an anhydrous, aprotic solvent such as 1,4-dioxane or toluene.

  • Reaction : Heat the mixture to 80-110 °C under an inert atmosphere. Monitor the reaction's progress by LC-MS.

  • Workup : Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water and brine.

  • Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography to obtain the 3-aminoindazole product.

Data Summary: Typical Reaction Conditions

The table below summarizes typical starting conditions for the cross-coupling of 3-iodoindazoles. Optimization may be required for specific substrates.

Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Notes
Suzuki-Miyaura Pd(PPh₃)₄ (5%)-Na₂CO₃ (2.0)Dioxane/H₂O120-180 (µW)Microwave often enhances rate and yield.[6][8]
Heck Pd(OAc)₂ (5%)PPh₃ (10%)NaHCO₃ (2.0)DMF100-125N-protection is generally recommended.[16][17]
Sonogashira PdCl₂(PPh₃)₂ (2-5%)-Et₃N / DIPAEt₃N / DIPA25-60Requires CuI (4-10%) co-catalyst.[7][18]
Buchwald-Hartwig Pd(OAc)₂ (2-5%)Xantphos (4-10%)Cs₂CO₃ (2.0)Dioxane80-110Ligand choice is critical for success.[14][22]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Poor quality base or solvent.3. Interference from unprotected N-H.1. Ensure rigorous degassing; use fresh catalyst.2. Use fresh, high-purity base and anhydrous, deoxygenated solvent.3. Protect the indazole nitrogen with a suitable group (e.g., Boc).[6][24]
De-iodination Product Competing hydrodehalogenation side reaction, often promoted by certain bases or hydride sources.Switch to a more sterically hindered ligand or a weaker base. Ensure the solvent is not a hydride source.[6]
Homocoupling of Partner The organometallic reagent (e.g., boronic acid) is coupling with itself.Lower the reaction temperature or catalyst loading. Ensure slow addition of reagents if necessary.
Catalyst Decomposition High temperatures or presence of oxygen can lead to the formation of inactive palladium black.Maintain a strict inert atmosphere. Consider using a more robust ligand or a pre-catalyst system.[15]

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of 3-iodoindazoles, providing access to a vast chemical space crucial for drug discovery. Success in these reactions hinges on a solid understanding of the underlying catalytic cycle and careful consideration of the interplay between the substrate, catalyst, ligand, base, and solvent. By leveraging the detailed protocols and insights provided in this guide, researchers can confidently design and execute these powerful transformations to accelerate their research programs.

References

Application Notes and Protocols for the Derivatization of 3-Iodo-7-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 7-Methyl-1H-indazole Scaffold as a Privileged Core in Medicinal Chemistry

The indazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its unique structural and electronic properties allow it to engage in various interactions with biological targets, leading to a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[2] The 7-methyl-1H-indazole variant, in particular, offers a strategic substitution pattern that can be exploited to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. The presence of a methyl group at the 7-position can influence the molecule's conformation and metabolic stability, while the versatile 3-iodo substituent serves as a linchpin for a diverse array of synthetic transformations.

This comprehensive guide provides detailed application notes and validated protocols for the derivatization of the 3-iodo-7-methyl-1H-indazole core. We will delve into the mechanistic underpinnings of key synthetic strategies, offering not just procedural steps but also the rationale behind the choice of reagents and conditions. This document is designed to empower researchers to unlock the full synthetic potential of this valuable heterocyclic building block.

Strategic Derivatization Pathways for this compound

The synthetic utility of this compound lies in its capacity to undergo a variety of cross-coupling and substitution reactions. The electron-rich nature of the indazole ring, coupled with the reactivity of the carbon-iodine bond, opens up avenues for the introduction of a wide range of functional groups at the C3 position. Furthermore, the two nitrogen atoms of the pyrazole ring present opportunities for N-functionalization, a critical aspect in modulating the biological activity and ADME properties of indazole-based compounds.

The following sections will detail protocols for key transformations, including palladium-catalyzed cross-coupling reactions and regioselective N-alkylation.

Visualizing the Derivatization Landscape

The diagram below illustrates the principal synthetic pathways for the functionalization of the this compound core, which will be elaborated upon in the subsequent sections.

Derivatization_Pathways cluster_starting_material Starting Material cluster_c3_functionalization C3-Position Functionalization cluster_n_functionalization N-Position Functionalization A This compound B Suzuki Coupling (C-C Bond Formation) A->B Ar-B(OR)₂ Pd Catalyst, Base C Sonogashira Coupling (C-C Bond Formation) A->C R-C≡CH Pd/Cu Catalyst, Base D Heck Coupling (C-C Bond Formation) A->D Alkene Pd Catalyst, Base E Buchwald-Hartwig Amination (C-N Bond Formation) A->E Amine Pd Catalyst, Base F N1/N2-Alkylation (C-N Bond Formation) A->F Alkyl Halide Base

Caption: Key derivatization pathways for this compound.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the C3-Position

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are particularly well-suited for the functionalization of iodoindazoles. The high reactivity of the C-I bond facilitates the crucial oxidative addition step in the catalytic cycle.[3] While some cross-coupling reactions can proceed on the unprotected indazole, N-protection is often recommended to prevent potential side reactions and catalyst inhibition.[3]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust method for creating C-C bonds by coupling an organoboron species with an organic halide.[4] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings.[3] The tetrakis(triphenylphosphine)palladium(0) complex is a stable source of the active Pd(0) species required for oxidative addition.

  • Base: An aqueous solution of a base like sodium carbonate (Na₂CO₃) is crucial. It facilitates the transmetalation step by activating the boronic acid derivative.[5]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane or DME) and water is typically used to dissolve both the organic and inorganic reaction components.[5]

  • Microwave Irradiation: The use of microwave heating can significantly accelerate the reaction, often leading to higher yields and shorter reaction times.[6][7]

Protocol: Microwave-Assisted Suzuki-Miyaura Vinylation of Unprotected this compound [3][6]

ParameterValue
Reactants
This compound1.0 equiv
Pinacol vinyl boronate2.0 equiv
Catalyst & Base
Pd(PPh₃)₄5-6 mol%
Na₂CO₃ (2 M aqueous)2.0 equiv
Solvent & Conditions
Solvent1,4-Dioxane
Temperature120 °C
Time40 minutes
AtmosphereInert (Argon or Nitrogen)

Step-by-Step Methodology:

  • To a microwave-safe reaction vial, add this compound (1.0 equiv), pinacol vinyl boronate (2.0 equiv), and Pd(PPh₃)₄ (5-6 mol%).

  • Add the 2 M aqueous solution of Na₂CO₃ (2.0 equiv) followed by 1,4-dioxane.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 40 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3-vinyl-7-methyl-1H-indazole.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing a direct route to alkynyl-substituted indazoles.[8] This reaction typically employs a dual catalyst system of palladium and copper(I).[4]

Causality Behind Experimental Choices:

  • Dual Catalyst System: A palladium catalyst (e.g., PdCl₂(PPh₃)₂) facilitates the main catalytic cycle, while a copper(I) co-catalyst (e.g., CuI) is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[4]

  • Base: An amine base, such as triethylamine (Et₃N), serves both as a base to deprotonate the terminal alkyne and as a solvent.[5]

  • N-Protection: For Sonogashira couplings, N-protection of the indazole is generally recommended to avoid potential side reactions where the N-H proton could interfere with the basic conditions or the catalysts.[9]

Protocol: Sonogashira Coupling of N-Protected this compound [4][5]

ParameterValue
Reactants
N-Protected this compound1.0 equiv
Terminal Alkyne1.1-1.2 equiv
Catalyst & Base
PdCl₂(PPh₃)₂5 mol%
CuI10 mol%
PPh₃10 mol%
Base/SolventEt₃N/DMF (2:1)
Conditions
Temperature70 °C
Time24-48 hours
AtmosphereInert (Argon or Nitrogen)

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the N-protected this compound (1.0 equiv), PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%), and PPh₃ (10 mol%).

  • Add a 2:1 mixture of triethylamine and DMF.

  • Add the terminal alkyne (1.1-1.2 equiv) dropwise to the stirred solution.

  • Heat the reaction mixture to 70 °C and stir for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to yield the pure 3-alkynyl-7-methyl-1H-indazole derivative.

Heck Coupling: Vinylation of the Indazole Core

The Heck reaction provides a method for the alkenylation of aryl halides.[10] This reaction is a powerful tool for introducing vinyl groups, which can serve as handles for further synthetic transformations.

Causality Behind Experimental Choices:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective palladium source for Heck reactions.[11]

  • Base: An organic or inorganic base is required to neutralize the hydrogen halide formed during the reaction.[11]

  • N-Protection: As with other cross-coupling reactions, N-protection of the indazole is often beneficial to prevent unwanted side reactions and improve yields.[12]

Protocol: Heck Coupling of N-Protected this compound with an Alkene [11][12]

ParameterValue
Reactants
N-Protected this compound1.0 equiv
Alkene (e.g., n-butyl acrylate)1.2-1.5 equiv
Catalyst & Base
Pd(OAc)₂2-5 mol%
Ligand (e.g., PPh₃)4-10 mol%
Base (e.g., N,N-Diisopropylethylamine)2.0 equiv
Solvent & Conditions
SolventDMF
Temperature100-125 °C
Time2-24 hours
AtmosphereInert (Argon or Nitrogen)

Step-by-Step Methodology:

  • In a sealed tube under an inert atmosphere, combine the N-protected this compound (1.0 equiv), Pd(OAc)₂ (2-5 mol%), and the phosphine ligand (if used).

  • Add the solvent (DMF), the base (e.g., N,N-diisopropylethylamine, 2.0 equiv), and the alkene (1.2-1.5 equiv).

  • Seal the tube and heat the reaction mixture to 100-125 °C for the required time (monitor by TLC or LC-MS).

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of arylamines.[13][14] This reaction is of paramount importance in medicinal chemistry, where the arylamine motif is a common feature in bioactive molecules.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) are often employed to promote the reductive elimination step and stabilize the palladium catalyst.[14]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is typically used to deprotonate the amine and facilitate the catalytic cycle.[14]

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are used to prevent side reactions.[14]

Protocol: Buchwald-Hartwig Amination of this compound [14]

ParameterValue
Reactants
This compound1.0 equiv
Amine (primary or secondary)1.1-1.5 equiv
Catalyst & Base
Pd₂(dba)₃ or Pd(OAc)₂2-5 mol%
Ligand (e.g., Xantphos)4-10 mol%
Base (e.g., Cs₂CO₃)1.5-2.0 equiv
Solvent & Conditions
SolventToluene or 1,4-Dioxane (anhydrous)
Temperature80-110 °C
Time4-24 hours
AtmosphereInert (Argon or Nitrogen)

Step-by-Step Methodology:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst, the phosphine ligand, and the base.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the tube and heat the reaction mixture with stirring at the desired temperature for the specified time.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Part 2: Regioselective N-Alkylation of the Indazole Core

The N-alkylation of indazoles is a common strategy for modifying their properties, but it presents a regioselectivity challenge due to the presence of two nucleophilic nitrogen atoms (N1 and N2).[15] The outcome of the alkylation is highly dependent on the reaction conditions and the substitution pattern of the indazole ring.[16]

Visualizing the N-Alkylation Workflow

N_Alkylation_Workflow cluster_workflow N-Alkylation Protocol Start Start Step1 Dissolve indazole in anhydrous THF under inert atmosphere Start->Step1 Step2 Cool to 0 °C Step1->Step2 Step3 Add NaH portion-wise Step2->Step3 Step4 Stir at 0 °C, then warm to RT Step3->Step4 Step5 Re-cool to 0 °C and add alkylating agent Step4->Step5 Step6 Stir for 16-24 hours at RT Step5->Step6 Step7 Quench with sat. aq. NH₄Cl Step6->Step7 Step8 Aqueous work-up and extraction Step7->Step8 Step9 Purification by column chromatography Step8->Step9 End End Step9->End

Caption: Step-by-step workflow for the N-alkylation of indazole.

Causality Behind Experimental Choices:

  • Base and Solvent: The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established system for promoting N1-alkylation.[16] It is believed that the sodium cation coordinates with the N2 nitrogen, sterically hindering alkylation at this position and favoring attack at N1.

  • Temperature Control: The initial deprotonation is performed at 0 °C to control the reaction rate and prevent side reactions. The reaction is then allowed to warm to room temperature for the alkylation step to proceed to completion.

Protocol: Selective N1-Alkylation using Sodium Hydride [15][16]

ParameterValue
Reactants
This compound1.0 equiv
Alkylating agent (e.g., alkyl bromide)1.1 equiv
Base & Solvent
Sodium Hydride (60% in mineral oil)1.2 equiv
SolventAnhydrous THF
Conditions
Deprotonation Temperature0 °C to room temperature
Alkylation Temperature0 °C to room temperature
Time16-24 hours
AtmosphereInert (Argon or Nitrogen)

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the this compound (1.0 equiv).

  • Add anhydrous THF to achieve a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS for completion.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to yield the pure N1-alkylated product.

Note on N2-Selectivity: It is important to note that substituents at the C7 position of the indazole ring can favor N2-alkylation.[17] Therefore, for 7-methyl-1H-indazole, a mixture of N1 and N2 isomers may be obtained, and careful optimization and chromatographic separation will be necessary to isolate the desired regioisomer.

Conclusion

The derivatization of this compound offers a rich landscape for synthetic exploration in the pursuit of novel chemical entities with therapeutic potential. The protocols detailed in this guide provide a robust starting point for researchers to functionalize this versatile scaffold. By understanding the underlying principles of each reaction, scientists can rationally design and execute synthetic strategies to access a diverse range of indazole derivatives. The successful application of these methods will undoubtedly contribute to the advancement of drug discovery and development programs.

References

Application Notes and Protocols for the Functionalization of 3-Iodo-7-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Derivatives of indazole exhibit a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][3] The 7-methyl-1H-indazole motif, in particular, is a key component in various therapeutic agents, where the methyl group can enhance metabolic stability and modulate binding interactions.[4]

3-Iodo-7-methyl-1H-indazole emerges as a highly versatile and pivotal building block for the synthesis of complex indazole derivatives. The iodine atom at the C-3 position serves as a strategic handle for introducing molecular diversity through a variety of palladium-catalyzed cross-coupling reactions.[5][6] This allows for the systematic exploration of the chemical space around the indazole core, a critical process in modern drug discovery and the development of novel materials.

This comprehensive guide provides detailed experimental protocols for the functionalization of this compound. It is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the causality behind experimental choices and ensuring the trustworthiness of the described methodologies.

Synthesis of this compound

Proposed Synthetic Protocol: Iodination of 7-methyl-1H-indazole

This protocol is adapted from the well-established iodination procedure for indazoles, which has been demonstrated to be effective for a range of substituted indazole derivatives.[7][8]

Reaction Scheme:

Materials:

  • 7-methyl-1H-indazole

  • Iodine (I₂)

  • Potassium hydroxide (KOH)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous solution of sodium bisulfite (NaHSO₃)

  • Water (H₂O)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a round-bottom flask, dissolve 7-methyl-1H-indazole (1.0 equivalent) in DMF.

  • To this solution, add potassium hydroxide (3.75 equivalents) and iodine (2.0 equivalents).

  • Stir the reaction mixture at room temperature for approximately 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bisulfite.

  • The resulting precipitate is the crude this compound.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with water.

  • The crude product can be further purified by recrystallization or column chromatography on silica gel to yield the pure product.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond at the 3-position of the indazole is primed for a variety of powerful palladium-catalyzed cross-coupling reactions. These transformations are fundamental to modern organic synthesis, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone for the formation of C-C bonds, coupling an organoboron species with an organic halide.[10] This reaction is particularly valuable for synthesizing biaryl and vinyl-substituted indazoles. While some Suzuki reactions can be performed on unprotected indazoles, N-protection is often recommended to prevent side reactions and improve yields.[8][11]

Protocol for Suzuki-Miyaura Coupling (N-Protected)

Workflow Diagram:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Combine N-Boc-3-iodo-7-methyl-1H-indazole, boronic acid, PdCl₂(dppf), and K₂CO₃ in a reaction vessel. Inert Evacuate and backfill with an inert gas (e.g., Argon). Start->Inert Solvent Add 1,4-dioxane and water. Inert->Solvent Heat Heat the mixture to 80-100 °C. Monitor by TLC/LC-MS. Solvent->Heat Cool Cool to room temperature and dilute with water. Heat->Cool Extract Extract with an organic solvent (e.g., ethyl acetate). Cool->Extract Wash Wash organic layer with brine, dry, and concentrate. Extract->Wash Purify Purify by column chromatography. Wash->Purify End Obtain pure 3-aryl/vinyl-7-methyl-1H-indazole derivative. Purify->End

Caption: Suzuki-Miyaura cross-coupling workflow.

Materials:

  • N-Boc-3-iodo-7-methyl-1H-indazole (1.0 equiv)

  • Aryl or vinyl boronic acid (1.2 equiv)

  • PdCl₂(dppf) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1)

Procedure:

  • To a reaction vessel, add N-Boc-3-iodo-7-methyl-1H-indazole, the corresponding boronic acid, PdCl₂(dppf), and potassium carbonate.[12]

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon).

  • Add the 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira reaction is a highly efficient method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst.[12][13] This reaction provides a direct route to 3-alkynyl-7-methyl-1H-indazoles, which are valuable intermediates in medicinal chemistry.

Protocol for Sonogashira Coupling

Catalytic Cycle Diagram:

Sonogashira_Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-I(L₂) Ar-Pd(II)-I(L₂) Pd(0)L₂->Ar-Pd(II)-I(L₂) Oxidative Addition (Ar-I) Ar-Pd(II)-C≡C-R(L₂) Ar-Pd(II)-C≡C-R(L₂) Ar-Pd(II)-I(L₂)->Ar-Pd(II)-C≡C-R(L₂) Transmetalation Cu(I)I Cu(I)I Ar-Pd(II)-I(L₂)->Cu(I)I Ar-Pd(II)-C≡C-R(L₂)->Pd(0)L₂ Reductive Elimination Ar-C≡C-R Ar-C≡C-R Ar-Pd(II)-C≡C-R(L₂)->Ar-C≡C-R Cu(I)-C≡C-R Cu(I)-C≡C-R Cu(I)-C≡C-R->Ar-Pd(II)-I(L₂) H-C≡C-R H-C≡C-R H-C≡C-R->Cu(I)-C≡C-R Base

Caption: Simplified Sonogashira catalytic cycle.

Materials:

  • N-protected this compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • PdCl₂(PPh₃)₂ (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, combine the N-protected this compound, PdCl₂(PPh₃)₂, and CuI.[12]

  • Evacuate and backfill the vessel with an inert gas.

  • Add DMF and triethylamine, followed by the terminal alkyne.

  • Stir the reaction mixture at a temperature ranging from room temperature to 70 °C for 12-48 hours, monitoring by TLC/LC-MS.[12][14]

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[15][16] This reaction is instrumental in synthesizing arylamines, which are prevalent in numerous pharmaceutical agents.[16][17]

Protocol for Buchwald-Hartwig Amination

Reaction Mechanism Overview:

Buchwald_Hartwig_Mechanism Pd(0)L Pd(0)L OxAdd Oxidative Addition (Ar-I) Ar-Pd(II)-I(L) Ar-Pd(II)-I(L) OxAdd->Ar-Pd(II)-I(L) AmineCoord Amine Coordination (R₂NH) Complex [Ar-Pd(II)-I(L)(R₂NH)] AmineCoord->Complex Deprot Deprotonation (Base) AmidoComplex Ar-Pd(II)-NR₂(L) Deprot->AmidoComplex RedElim Reductive Elimination RedElim->Pd(0)L Catalyst Regeneration Product Ar-NR₂ RedElim->Product

Caption: Key steps in the Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP) (4-10 mol%)

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) (1.5-2.0 equiv)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst, and the phosphine ligand.[16]

  • Add the base, followed by the anhydrous solvent.

  • Add the amine coupling partner.

  • Heat the reaction mixture to 80-110 °C and stir until the reaction is complete, as monitored by TLC/LC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary

Reaction TypeCatalyst SystemBaseSolventTemperature (°C)Typical Yields
Suzuki-Miyaura PdCl₂(dppf)K₂CO₃1,4-Dioxane/H₂O80-100Good to Excellent
Sonogashira PdCl₂(PPh₃)₂ / CuIEt₃NDMFRT - 70Good to Excellent
Buchwald-Hartwig Pd(OAc)₂ / XantphosCs₂CO₃Toluene80-110Good to Excellent

Note: Yields are dependent on the specific substrates and reaction conditions used. The information in this table is based on general literature precedents for similar substrates.

Conclusion

This compound stands as a powerful and versatile intermediate for the synthesis of a diverse range of functionalized indazole derivatives. The protocols detailed in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions provide robust and reliable methods for the elaboration of this key scaffold. By understanding the principles behind these transformations and carefully controlling the reaction parameters, researchers can effectively leverage this compound to accelerate their research and development efforts in medicinal chemistry and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Conditions for 3-Iodo-7-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 3-iodo-7-methyl-1H-indazole. This document is designed for researchers, medicinal chemists, and process development scientists who are leveraging this critical transformation to build libraries of pharmacologically active compounds. The indazole scaffold is a privileged structure in drug discovery, particularly in the development of kinase inhibitors.[1] The C-3 functionalization via Suzuki coupling is a powerful method for generating structural diversity essential for structure-activity relationship (SAR) studies.[2]

However, this specific substrate presents a unique combination of challenges that can impede reaction success. This guide provides in-depth, experience-driven advice in a direct question-and-answer format, alongside troubleshooting protocols to navigate these complexities effectively.

Frequently Asked Questions (FAQs)
Q1: What makes the Suzuki coupling of this compound particularly challenging?

This substrate presents two primary hurdles that must be addressed for a successful coupling:

  • The Acidic N-H Proton: The indazole N-H proton is acidic and can interfere with the catalytic cycle. Under basic reaction conditions, the indazole can be deprotonated to form an indazolide anion. This anion can act as a ligand, coordinating to the palladium center and potentially inhibiting or deactivating the catalyst.[3] This interference can disrupt the delicate balance of the catalytic cycle, leading to low or no product formation.

  • Steric Hindrance: The methyl group at the C-7 position is adjacent to the C-1 nitrogen but also exerts steric influence around the C-3 reaction center. This steric bulk can hinder the approach of the palladium catalyst during the oxidative addition step, which is often rate-limiting.[4][5] It can also slow the subsequent reductive elimination step, where the new C-C bond is formed. Overcoming this steric impediment often requires carefully selected ligands that are both bulky enough to promote reductive elimination but not so bulky that they prevent oxidative addition.[6]

Q2: Is it mandatory to protect the indazole N-H group before coupling?

N-protection is a common strategy but not always mandatory. The decision involves a trade-off between reaction robustness and step economy.

  • Argument for Protection: Protecting the N-H group, typically with a tert-butyloxycarbonyl (Boc) group, prevents the formation of the inhibitory indazolide anion.[2][7] This simplifies optimization, often leading to more reproducible results and higher yields, as it eliminates a major pathway for catalyst inhibition. The Boc group can typically be removed post-coupling under acidic conditions.[8]

  • Argument for Direct Coupling (Unprotected): Adding protection and deprotection steps increases the overall synthesis length. Several modern catalyst systems and conditions have been successfully developed for the direct coupling of N-H free heterocycles.[3][9] Success in this approach hinges on using conditions that favor the desired catalytic cycle over catalyst inhibition, often involving specific phosphine ligands and bases like K₃PO₄.[3]

Recommendation: For initial explorations or when encountering persistent issues, N-protection is a reliable strategy to de-risk the coupling step. For route optimization and large-scale synthesis, developing a robust protocol for the unprotected substrate is highly desirable.

Q3: What are the recommended starting points for catalyst and ligand selection for this sterically hindered substrate?

Given the steric hindrance, standard catalysts like Pd(PPh₃)₄ may provide suboptimal results.[8] More specialized ligands are required to stabilize the catalyst and facilitate the key steps of the catalytic cycle.

  • Primary Recommendation: Catalyst systems employing bulky, electron-rich phosphine ligands are highly effective. These ligands promote the rate-limiting oxidative addition and accelerate the final reductive elimination step. Excellent starting points include:

    • Buchwald Ligands: Ligands such as SPhos, XPhos, or RuPhos, used with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, are designed to couple sterically demanding substrates.[10][11]

    • Pre-formed Catalysts: Using air-stable pre-catalysts like [Pd(dppf)Cl₂] can also be a reliable starting point, as the dppf ligand offers a good balance of steric and electronic properties.[12]

  • Secondary Recommendation: N-Heterocyclic Carbene (NHC) ligands are another class of powerful ligands for challenging couplings. Pd-NHC complexes are known for their high stability and activity, particularly with sterically hindered substrates.[6]

Q4: Which base and solvent system should I try first?

The base and solvent are not passive components; they actively participate in the reaction and their synergy is critical.

  • Base Selection: The base is required to activate the boronic acid, forming a more nucleophilic "ate" complex for the transmetalation step.[13]

    • Recommended: Potassium phosphate (K₃PO₄) is an excellent first choice for coupling unprotected N-H indazoles, as it is effective without being overly harsh.[3] Cesium carbonate (Cs₂CO₃) is another strong contender, often used for difficult couplings.[9] Ensure the base is finely powdered and, if possible, anhydrous.[13]

  • Solvent System: The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components.

    • Recommended: A mixture of an aprotic organic solvent and water is the standard. A 4:1 to 5:1 mixture of 1,4-dioxane/water or THF/water is a robust starting point.[1][14][15] The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. For substrates with poor solubility, solvents like DMF can be used, but be aware they can sometimes act as a hydride source, leading to de-iodination.[16][17]

Visual Guide 1: The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps involved in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is fundamental to troubleshooting, as each step can be influenced by the choice of catalyst, ligand, base, and solvent.

Suzuki_Cycle pd0 Active Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)Ln-I oxidative_addition->pd2_complex Rate-limiting step, hindered by 7-Me group transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate Ar-Pd(II)Ln-R transmetalation->pd2_intermediate Base is crucial reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Product (Ar-R) reductive_elimination->product Forms C-C bond reactants Indazole-I (Ar-I) reactants->oxidative_addition boronic Boronic Acid Derivative (R-B(OR)2) base Base boronic->base boronate Activated Boronate [R-B(OR)2(Base)]- base->boronate Activation boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the coupling of this compound.

Problem Probable Cause(s) Suggested Solution(s) & Rationale
Low or No Conversion 1. Inactive Catalyst: The Pd(0) catalyst has been oxidized or the pre-catalyst was not properly activated.[13] 2. Inappropriate Ligand: The chosen ligand does not possess the right steric/electronic properties for this hindered substrate.[10] 3. Insufficient Temperature: The activation energy for oxidative addition is not being met.[13] 4. Poor Base/Solvent Choice: The base is not soluble or strong enough to form the boronate, or the solvent system is suboptimal.[15] 5. Degraded Boronic Acid: Boronic acids can degrade on storage or undergo protodeboronation in the reaction.[1]1. Catalyst Check: Use a fresh bottle of catalyst or a robust, air-stable pre-catalyst. Ensure all reagents and solvents are thoroughly degassed to remove oxygen.[18] 2. Ligand Screening: Switch to a more specialized ligand. Start with a Buchwald-type ligand (e.g., SPhos) paired with Pd(OAc)₂. These are proven to accelerate reactions with hindered substrates.[10][11] 3. Temperature Increase: Cautiously increase the temperature in 10-15 °C increments. Microwave irradiation can be an excellent tool for rapidly screening higher temperatures and accelerating sluggish reactions.[8][9] 4. Re-evaluate Base/Solvent: Switch to a stronger base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely ground. Try alternative solvent systems like Toluene/H₂O or DMF/H₂O.[3][13] 5. Reagent Quality: Use a fresh, high-purity boronic acid. Alternatively, convert the boronic acid to a more stable boronate ester (e.g., pinacol ester) which is less prone to degradation.[7][19]
Significant De-iodination (Hydrodehalogenation) 1. Hydride Source: The solvent (e.g., DMF, alcohols) or base (e.g., amine bases) may be acting as a hydride source.[20] 2. Suboptimal Ligand: The ligand may favor a competing reductive pathway over the desired cross-coupling.[7]1. Change Reagents: Switch to a non-hydridic solvent like dioxane or toluene. Use a pure, inorganic base (e.g., K₃PO₄). 2. Change Ligand: Employ a more sterically hindered ligand. The bulk can physically obstruct the pathway that leads to the de-iodinated byproduct.[7]
Protodeboronation of Boronic Acid 1. Excess Water/Protic Solvent: High concentrations of proton sources can cleave the C-B bond. 2. High Temperature / Long Reaction Time: These conditions can accelerate the rate of protodeboronation.[1]1. Minimize Protons: Use anhydrous solvents if possible, or carefully control the amount of water in the co-solvent system. 2. Optimize Time/Temp: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Avoid unnecessarily high temperatures or prolonged heating.[1] 3. Use Boronate Esters: Switch to potassium alkyltrifluoroborates or pinacol/MIDA boronate esters, which are significantly more stable towards protodeboronation.[19]
Formation of Homocoupling Byproducts 1. Oxygen Contamination: Residual oxygen can promote the oxidative homocoupling of the boronic acid. 2. Catalyst Decomposition: If the catalyst decomposes to palladium black, it can catalyze homocoupling.1. Rigorous Degassing: Ensure the reaction mixture is thoroughly purged with an inert gas (Argon or Nitrogen) for at least 15-30 minutes before adding the catalyst.[15] 2. Use a More Stable Catalyst: A robust ligand (e.g., Buchwald or NHC type) can stabilize the palladium center and prevent decomposition.[6][10]
Poor Reproducibility 1. Reagent Quality: Inconsistent purity or age of catalyst, base, or boronic acid. 2. Atmospheric Control: Inconsistent removal of oxygen and moisture. 3. Base Activation: Physical form (e.g., large chunks vs. fine powder) of the base can affect its reactivity.1. Standardize Reagents: Use reagents from the same batch and of the highest possible purity. 2. Strict Inert Technique: Employ consistent and rigorous degassing procedures and maintain a positive pressure of inert gas throughout the reaction setup. 3. Prepare Base: Ensure the base is finely powdered and dried in an oven before use to ensure consistent activity.[13][15]
Optimized Experimental Protocol

This is a general, robust starting protocol for the Suzuki coupling of this compound with a generic arylboronic acid. It may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid or boronate ester (1.3 equiv.)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.03 equiv., 3 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.06 equiv., 6 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.5 equiv.)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.3 equiv.), and finely powdered K₃PO₄ (2.5 equiv.).

    • Rationale: Combining the solids first is convenient. Using a slight excess of the boronic acid ensures complete consumption of the more valuable iodo-indazole.[1]

  • Inerting the Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure the rigorous exclusion of oxygen.

    • Rationale: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and promote unwanted side reactions like homocoupling.[15][18]

  • Solvent Addition: Through the septum, add degassed 1,4-dioxane and degassed deionized water to create a 4:1 (v/v) mixture. The final concentration should be approximately 0.1 M with respect to the this compound.

    • Rationale: Solvents must be degassed to prevent the introduction of oxygen. The dioxane/water system is effective for dissolving both the organic substrates and the inorganic base.[13]

  • Catalyst Preparation & Addition: In a separate small vial under inert gas, briefly mix the Pd(OAc)₂ (3 mol%) and SPhos (6 mol%) in a small amount of the degassed dioxane. Add this catalyst/ligand solution to the main reaction vessel via syringe.

    • Rationale: Pre-mixing the palladium source and the ligand allows for the formation of the active catalytic species. A 1:2 Pd:Ligand ratio is common for this type of ligand.[10] Adding it last under positive inert gas pressure prevents premature reactions and catalyst degradation.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir the mixture vigorously for 4-16 hours.

    • Rationale: Elevated temperature is typically required to overcome the activation energy for this sterically hindered substrate.[13] Vigorous stirring is essential for mixing the heterogeneous components.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. Check for the consumption of the this compound.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Visual Guide 2: Troubleshooting Workflow

When a reaction fails, a logical decision-making process is key to identifying and solving the problem efficiently.

Troubleshooting_Workflow start Low / No Yield check_reagents Step 1: Verify Reagents start->check_reagents reagent_fresh Are all reagents fresh and high purity? (Catalyst, Base, Boronic Acid) check_reagents->reagent_fresh check_setup Step 2: Check Setup setup_inert Was the system rigorously degassed? check_setup->setup_inert optimize Step 3: Systematic Optimization temp Increase Temperature (e.g., 100-120°C or MW) optimize->temp Start Here reagent_fresh->check_setup Yes setup_inert->optimize Yes ligand Screen Ligands (e.g., XPhos, RuPhos) temp->ligand base Screen Bases (e.g., Cs2CO3, KOtBu) ligand->base solvent Screen Solvents (e.g., Toluene/H2O, DMF) base->solvent protect Consider N-Protection (Boc) solvent->protect If issues persist

References

Technical Support Center: Synthesis of 3-Iodo-7-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 3-Iodo-7-methyl-1H-indazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important synthetic intermediate. Here, we address the most common challenges and side product formations encountered during the iodination of 7-methyl-1H-indazole, providing in-depth troubleshooting advice and practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound?

A1: The direct iodination of 7-methyl-1H-indazole is an electrophilic aromatic substitution reaction. While the C3 position is the most electronically activated site on the indazole ring, the reaction often yields a mixture of products. The most prevalent side products include:

  • Regioisomers: Iodination at other positions on the benzene ring can occur, leading to the formation of 4-Iodo-, 5-Iodo-, and 6-Iodo-7-methyl-1H-indazole. The distribution of these isomers is highly dependent on the reaction conditions.

  • Di-iodinated Products: Over-iodination can lead to the formation of di-iodo-7-methyl-1H-indazole species, such as 3,4-diiodo-, 3,5-diiodo-, or 3,6-diiodo-7-methyl-1H-indazole.[1]

  • N-Iodo Products: Although generally less stable, transient N-iodination at the N1 position of the pyrazole ring is a possibility. These intermediates can sometimes lead to other byproducts or decomposition.[1]

  • Unreacted Starting Material: Incomplete conversion will result in the presence of 7-methyl-1H-indazole in your crude product.

Q2: My TLC analysis shows multiple spots after the reaction. How can I identify which spot is my desired product and which are the side products?

A2: The presence of multiple spots on a TLC plate is a clear indication of a product mixture.[1] A systematic approach is required for identification:

  • Co-spotting: Spot your crude reaction mixture alongside the 7-methyl-1H-indazole starting material on the same TLC plate. This will help you identify the spot corresponding to any unreacted starting material.

  • Relative Polarity: Generally, iodo-indazoles are less polar than the parent indazole. The desired 3-iodo product and its regioisomers will likely have different Rf values, though they may be close. Di-iodinated products are expected to be even less polar and will have higher Rf values.

  • Staining: Use different visualization techniques. In addition to UV light, staining with agents like potassium permanganate or iodine can help differentiate between spots.

  • Small-Scale Isolation and Characterization: If you have a significant amount of each spot, you can perform a small-scale column chromatography to isolate each compound and characterize them by NMR and Mass Spectrometry.

Q3: Why am I getting a mixture of regioisomers instead of just the 3-Iodo product?

A3: The regioselectivity of electrophilic substitution on the indazole ring is governed by a combination of electronic and steric factors. While the C3 position is the most nucleophilic due to the influence of the pyrazole nitrogen atoms, the benzene ring still possesses nucleophilic character. The 7-methyl group is an ortho-, para-directing group, which can activate the C6 and C4 positions towards electrophilic attack. The interplay of these directing effects can lead to the formation of a mixture of iodinated isomers. The choice of iodinating agent, solvent, and temperature can significantly influence the ratio of these isomers.[1]

Troubleshooting Guides

Problem 1: Low Yield of the Desired this compound

Possible Causes & Solutions

  • Incomplete Reaction:

    • Insufficient Reagent: Ensure you are using a slight excess (1.1-1.2 equivalents) of the iodinating agent.

    • Reaction Time/Temperature: The reaction may require longer stirring or gentle heating. Monitor the reaction progress by TLC until the starting material is consumed.

  • Product Degradation:

    • Harsh Conditions: Indazoles can be sensitive to strong acids or bases. If your conditions are too harsh, consider using a milder base (e.g., NaHCO₃ instead of KOH) or running the reaction at a lower temperature.[1]

  • Sub-optimal Work-up:

    • Aqueous Solubility: If your product has some water solubility, you may be losing it during aqueous washes. Back-extract the aqueous layers with an appropriate organic solvent to recover any dissolved product.[1]

  • Purity of Starting Material:

    • Impurities in 7-methyl-1H-indazole: Impurities in the starting material can inhibit the reaction or lead to the formation of additional side products. Ensure the purity of your 7-methyl-1H-indazole before starting the reaction. Common impurities can include other methyl-indazole isomers or residual reagents from its synthesis.[2]

Problem 2: Formation of Multiple Products (Regioisomers and Di-iodinated Species)

Strategies to Improve Regioselectivity and Minimize Over-iodination

  • Choice of Iodinating Agent:

    • Milder Reagents: The reactivity of the iodinating agent can influence regioselectivity. Milder reagents like N-Iodosuccinimide (NIS) may offer better control compared to harsher reagents like Iodine monochloride (ICl).[1]

  • Control of Stoichiometry:

    • Avoid Excess Iodine: Use no more than 1.1-1.2 equivalents of the iodinating agent to minimize the formation of di-iodinated products.

  • Reaction Temperature:

    • Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can improve selectivity by favoring the formation of the thermodynamically more stable product.[1]

  • Solvent Effects:

    • Solvent Polarity: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents such as DMF, acetonitrile, dichloromethane, or chloroform to optimize the isomer ratio.[1]

  • Protecting Groups:

    • N1-Protection: Temporarily protecting the N1-position of the indazole with a suitable protecting group (e.g., Boc, THP) can alter the electronic distribution in the ring and sterically hinder certain positions, thereby directing iodination to a different position. The protecting group can be removed in a subsequent step.

Purification of this compound

The separation of the desired 3-iodo isomer from its regioisomers and other side products is often the most challenging aspect of this synthesis.

Column Chromatography

This is the most common and effective method for separating the product mixture.

  • Solvent System Selection: A thorough TLC analysis is crucial to identify an optimal eluent system. A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.

    • Gradient Elution: Employing a gradient elution, where the polarity of the eluent is gradually increased, is often more effective than an isocratic (constant polarity) elution for separating closely related isomers.

  • Stationary Phase: While silica gel is the standard choice, for difficult separations, consider using alumina or reverse-phase silica gel.

Recrystallization

If the crude product is a solid, recrystallization can be a highly effective purification method, especially for removing small amounts of impurities.

  • Solvent Screening: The key is to find a solvent or solvent pair in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities have different solubility profiles. Potential solvents include ethanol, isopropanol, ethyl acetate, and toluene, or mixtures thereof.

Characterization of Side Products

Identifying the structure of the side products is essential for optimizing the reaction. While obtaining isolated standards for every possible isomer can be difficult, a combination of Mass Spectrometry and NMR spectroscopy can provide significant structural information.

Mass Spectrometry

All mono-iodinated isomers (3-iodo, 4-iodo, 5-iodo, and 6-iodo) will have the same molecular weight (258.06 g/mol ). Di-iodinated products will have a molecular weight of 383.96 g/mol .

¹H NMR Spectroscopy

The ¹H NMR spectrum is a powerful tool for distinguishing between regioisomers based on the chemical shifts, multiplicities, and coupling constants of the aromatic protons. The following table provides predicted ¹H NMR chemical shifts for the aromatic protons of the different mono-iodo isomers of 7-methyl-1H-indazole. These are estimates and actual values may vary.

Position of IodineExpected ¹H NMR Aromatic Signals
3-Iodo (Desired) Three signals in the aromatic region. Expect a triplet and two doublets.
4-Iodo Three signals in the aromatic region with different coupling patterns than the 3-iodo isomer.
5-Iodo Three signals in the aromatic region with distinct chemical shifts and coupling constants.
6-Iodo Three signals in the aromatic region, again with a unique pattern.

Experimental Protocols

Representative Protocol for the Iodination of 7-methyl-1H-indazole

This protocol is a general guideline and may require optimization.

Materials:

  • 7-methyl-1H-indazole

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (or DMF)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve 7-methyl-1H-indazole (1.0 eq) in acetonitrile (10 mL per mmol of starting material).

  • Add N-Iodosuccinimide (1.1 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Once the starting material is consumed, cool the reaction mixture to room temperature and quench by adding saturated aqueous sodium thiosulfate solution.

  • Add saturated aqueous sodium bicarbonate solution and extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired this compound.

Visual Diagrams

Reaction Pathway and Common Side Products

G SM 7-methyl-1H-indazole IodinatingAgent Iodinating Agent (e.g., NIS, I₂/base) SM->IodinatingAgent DesiredProduct This compound IodinatingAgent->DesiredProduct Desired Pathway Regioisomers Regioisomers (4-Iodo, 5-Iodo, 6-Iodo) IodinatingAgent->Regioisomers Side Reaction DiIodo Di-iodinated Products IodinatingAgent->DiIodo Over-iodination NIodo N-Iodo Intermediate (transient) IodinatingAgent->NIodo Side Reaction

Caption: Reaction scheme for the iodination of 7-methyl-1H-indazole showing the desired product and common side products.

Troubleshooting Workflow

G Start Reaction Complete (TLC Analysis) MultipleSpots Multiple Spots Observed? Start->MultipleSpots LowYield Low Yield of Desired Product? Start->LowYield Purification Proceed to Purification (Column Chromatography, Recrystallization) MultipleSpots->Purification No OptimizeConditions Optimize Reaction Conditions: - Temperature - Solvent - Iodinating Agent - Stoichiometry MultipleSpots->OptimizeConditions Yes LowYield->Purification No CheckWorkup Review Work-up Procedure: - Back-extraction - Product Stability LowYield->CheckWorkup Yes CheckPurity Check Starting Material Purity CheckWorkup->CheckPurity CheckPurity->OptimizeConditions

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: Purification of 3-Iodo-7-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Iodo-7-methyl-1H-indazole. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the purification of this and structurally similar heterocyclic compounds. The following question-and-answer guide provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your column chromatography protocols.

Frequently Asked Questions (FAQs)

Q1: How do I select the initial mobile phase for purifying this compound on a silica gel column?

Answer: The selection of an appropriate mobile phase, or eluent system, is the most critical factor for achieving a successful separation. The goal is to find a solvent mixture that provides a retention factor (Rf) for your target compound of approximately 0.2-0.3 on a Thin Layer Chromatography (TLC) plate.[1][2] This Rf range typically translates well to column chromatography, ensuring the compound does not elute too quickly (co-eluting with non-polar impurities) or too slowly (leading to broad peaks and poor recovery).

Based on its structure—a moderately polar indazole core with a non-polar methyl group and an electron-rich iodine atom—a binary system of a non-polar solvent and a moderately polar solvent is the ideal starting point.

Recommended Starting Solvent System:

  • Hexanes/Ethyl Acetate (EtOAc): This is the workhorse system for compounds of this polarity. Begin with a low polarity mixture, such as 9:1 or 8:2 (Hexanes:EtOAc), and gradually increase the proportion of ethyl acetate to achieve the target Rf.[1][3]

  • Petroleum Ether/Ethyl Acetate: This is a common alternative to hexanes and functions similarly.[1]

Step-by-Step TLC Analysis:

  • Dissolve a small amount of your crude reaction mixture in a solvent like dichloromethane (DCM) or ethyl acetate.

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a sealed chamber containing your chosen solvent mixture.

  • Visualize the spots using a UV lamp (254 nm).

  • Adjust the solvent ratio until the main product spot has an Rf of ~0.2-0.3.[1] If the spot is too low (low Rf), increase the polarity by adding more ethyl acetate. If it's too high (high Rf), decrease the polarity.[2]

Q2: My compound is showing significant tailing on the silica column. What causes this and how can I fix it?

Answer: Peak tailing is a common and frustrating issue, particularly with nitrogen-containing heterocycles like indazoles.[4][5] It compromises resolution and leads to cross-contaminated fractions. The primary cause is unwanted secondary interactions between the basic nitrogen atoms of your indazole and the acidic silanol groups (Si-OH) on the surface of the silica gel.[4][5]

Solutions to Mitigate Tailing:

  • Mobile Phase Modification (Base Additive): The most effective solution is often to add a small amount of a basic modifier to your eluent. Triethylamine (TEA) is the standard choice.[6]

    • Protocol: Add 0.5-1% TEA (v/v) to your chosen hexanes/ethyl acetate mobile phase. The TEA will preferentially bind to the acidic sites on the silica, masking them from your compound and allowing it to elute in a sharp, symmetrical band.[6][7]

  • Use of Deactivated Silica Gel: If tailing is severe or your compound is sensitive to degradation, you can use a deactivated stationary phase.

    • Triethylamine-Deactivated Silica: You can prepare this by flushing the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[6]

    • Water-Deactivated Silica: Adding a controlled amount of water (e.g., up to 10% by weight) to the silica gel can also reduce its activity.[7][8] However, this can be less reproducible than using a base additive.

  • Check for Overloading: Injecting too much crude material onto the column can exceed its linear capacity, leading to tailing.[4][9] As a rule of thumb, the mass of the crude sample should be about 1-2% of the mass of the silica gel for a difficult separation.

Q3: I suspect my this compound is degrading on the column, leading to low recovery. Is this common and what can I do?

Answer: Yes, iodinated aromatic compounds, including iodo-indazoles, can be sensitive to both light and acid.[10][11] The slightly acidic nature of standard silica gel can potentially catalyze degradation, leading to the loss of product.[5] This is a critical issue, as poor recovery undermines the entire synthetic effort.

Troubleshooting & Prevention Strategies:

  • Acid Sensitivity: The primary cause of on-column degradation is the acidity of the silica gel.

    • Solution: Use the base-deactivation methods described in Q2. Adding 0.5-1% triethylamine to the eluent is highly effective at neutralizing the column and protecting acid-sensitive compounds.[5][6]

  • Light Sensitivity: While less common during the short time frame of a column run, it's good practice to protect light-sensitive compounds.

    • Solution: Wrap your glass column and fraction collection tubes in aluminum foil to prevent photodegradation.[11]

  • Test for Stability: Before committing your entire batch, perform a simple stability test.

    • Protocol: Dissolve a small amount of the crude material in the intended eluent. Spot it on a TLC plate. Then, add a small amount of silica gel to the solution, stir for 30 minutes (to mimic the time on the column), filter, and spot again on the same TLC plate.[12] If a new spot appears or the product spot diminishes, on-column degradation is likely occurring.

Advanced Troubleshooting Guide

This section addresses more complex separation challenges in a problem-and-solution format.

Problem 1: Poor Separation from a Key Impurity (Co-elution)

You've run a column, but your fractions contain both the desired this compound and a persistent impurity, likely a regioisomer (e.g., 5-iodo or 6-iodo-7-methyl-1H-indazole) or the unreacted starting material.[10]

Diagnostic & Optimization Workflow:

G cluster_0 Diagnosis cluster_1 Optimization Strategy Start Poor Separation (Co-elution) CheckRf Analyze TLC: Is there any separation (ΔRf > 0.1)? Start->CheckRf NoSep No Separation (ΔRf ≈ 0) CheckRf->NoSep No SomeSep Partial Separation (ΔRf < 0.1) CheckRf->SomeSep Yes ChangeSolvent Change Solvent Selectivity: Replace EtOAc with DCM or Acetone. Test Hex/DCM or Hex/Acetone systems. FineTune Fine-Tune Polarity: Decrease %EtOAc significantly (e.g., from 20% to 5-10%). Gradient Implement a Shallow Gradient: Start at low %EtOAc and increase slowly over 10-15 column volumes. Success Achieved Baseline Separation (ΔRf > 0.2)

Caption: Troubleshooting workflow for resolving co-eluting compounds.

Explanation of Workflow:

  • Fine-Tune Polarity: If there is a small difference in Rf on the TLC plate, the separation is possible but requires higher efficiency. Reduce the polarity of your mobile phase (e.g., go from 8:2 to 9:1 Hexanes:EtOAc). This will increase the interaction of both compounds with the silica, exaggerating the small differences in their polarity and improving separation.[6]

  • Implement a Gradient: A shallow gradient elution is extremely powerful for separating closely eluting spots. Start running the column with a solvent system where your product has a very low Rf (<0.1). Slowly and incrementally increase the percentage of the polar solvent over many column volumes.[1][6] This allows the less polar compound to move down the column first, creating distance before the more polar product begins to accelerate.

  • Change Solvent Selectivity: If the compounds have nearly identical Rf values in Hexanes/EtOAc, they may have similar polarity in that system. You need to change the nature of the polar solvent to exploit different intermolecular interactions. For example, switching from ethyl acetate (a hydrogen bond acceptor) to dichloromethane (a dipole) can alter the elution order and improve separation.

Problem 2: The Product Won't Elute from the Column (Low or Zero Recovery)

You've loaded your sample, run many column volumes of what you thought was an appropriate eluent, but the product is not coming off the column, even after increasing the mobile phase polarity significantly.

Potential Causes and Solutions:

  • Irreversible Adsorption: The compound may be binding too strongly to the acidic silica gel. This is an extreme case of the interactions that cause tailing.

    • Solution: First, try flushing the column with a mobile phase containing 1% triethylamine. If that fails, a stronger measure is to flush with a mixture containing a small amount of methanol (e.g., 95:5 DCM:MeOH). Methanol is very polar and effective at displacing strongly adsorbed compounds.

  • In-situ Precipitation/Insolubility: The compound might be precipitating at the top of the column if the eluent is a very poor solvent for it.

    • Solution: This is less common but can be addressed by changing the eluent system to one in which the compound has better solubility. Ensure the sample is fully dissolved before loading. For poorly soluble compounds, consider "dry loading".[6]

    • Dry Loading Protocol: Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM). Add 2-3 times the weight of silica gel to this solution. Evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[1][6] This technique prevents solubility issues at the point of application and often leads to sharper bands.

Protocols and Data

Standard Protocol for Column Chromatography Purification
  • Column Preparation:

    • Select a glass column with a diameter appropriate for the amount of silica needed (see table below).

    • Create a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 95:5 Hexanes:EtOAc).

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding air bubbles. The packed silica bed should be 15-20 cm high.

    • Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Sample Loading:

    • Use the dry loading method described above for the best resolution.[1][6]

  • Elution:

    • Begin eluting with the low-polarity mobile phase.

    • If using a gradient, incrementally increase the percentage of the polar solvent (e.g., from 5% EtOAc to 10%, then 15%). A typical gradient might run over 10-15 column volumes.[1]

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary Table
ParameterRecommended Value / SystemRationale & Notes
Stationary Phase Silica Gel (230-400 mesh)Standard, slightly acidic medium. Best for most separations of moderately polar compounds.[5]
Silica Mass 50-100x the mass of crude productA higher ratio provides better separation for difficult mixtures.
Initial Eluent System 95:5 to 90:10 Hexanes/Ethyl AcetateA good starting point for TLC analysis. The target compound is expected to be moderately polar.[2]
Target TLC Rf 0.2 - 0.3Provides the optimal balance between retention and elution time on the column.[1]
Tailing Modifier 0.5 - 1.0% Triethylamine (TEA)Neutralizes acidic silanol sites, preventing peak tailing for the basic indazole nucleus.[6]
Common Impurities Starting materials, regioisomersThe polarity of regioisomers (e.g., 4-iodo, 5-iodo) can be very similar, requiring optimized conditions.[10]

References

Troubleshooting low yields in 3-iodo-indazole cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex synthetic challenges, this Technical Support Center provides in-depth troubleshooting for one of the more nuanced areas of modern heterocycle functionalization: the cross-coupling of 3-iodo-indazoles. As a Senior Application Scientist, my aim is to move beyond generic advice and provide a framework of chemical logic, empowering you to diagnose issues, rationalize solutions, and optimize your reaction outcomes.

This guide is structured as a dynamic, question-and-answer resource. We begin with foundational issues common to all palladium-catalyzed reactions with this substrate class before delving into the specifics of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations.

Part 1: Foundational Issues & General FAQs

This section addresses the critical parameters that underpin the success of any cross-coupling reaction involving 3-iodo-indazole. Overlooking these fundamentals is the most common source of failure.

Q1: My reaction shows low or no conversion of the 3-iodo-indazole starting material. What are the primary suspects?

A: When faced with a stalled reaction, a systematic review of the core components is the most efficient diagnostic approach. The issue almost always lies with one of four factors: catalyst viability, reagent integrity, reaction conditions, or the inherent reactivity of the indazole itself.

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its Pd(0) state is the active form, which is susceptible to oxidation.

    • Causality: Pd(0) sources like Pd(PPh₃)₄ can degrade upon prolonged exposure to air. Pre-catalysts, which generate the active Pd(0) species in situ, are often more robust and air-stable, leading to more consistent results.[1]

    • Solution: Always use a fresh batch of catalyst or a trusted pre-catalyst. If you suspect catalyst death, confirm its activity with a simple, reliable control reaction (e.g., coupling 4-iodotoluene with phenylboronic acid) before troubleshooting further.

  • Oxygen Contamination: Palladium catalysts, particularly in their active Pd(0) form, are sensitive to oxygen.

    • Causality: Inadequate degassing allows oxygen to oxidize the Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle before it can effectively begin.

    • Solution: Ensure all solvents are rigorously deoxygenated before use by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.[1] Maintain a positive pressure of inert gas throughout the reaction setup and duration.

  • Insufficient Thermal Energy: While 3-iodo-indazoles are relatively reactive aryl iodides, challenging coupling partners or sterically hindered substrates may require more energy to overcome the activation barrier for key steps like oxidative addition or reductive elimination.

    • Causality: The reaction kinetics may be prohibitively slow at the initial temperature.

    • Solution: If the reaction is clean but sluggish, cautiously increase the temperature in 10-20 °C increments. Microwave irradiation is an exceptionally effective technique for rapidly screening higher temperatures and can dramatically reduce reaction times and improve yields for indazole couplings.[1][2][3]

  • Poor Reagent Quality: The purity and stability of your coupling partner (e.g., boronic acid, alkene, amine) are paramount.

    • Causality: Boronic acids, for instance, can undergo protodeboronation upon storage, especially if exposed to moisture, rendering them inactive for the transmetalation step.[1]

    • Solution: Use fresh, high-purity coupling partners. For Suzuki reactions, consider converting the boronic acid to a more stable pinacol boronate ester, which is less prone to degradation.[2]

Q2: I'm seeing multiple byproducts and a low yield of my desired product. Is the unprotected N-H on the indazole ring the problem?

A: Yes, the acidic proton on the indazole nitrogen is a frequent culprit and a key strategic consideration. While some specific protocols, particularly certain microwave-assisted Suzuki vinylations, can succeed with unprotected 3-iodo-indazoles, N-protection is generally recommended for achieving high yields and clean reaction profiles.[2][3]

  • Causality & Mechanism of Interference:

    • Catalyst Inhibition: The N-H proton is acidic and can react with the basic components of the reaction, or the nitrogen itself can coordinate to the palladium center. This coordination can stabilize the catalyst in an off-cycle, non-productive state, effectively inhibiting its turnover.

    • Side Reactions: For reactions like the Heck and Sonogashira coupling, the unprotected N-H can lead to a host of unwanted side reactions, complicating purification and consuming starting material.[2][4][5]

  • Solution: N-Protection Strategy Protecting the indazole nitrogen alters the electronic profile of the substrate and physically blocks interference with the catalytic center. The choice of protecting group is important, as it must be stable to the reaction conditions but readily removable.

    • Recommended Group: The tert-butoxycarbonyl (Boc) group is an excellent choice. It is robust enough for most cross-coupling conditions and is easily removed post-coupling with trifluoroacetic acid (TFA).[6]

G start Low or No Yield Observed check_sm 1. Verify Starting Material Integrity - 3-Iodo-indazole Purity? - Coupling Partner Quality? start->check_sm check_conditions 2. Review Reaction Setup - Degassing Thorough? - Anhydrous Solvents/Reagents? check_sm->check_conditions Materials OK check_catalyst 3. Assess Catalyst System - Catalyst Fresh/Active? - Correct Ligand/Base? check_conditions->check_catalyst Setup OK is_protected 4. Is Indazole N-H Protected? check_catalyst->is_protected System OK protect_n Protect Indazole N-H (e.g., Boc group) is_protected->protect_n No optimize_temp Optimize Temperature (Increase or use Microwave) is_protected->optimize_temp Yes protect_n->optimize_temp rescreen Re-screen Catalyst/Ligand/Base optimize_temp->rescreen Still Low Yield success Reaction Optimized optimize_temp->success Yield Improved rescreen->success

Caption: A decision tree for systematic troubleshooting.

Part 2: Troubleshooting Specific Cross-Coupling Reactions

While the foundational principles apply broadly, each type of cross-coupling reaction has its own unique failure modes and optimization pathways.

Suzuki-Miyaura Coupling

Q3: My Suzuki reaction is sluggish, and my main byproduct is the de-iodinated indazole. What is causing this hydrodehalogenation, and how can I suppress it?

A: Hydrodehalogenation is a classic and frustrating side reaction in palladium catalysis where the iodine atom is replaced by a hydrogen.[7] This occurs when a hydride source intercepts a key intermediate in the catalytic cycle, leading to reductive elimination of the unwanted byproduct.

  • Causality & Mechanism: The primary cause is the generation of a palladium-hydride species (Pd-H). This can happen in several ways:

    • From the Base/Solvent: Alcoholic solvents or residual water can act as hydride sources, especially at elevated temperatures.[7][8] Some bases can also facilitate hydride transfer.

    • From the Boronic Acid: In some cases, β-hydride elimination from the boronic acid coupling partner can generate a Pd-H intermediate.

  • Troubleshooting Strategies:

    • Ligand Selection: The choice of phosphine ligand is the most powerful tool to combat this. Bulky, electron-rich ligands accelerate the desired reductive elimination step of the main cycle, which outcompetes the undesired reductive elimination of the de-iodinated product.[2][7]

    • Base and Solvent Modification: Switch to a strictly anhydrous, aprotic solvent like dioxane or toluene.[1] If using a base like K₂CO₃ or Cs₂CO₃, ensure it is finely powdered and dried immediately before use.[1] Using a weaker base may sometimes help.[2]

    • Temperature Control: While higher temperatures can increase reaction rate, they can also accelerate the rate of hydrodehalogenation. Find the minimum temperature required for efficient coupling.

Ligand TypeExamplesKey CharacteristicsBest For
Simple Triarylphosphines PPh₃Inexpensive, general-purposeSimple, unhindered couplings; often a good starting point.
Bulky, Electron-Rich Dialkylbiarylphosphines (Buchwald Ligands) XPhos, SPhosHighly active, promote fast reductive eliminationSuppressing hydrodehalogenation, coupling hindered substrates, improving yields in difficult cases.[2][9]
Ferrocene-Based Ligands dppfRobust, good for electron-rich and electron-poor partnersGeneral high-turnover catalyst, widely effective in Suzuki couplings.[2][6]
Heck Coupling

Q4: My Heck reaction with methyl acrylate is producing a mixture of linear and branched regioisomers. How can I control the selectivity?

A: Regioselectivity in Heck reactions is a well-known challenge dictated by the subtle interplay of electronic and steric factors during the migratory insertion step. The choice of ligand and reaction conditions can strongly influence the outcome.[2]

  • Causality & Mechanism: The alkene can insert into the Pd-aryl bond in two different ways, leading to different regioisomers after β-hydride elimination. For terminal alkenes, this typically results in linear (E-isomer) or branched (α-substituted) products.

  • Troubleshooting Strategies:

    • Ligand Control: This is the primary method for directing regioselectivity.

      • To favor the linear product , use bidentate (chelating) phosphine ligands like dppf. The geometric constraints imposed by the chelating ligand disfavor the transition state leading to the branched product.[2]

      • To favor the branched product , monodentate ligands are often preferred.

    • Reaction Temperature: Lowering the reaction temperature can sometimes increase the energy difference between the two insertion pathways, thereby improving selectivity for the thermodynamically favored product.[2]

    • Additives: In some systems, the addition of silver or thallium salts can modify the catalytic species and alter the regiochemical outcome, although this requires careful screening.[2]

Sonogashira Coupling

Q5: My Sonogashira reaction is clean, but the main byproduct is a dimer of my terminal alkyne (Glaser coupling). How do I prevent this homocoupling?

A: The copper(I) co-catalyst, while essential for activating the alkyne in the traditional Sonogashira reaction, is also responsible for the oxidative homocoupling of the alkyne, known as Glaser-Hay coupling.[10][11] This side reaction is particularly problematic in the presence of oxygen.

  • Causality & Mechanism: The Cu(I) acetylide intermediate can be oxidized (often by trace O₂) to a Cu(II) species, which then reacts with another Cu(I) acetylide molecule to form the alkyne dimer.

  • Troubleshooting Strategies:

    • Strictly Anaerobic Conditions: This is the most critical factor. Rigorously deoxygenate all solvents and reagents and maintain a strict inert atmosphere. Oxygen is the primary oxidant for the unwanted Glaser pathway.[11]

    • Reduce Copper Loading: Use the minimum effective amount of the copper(I) source (typically CuI). Reducing the concentration of the species responsible for homocoupling can tip the balance in favor of the desired cross-coupling.[11]

    • Slow Addition of Alkyne: Adding the alkyne slowly via syringe pump keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.

    • Switch to a Copper-Free Protocol: If homocoupling persists, the most definitive solution is to use a copper-free Sonogashira protocol. These methods rely on a more active palladium/ligand system and a suitable base (e.g., an amine base) to facilitate the cycle without the need for a copper co-catalyst, completely eliminating the Glaser coupling pathway.[11]

Buchwald-Hartwig Amination

Q6: I am attempting a Buchwald-Hartwig amination on my 3-iodo-indazole, but the yield is poor. What are the most important parameters to screen for this C-N coupling?

A: The Buchwald-Hartwig amination is highly sensitive to the combination of base, ligand, and solvent.[12] Unlike C-C couplings, the nature of the amine nucleophile adds another layer of complexity.

  • Causality & Key Parameters: The success of the reaction hinges on balancing the oxidative addition rate with the C-N reductive elimination step. The base must be strong enough to deprotonate the amine without causing substrate degradation, and the ligand must facilitate the key steps of the catalytic cycle.[13][14]

  • Optimization Recommendations:

    • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Other strong bases like LHMDS or K₃PO₄ can also be effective, depending on the substrate.[13]

    • Ligand Choice: Bulky, electron-rich biarylmonophosphine ligands (Buchwald ligands) are essential for this reaction. Start with a versatile, second-generation ligand like XPhos or RuPhos.

    • Solvent: Anhydrous, polar aprotic solvents are generally preferred. Toluene and dioxane are excellent starting points.[12]

    • Palladium Source: Use a dedicated Buchwald-Hartwig pre-catalyst (e.g., XPhos Pd G3). These are designed to reliably generate the active LPd(0) species upon exposure to the base, leading to more reproducible results than using sources like Pd(OAc)₂.[13]

Coupling TypeTypical Base(s)Typical Solvent(s)Key Considerations
Suzuki-Miyaura K₂CO₃, Cs₂CO₃, K₃PO₄1,4-Dioxane/H₂O, THF/H₂O, DMFAqueous base is often required to facilitate transmetalation.[1]
Heck Et₃N, NaHCO₃, K₂CO₃DMF, Acetonitrile (MeCN)Organic bases are common; must be non-nucleophilic.
Sonogashira Et₃N, DIPATHF, DMFAmine base acts as both a base and sometimes a solvent/ligand.
Buchwald-Hartwig NaOtBu, LHMDS, K₃PO₄Toluene, 1,4-DioxaneA strong, non-nucleophilic base is critical.[12][13]

Part 3: Protocols & Methodologies

The following protocols provide validated starting points for key transformations discussed in this guide. Optimization may be required for your specific substrate.

Protocol 1: N-Boc Protection of 3-Iodo-1H-indazole[6]
  • To a round-bottom flask, add 3-iodo-1H-indazole (1.0 equiv), di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv), and 4-(dimethylamino)pyridine (DMAP, 0.05 equiv).

  • Add anhydrous acetonitrile (CH₃CN) as the solvent.

  • Add triethylamine (Et₃N, 1.5 equiv) to the mixture.

  • Stir the reaction vigorously at room temperature for 10-12 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and triethylamine.

  • Purify the crude residue by column chromatography on silica gel to afford the tert-butyl 3-iodo-1H-indazole-1-carboxylate.

Protocol 2: Microwave-Assisted Suzuki Coupling of Unprotected 3-Iodo-indazole[2][16]
  • To a microwave reaction vial, add the 3-iodo-indazole (1.0 equiv), the desired boronic acid or pinacol boronate ester (1.5-2.0 equiv), and Pd(PPh₃)₄ (5-6 mol%).

  • Add a 2 M aqueous solution of Na₂CO₃ (2.0 equiv).

  • Add 1,4-dioxane as the solvent.

  • Seal the vial tightly and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 40 minutes.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_0 Catalytic Cycle pd0 L₂Pd(0) (Active Catalyst) oa Oxidative Addition pd0->oa R¹-X (3-Iodo-indazole) pd2 R¹-Pd(II)-X      L L oa->pd2 tm Transmetalation (or equivalent) pd2->tm R²-M (Coupling Partner) pd2_coupled R¹-Pd(II)-R²      L L tm->pd2_coupled re Reductive Elimination pd2_coupled->re Forms R¹-R² re->pd0 Product Released

Caption: A generalized catalytic cycle for cross-coupling reactions.

References

Preventing de-iodination of 3-Iodo-7-methyl-1H-indazole during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Iodo-7-methyl-1H-indazole. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address the primary challenge encountered during its use: unwanted de-iodination in cross-coupling reactions. Our goal is to equip you with the mechanistic understanding and practical solutions needed to ensure the integrity of the C-I bond and achieve high yields of your desired products.

Understanding the Challenge: The Lability of the C-I Bond

This compound is a valuable building block in medicinal chemistry, offering a reactive handle at the C3 position for the introduction of diverse functionalities through transition metal-catalyzed cross-coupling reactions. However, the C-I bond, while reactive, is also susceptible to cleavage, leading to the formation of the undesired byproduct, 7-methyl-1H-indazole. This process, known as hydrodehalogenation or simply de-iodination, is a common side reaction in palladium-catalyzed processes.[1][2]

The generally accepted mechanism for this side reaction involves the formation of a palladium-hydride species within the catalytic cycle. This species can arise from various sources, including solvents, reagents, or even the degradation of phosphine ligands.[3][4] The aryl-palladium intermediate can then undergo reductive elimination with the hydride, yielding the de-iodinated arene and regenerating the Pd(0) catalyst, thus competing with the desired cross-coupling pathway.

This guide will provide a structured approach to diagnosing and mitigating this issue across various common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound undergoing de-iodination?

De-iodination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions.[1] It typically occurs when the palladium catalyst reacts with a hydrogen source in the reaction mixture, leading to the cleavage of the carbon-iodine bond and its replacement with a hydrogen atom. Common hydrogen sources can include water, alcohols, amines, or even certain phosphine ligands.[3]

Q2: Is the unprotected N-H on the indazole ring a problem?

Yes, the acidic N-H proton on the indazole ring can interfere with the catalytic cycle. It can react with the base or the catalyst, potentially leading to catalyst inhibition or undesired side reactions.[5][6] For many cross-coupling reactions, especially Sonogashira and Heck, N-protection is highly recommended to improve yields and prevent complications.[6][7]

Q3: Which analytical techniques are best for detecting and quantifying de-iodination?

A combination of techniques is ideal for monitoring your reaction.

  • Thin-Layer Chromatography (TLC): Provides a quick qualitative assessment of the reaction progress, allowing you to visualize the consumption of the starting material and the formation of new spots (product and byproduct).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the desired product and the de-iodinated byproduct (7-methyl-1H-indazole) by their respective molecular weights.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of your purified product and quantifying the extent of de-iodination by integrating the signals corresponding to the protons on the indazole core.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for quantitative analysis of the reaction mixture, providing precise ratios of the starting material, product, and byproduct.[10][11]

Troubleshooting Guides for Common Cross-Coupling Reactions

Issue: Significant De-iodination Observed in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for C-C bond formation. However, the conditions can sometimes favor the de-iodination pathway.

Potential Cause Explanation Recommended Solution
Catalyst/Ligand System Highly active, coordinatively unsaturated palladium species can be more prone to side reactions.Switch to a catalyst system with more sterically hindered and electron-rich phosphine ligands, such as those based on biaryl phosphines (e.g., XPhos, SPhos) or ferrocene-based ligands like dppf.[5][12] These ligands can stabilize the palladium center and promote reductive elimination of the desired product over the de-iodination pathway.
Base Selection Strong inorganic bases in protic solvents can generate palladium-hydride species. The choice of base is critical.[13]Use a milder base such as K₃PO₄ or Cs₂CO₃.[5][14] If using an aqueous base, ensure the solvent system is optimized to minimize water's role as a hydrogen donor.
Solvent Choice Protic solvents (e.g., alcohols) or solvents that can act as hydrogen donors (e.g., THF) can contribute to de-iodination.Switch to aprotic solvents like 1,4-dioxane or toluene.[13] Ensure solvents are anhydrous.
Reaction Temperature Higher temperatures can accelerate the rate of de-iodination.Lower the reaction temperature. Microwave irradiation can sometimes provide the necessary energy for the desired coupling in a shorter time, potentially reducing the extent of side reactions.[15]
N-H Interference The unprotected indazole N-H can lead to catalyst inhibition or side reactions.[5]Protect the indazole nitrogen with a suitable protecting group (e.g., Boc, SEM). This can improve the stability of the substrate and the efficiency of the coupling.

This protocol is a starting point and may require further optimization based on your specific boronic acid/ester.

  • N-Protection (Recommended): Protect the N-H of this compound with a Boc group using standard procedures.

  • Reaction Setup: In a microwave vial, combine N-Boc-3-iodo-7-methyl-1H-indazole (1 equiv.), the arylboronic acid (1.5 equiv.), and K₃PO₄ (2.0 equiv.).

  • Catalyst Addition: Add PdCl₂(dppf) (3-5 mol%).

  • Solvent: Add anhydrous 1,4-dioxane.

  • Degassing: Purge the mixture with argon or nitrogen for 15-20 minutes.

  • Reaction: Heat the mixture in a microwave reactor at 100-120 °C for 30-60 minutes. Monitor by LC-MS.

  • Workup: After cooling, dilute with ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography.

Issue: De-iodination and/or Low Yield in Sonogashira Coupling

The Sonogashira coupling is used to form C-C triple bonds. The presence of a copper co-catalyst and an amine base can create conditions conducive to de-iodination.

Potential Cause Explanation Recommended Solution
Catalyst System The standard Pd/Cu catalyst system can be sensitive. The amine base can also contribute to de-iodination.Consider a copper-free Sonogashira protocol.[16] If using a copper co-catalyst, ensure it is of high purity. Use a bulky phosphine ligand to stabilize the palladium center.
Base/Solvent Liquid amine bases (e.g., triethylamine, diisopropylamine) can act as both the base and a solvent, and are known hydrogen sources.Use a non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃ in a solvent such as DMF or acetonitrile.
N-H Interference The unprotected N-H is particularly problematic in Sonogashira couplings, often leading to reaction failure.[6][17]N-protection is strongly advised. The use of a SEM (2-(trimethylsilyl)ethoxymethyl) or Boc protecting group is common.[17]
Oxygen Contamination Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and can affect the catalyst stability.Thoroughly degas the reaction mixture and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
  • N-Protection (Essential): Protect the N-H of this compound with a SEM or Boc group.

  • Reaction Setup: To a degassed solution of the N-protected this compound (1 equiv.) and the terminal alkyne (1.2 equiv.) in anhydrous DMF, add PdCl₂(PPh₃)₂ (3 mol%) and CuI (5 mol%).

  • Base Addition: Add triethylamine (2.5 equiv.).

  • Reaction: Stir the mixture at room temperature to 50 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Quench the reaction with aqueous ammonium chloride, extract with an organic solvent, wash with brine, dry, and concentrate. Purify by column chromatography.

Issue: De-iodination as a Major Side Product in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination forms C-N bonds. The strong bases and potentially reactive amines used can promote de-iodination.

Potential Cause Explanation Recommended Solution
Base Strength Strong bases like NaOtBu or LHMDS, while often necessary for amine deprotonation, can promote β-hydride elimination from the palladium intermediate, a pathway that can lead to de-iodination.[4][18]Screen weaker inorganic bases like K₃PO₄ or Cs₂CO₃. The choice of base is highly dependent on the pKa of the amine coupling partner.
Ligand Choice The ligand plays a crucial role in balancing the rates of reductive elimination (to form the C-N bond) and side reactions.[19][20]Employ bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos, RuPhos) that are known to accelerate the C-N reductive elimination step, thus outcompeting the de-iodination pathway.[18]
Solvent Solvents can influence the solubility of the base and the stability of the catalytic species.Toluene and dioxane are common solvents. Ensure they are anhydrous.
Amine Reactivity Primary amines can be challenging coupling partners. Ammonia equivalents are sometimes used.[4]For difficult couplings, consider using an ammonia equivalent like benzophenone imine, followed by hydrolysis.[4]
  • N-Protection (Recommended): Protect the N-H of this compound.

  • Reaction Setup: In a glovebox, combine the N-protected this compound (1 equiv.), the amine (1.2 equiv.), and a strong, non-nucleophilic base like LHMDS or NaOtBu (1.5 equiv.).

  • Catalyst Addition: Add a pre-catalyst such as a G3 or G4 palladacycle (1-2 mol%) and a suitable ligand (e.g., BrettPhos).

  • Solvent: Add anhydrous toluene or dioxane.

  • Reaction: Heat the mixture at 80-110 °C under an inert atmosphere until completion.

  • Workup: Cool the reaction, quench carefully with water, extract with an organic solvent, wash, dry, and concentrate. Purify by column chromatography.

Visualization of Reaction Pathways

Decision Workflow for Troubleshooting De-iodination

Deiodination_Troubleshooting start De-iodination Observed reaction_type Identify Reaction Type start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki Suzuki sonogashira Sonogashira reaction_type->sonogashira Sonogashira buchwald Buchwald-Hartwig reaction_type->buchwald Buchwald-Hartwig suzuki_ligand Switch to Bulky Ligand (e.g., XPhos, dppf) suzuki->suzuki_ligand sonogashira_protect Protect Indazole N-H (Essential) sonogashira->sonogashira_protect buchwald_ligand Use Biarylphosphine Ligand (e.g., BrettPhos) buchwald->buchwald_ligand suzuki_base Use Milder Base (e.g., K3PO4) suzuki_ligand->suzuki_base suzuki_temp Lower Temperature suzuki_base->suzuki_temp suzuki_protect Protect Indazole N-H suzuki_temp->suzuki_protect end De-iodination Minimized suzuki_protect->end sonogashira_cu Try Copper-Free Conditions sonogashira_base Use Inorganic Base (e.g., K2CO3) sonogashira_cu->sonogashira_base sonogashira_base->end sonogashira_protect->sonogashira_cu buchwald_base Screen Weaker Bases (e.g., K3PO4, Cs2CO3) buchwald_ligand->buchwald_base buchwald_protect Protect Indazole N-H buchwald_base->buchwald_protect buchwald_protect->end

Caption: Troubleshooting flowchart for de-iodination.

Competing Catalytic Cycles

Competing_Cycles cluster_desired Desired Cross-Coupling Pathway cluster_side De-iodination Side Reaction pd0_d L-Pd(0) oa_d Oxidative Addition (Ar-I) pd0_d->oa_d Ar-I tm Transmetalation (with R-M) oa_d->tm re_d Reductive Elimination tm->re_d re_d->pd0_d Regenerates Catalyst product Ar-R (Desired Product) re_d->product pd0_s L-Pd(0) oa_s Oxidative Addition (Ar-I) pd0_s->oa_s Ar-I re_s Reductive Elimination oa_s->re_s hydride Hydride Source (e.g., H₂O, base) hydride->oa_s Forms Ar-Pd-H re_s->pd0_s Regenerates Catalyst byproduct Ar-H (De-iodinated Product) re_s->byproduct start Start start->pd0_d start->pd0_s

Caption: Desired vs. side reaction pathways.

References

Technical Support Center: Catalyst Deactivation in Reactions with 3-Iodo-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation in cross-coupling reactions involving 3-iodo-indazole substrates. This document provides in-depth troubleshooting advice and frequently asked questions to diagnose and resolve common issues, ensuring robust and reproducible reaction outcomes.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing insights into the root causes of catalyst deactivation and actionable solutions.

Issue 1: My reaction has stalled with significant starting material remaining, and I'm observing a black precipitate.

Question: I'm running a Suzuki-Miyaura coupling with a 3-iodo-indazole. The reaction started, but now appears to have stopped, and the solution has turned black. What is happening and how can I fix it?

Answer:

The black precipitate you are observing is almost certainly "palladium black," which is finely divided, agglomerated palladium metal.[1] Its formation is a classic sign of catalyst decomposition, where the active, soluble Pd(0) species fall out of the catalytic cycle and aggregate into an inactive, heterogeneous form.[2] This is a common deactivation pathway.[1]

Probable Causes & Solutions:

  • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to inactive Pd(II) species and promote aggregation.[1][3]

    • Solution: Ensure your reaction is performed under a rigorously inert atmosphere. This involves thoroughly degassing all solvents and reagents (via freeze-pump-thaw cycles or by bubbling with argon/nitrogen for an extended period) and maintaining a positive pressure of inert gas throughout the reaction.[3] Refer to the detailed protocol for setting up an inert atmosphere.

  • Ligand Instability or Dissociation: The phosphine or N-heterocyclic carbene (NHC) ligand is crucial for stabilizing the Pd(0) center. If the ligand dissociates or degrades (e.g., phosphine oxidation), the unprotected palladium atoms will rapidly agglomerate.[1][4]

    • Solution:

      • Switch to a More Robust Ligand: Bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands form more stable complexes with palladium, preventing dissociation and aggregation.[5][6] Bidentate ligands like Xantphos or DPEphos are also known to form very stable catalysts that are less prone to deactivation.[1]

      • Increase Ligand-to-Palladium Ratio: A slight excess of the ligand (e.g., 1.1:1 or 1.2:1 L:Pd) can sometimes help compensate for minor ligand degradation, though a large excess can inhibit the reaction.

  • High Reaction Temperature: While heat can increase reaction rates, excessive temperatures can accelerate ligand decomposition and catalyst agglomeration, especially with less stable ligand systems.[1]

    • Solution: If possible, lower the reaction temperature. If higher temperatures are required for the oxidative addition of your specific 3-iodo-indazole, ensure you are using a thermally stable ligand system designed for challenging couplings.[7]

Issue 2: My primary side product is the de-iodinated indazole.

Question: My cross-coupling reaction is yielding a significant amount of the corresponding H-indazole instead of the desired coupled product. What causes this hydrodehalogenation, and how can I suppress it?

Answer:

The formation of a de-iodinated (or hydrodehalogenated) product is a common side reaction, particularly with electron-deficient aryl halides like certain substituted 3-iodo-indazoles.[7] This occurs when the arylpalladium(II) intermediate intercepts a hydride source before it can proceed through the desired catalytic pathway.

Probable Causes & Solutions:

  • Solvent as a Hydride Source: Solvents with available protons, such as alcohols or even residual water in aprotic solvents, can act as hydride donors, leading to proto-deiodination.

    • Solution: Use high-purity, anhydrous solvents. If your reaction requires a co-solvent system (e.g., dioxane/water), carefully optimize the water content. In some cases, switching to a strictly aprotic solvent like toluene may be beneficial.[7]

  • Base-Mediated Decomposition: The choice of base can significantly influence the rate of hydrodehalogenation. Some bases can facilitate pathways that lead to the formation of palladium hydride species, which are responsible for the unwanted side reaction.

    • Solution: Screen different bases. A switch from a stronger base to a weaker one (e.g., from an alkoxide to a carbonate like K₂CO₃ or Cs₂CO₃) may reduce the rate of hydrodehalogenation.[7][8]

  • Ligand Choice: The ligand environment around the palladium center influences the relative rates of the desired productive steps (transmetalation, reductive elimination) versus the undesired hydrodehalogenation pathway.

    • Solution: Employing more sterically hindered ligands can sometimes suppress this side reaction by physically blocking the approach of hydride sources or by accelerating the rate of the desired coupling steps, thus outcompeting the dehalogenation pathway.[7]

Issue 3: The reaction is clean but very sluggish, even at elevated temperatures.

Question: I am not seeing significant catalyst decomposition or side products, but the conversion rate is extremely low. Why is my reaction so slow?

Answer:

A sluggish reaction in the absence of obvious decomposition points to a kinetically slow step in the catalytic cycle. With 3-iodo-indazoles, several factors related to the substrate itself can contribute to this.

Probable Causes & Solutions:

  • Inhibition by the Indazole N-H Group: The unprotected N-H proton of the indazole ring is acidic and can interfere with the catalytic cycle.[3] The indazole nitrogen can coordinate to the palladium center, forming stable, off-cycle complexes that are catalytically inactive or poorly active. This is a well-known issue with N-heterocyclic substrates.[9]

    • Solution: Protect the indazole nitrogen. Adding a protecting group like Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) prevents coordination with the catalyst and can dramatically improve reaction rates and yields.[10][11] See the detailed protocol for N-protection below.

  • Inefficient Base: The base plays a critical role, particularly in Suzuki reactions where it facilitates the formation of the active boronate species for transmetalation. If the base is not sufficiently soluble or active, this step can become rate-limiting.

    • Solution: Ensure the base is finely powdered and anhydrous. For heterogeneous inorganic bases like K₂CO₃, activating them by heating prior to use can be beneficial.[3] Switching to a more soluble base like Cs₂CO₃ or K₃PO₄, or using a solvent system that promotes its solubility (e.g., adding a small amount of water), can accelerate the reaction.[3]

  • Sub-optimal Ligand: While stable, some ligands may not be active enough for your specific substrate. The electronic and steric properties of the ligand must be tuned to facilitate the rate-determining step of the cycle, which for an electron-rich iodo-indazole might be reductive elimination.

    • Solution: Screen a panel of ligands. If using a standard ligand like PPh₃, consider switching to a more active Buchwald-type biaryl phosphine ligand, which is known to accelerate both oxidative addition and reductive elimination.[6]

Frequently Asked Questions (FAQs)

Q1: Why is ligand selection so critical when working with 3-iodo-indazoles?

A1: Ligands serve multiple critical functions that are especially important for heterocyclic substrates like indazoles:

  • Stabilization: They stabilize the catalytically active Pd(0) species, preventing the aggregation into inactive palladium black.[4][12] The strong sigma-donating ability of ligands like NHCs or electron-rich phosphines creates robust Pd-L bonds that resist decomposition.[5]

  • Activity Enhancement: Ligands directly influence the rates of the key steps in the catalytic cycle. Bulky, electron-rich ligands accelerate the oxidative addition of the 3-iodo-indazole to the palladium center and also promote the final reductive elimination step to release the product.[6]

  • Preventing Inhibition: The indazole nitrogen can act as a competing ligand, poisoning the catalyst. A bulky ligand can sterically hinder the coordination of the indazole nitrogen to the palladium, keeping the catalyst "on-cycle".[9]

Q2: Should I always protect the N-H group of my 3-iodo-indazole before running a cross-coupling reaction?

A2: While not always strictly necessary, N-protection is highly recommended as a first-line strategy to avoid potential issues.[10] Some couplings may proceed with the unprotected indazole, but they often suffer from lower yields, catalyst inhibition, or require more careful optimization.[13] Protecting the nitrogen, typically at the N-1 position for thermodynamic stability or N-2 under kinetic control, prevents the acidic proton from interfering with the base and blocks the nitrogen lone pair from deactivating the palladium catalyst.[14] A Boc group is often a good choice as it can sometimes be removed concomitantly during the reaction workup under certain conditions.[10]

Q3: Are there specific considerations for catalyst stability in Sonogashira vs. Suzuki couplings with 3-iodo-indazoles?

A3: Yes, while both are palladium-catalyzed, there are nuances:

  • Suzuki-Miyaura Coupling: The primary challenge is often related to the base and the potential for catalyst inhibition by the indazole N-H. The reaction conditions can be varied widely, but maintaining an oxygen-free environment is paramount to prevent Pd(0) oxidation and agglomeration.

  • Sonogashira Coupling: This reaction introduces a copper(I) co-catalyst, which can have its own stability issues (e.g., oxidation). Furthermore, a common side reaction is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling), which is promoted by oxygen.[15] Therefore, rigorous exclusion of air is even more critical in Sonogashira reactions to prevent both palladium deactivation and unwanted side product formation. Some Sonogashira reactions with 3-iodo-indazoles have been shown to fail without N-protection.[13]

Q4: I've formed palladium black. Is it possible to reactivate my catalyst?

A4: Reactivating palladium black in situ is generally not feasible for high-purity pharmaceutical synthesis due to the difficulty in controlling the redispersion and the potential for introducing impurities. However, for less sensitive applications or catalyst recovery post-reaction, several methods exist for reactivating palladium on carbon (Pd/C), which is a form of supported palladium black. These methods typically involve washing with solvents to remove adsorbed organic poisons, followed by treatment with acids or bases, and then reduction.[16][17] For instance, a deactivated Pd/C catalyst can sometimes be reactivated by washing with an alcohol solution, followed by treatment with an alkali solution and drying.[16] However, for homogeneous reactions, the best practice is to prevent its formation in the first place through proper ligand choice and inert reaction technique.

Data Presentation

Table 1: Comparative Performance of Phosphine Ligands for Suzuki-Miyaura Coupling of Heteroaryl Halides

This table summarizes the general efficacy of different classes of phosphine ligands, which can guide selection for reactions with 3-iodo-indazoles. Bulky, electron-rich monophosphines are often superior for challenging heteroaryl couplings.

Ligand ClassSpecific Ligand ExampleCharacteristicsTypical Performance with Heteroaryl HalidesReference(s)
Triarylphosphines PPh₃ (Triphenylphosphine)Standard, air-stable, but less active.Moderate to low yields, often requires higher temperatures and catalyst loadings. Prone to deactivation.[18]
Ferrocenyl Phosphines dppf (1,1'-Bis(diphenylphosphino)ferrocene)Bidentate, good thermal stability.Reliable and effective for many standard couplings, but can be less active for sterically hindered substrates.[1]
Dialkylbiaryl Phosphines SPhos, XPhosBulky, electron-rich, monodentate.Generally high to excellent yields, even with challenging substrates like heteroaryl chlorides at low catalyst loadings and room temperature. Highly resistant to deactivation.[6][19]
N-Heterocyclic Carbenes (NHCs) IPr, IPentVery strong σ-donors, form highly stable Pd complexes.Excellent activity and stability, often outperforming phosphine ligands for difficult couplings. Effective at preventing catalyst aggregation.[5][12][20]
Table 2: Common Bases and Potential Impact on Catalyst Stability

The choice of base is not trivial and can directly influence the lifetime of the catalyst.

BaseTypeCommon SolventsPotential Impact on CatalystReference(s)
K₂CO₃, Na₂CO₃ Inorganic CarbonateDioxane/H₂O, THF/H₂OGenerally mild and well-tolerated. Can be slow if solubility is low. Often a good starting point.[3]
Cs₂CO₃ Inorganic CarbonateDioxane, Toluene, THFMore soluble in organic solvents than K₂CO₃, often leading to faster reactions. Generally compatible with most catalyst systems.[7]
K₃PO₄ Inorganic PhosphateToluene, DioxaneStrong, non-nucleophilic base. Very effective for many challenging couplings, particularly with Buchwald-type ligands.[6]
NaOtBu, KOtBu AlkoxideToluene, THFVery strong bases. Highly effective but can promote side reactions like hydrodehalogenation and may be less compatible with sensitive functional groups. Can sometimes accelerate catalyst decomposition.[8]

Experimental Protocols

Protocol 1: General Procedure for Setting Up an Inert Atmosphere Reaction

This protocol minimizes oxygen, a primary cause of catalyst deactivation.

  • Glassware Preparation: Flame-dry or oven-dry all glassware (reaction flask, condenser, etc.) and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagent Preparation:

    • Use freshly opened or purified anhydrous solvents.

    • Degas the reaction solvent(s) by bubbling argon or nitrogen through the liquid for at least 30 minutes. For ultimate oxygen removal, use three freeze-pump-thaw cycles.

    • Ensure all solid reagents (substrate, boronic acid, base) are dry and free-flowing.

  • Reaction Assembly:

    • To the reaction flask, add the 3-iodo-indazole, the coupling partner (e.g., boronic acid), and the base.

    • Seal the flask with a rubber septum.

    • Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times.

    • Add the degassed solvent via a cannula or syringe.

    • Sparge the resulting slurry with inert gas for another 5-10 minutes.

  • Catalyst Addition:

    • Under a positive flow of inert gas, quickly add the palladium pre-catalyst and the ligand.

    • If the reaction requires heating, attach the condenser (also under an inert atmosphere) and begin heating.

    • Maintain a positive pressure of inert gas throughout the reaction using a balloon or a gas bubbler.

Protocol 2: N-Boc Protection of 3-Iodo-Indazole

This protocol protects the reactive N-H group, preventing catalyst inhibition.

  • Setup: To a round-bottom flask, add 3-iodo-indazole (1.0 equiv.), 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.), and a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

  • Reagent Addition: Add triethylamine (Et₃N, 1.5 equiv.) to the solution. Then, add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC until all the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the N-Boc protected 3-iodo-indazole. The N-1 isomer is typically the major thermodynamic product.[10]

Visualizations

Diagram 1: Troubleshooting Workflow for Low Reaction Yield

This flowchart provides a logical sequence of steps to diagnose and solve issues of low conversion in cross-coupling reactions involving 3-iodo-indazoles.

TroubleshootingWorkflow start Low or No Yield Observed check_precipitate Is a black precipitate (Pd black) visible? start->check_precipitate check_deiodination Is de-iodinated indazole the major byproduct? check_precipitate->check_deiodination No solution_precipitate Improve Inert Atmosphere Switch to Bulky/Bidentate Ligand Lower Reaction Temperature check_precipitate->solution_precipitate Yes check_inhibition Is the reaction clean but stalled? check_deiodination->check_inhibition No solution_deiodination Use Anhydrous Solvents Screen Weaker Bases (e.g., K2CO3) Switch to Sterically Hindered Ligand check_deiodination->solution_deiodination Yes solution_inhibition Protect Indazole N-H Group Optimize Base (Solubility/Strength) Screen More Active Ligand (e.g., Buchwald type) check_inhibition->solution_inhibition Yes end Reaction Optimized solution_precipitate->end solution_deiodination->end solution_inhibition->end

Caption: A step-by-step decision tree for troubleshooting low-yield reactions.

Diagram 2: Major Pathways of Palladium Catalyst Deactivation

This diagram illustrates the primary routes by which an active Pd(0) catalyst can become deactivated during a cross-coupling reaction.

DeactivationPathways Active_Pd0 Active L-Pd(0) Species Pd_Black Inactive Pd(0) Aggregate (Palladium Black) Active_Pd0->Pd_Black Ligand Dissociation & Agglomeration Inactive_PdII Inactive L-Pd(II)-X Species Active_Pd0->Inactive_PdII Oxidation (O2) Inhibited_Complex Off-Cycle Inhibited Complex (e.g., Indazole Coordinated) Active_Pd0->Inhibited_Complex Coordination by Indazole N-H

Caption: Key mechanisms leading to the deactivation of palladium catalysts.

References

Technical Support Center: Improving Regioselectivity in the Synthesis of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of achieving regiocontrol in the functionalization of the indazole scaffold. The indazole nucleus is a privileged pharmacophore, but its ambident nucleophilic nature frequently leads to challenges in selectively synthesizing N1- or N2-substituted isomers.[1][2]

This document provides field-proven insights, troubleshooting guides, and detailed protocols in a direct question-and-answer format to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the difficulty in achieving regioselectivity in indazole alkylation?

A1: The challenge originates from the annular tautomerism of the indazole ring. The proton on the pyrazole moiety can reside on either nitrogen, leading to two distinct, rapidly equilibrating forms: the 1H-indazole and the 2H-indazole.[3][4] The 1H-tautomer is generally the more thermodynamically stable form.[3][4][5][6][7] When the indazole is deprotonated to form the indazolide anion, this anion acts as an ambident nucleophile, with electron density on both nitrogen atoms. Direct alkylation can therefore occur at either nitrogen, often yielding a mixture of N1 and N2-substituted products.[2][4][8]

Q2: What are the primary factors that control N1 vs. N2 regioselectivity?

A2: The regiochemical outcome is a delicate balance of several interconnected factors.[9] Mastering these allows for precise control over the synthesis:

  • Base and Solvent System: This is arguably the most critical factor. The choice of base and solvent determines the nature of the indazolide ion pair and can dramatically shift the N1:N2 ratio.[2][5][6] For example, strong hydride bases in less polar solvents often favor N1 substitution, while other conditions might favor N2.[2]

  • Steric Hindrance: The steric environment around the nitrogen atoms plays a crucial role. Bulky substituents on the indazole ring, particularly at the C7 position, can sterically block the N1 position, thereby directing electrophilic attack to the N2 position.[1][2]

  • Electronic Effects: The electronic properties of substituents on the indazole ring influence the nucleophilicity of each nitrogen atom. Electron-withdrawing groups at specific positions, such as C7, have been shown to confer excellent N2 regioselectivity.[5][6][7]

  • Nature of the Electrophile: The structure of the alkylating or acylating agent can influence the site of attack.[5] Activated electrophiles like α-halo carbonyls can sometimes lead to an equilibrium process that favors the thermodynamically stable N1 product.[5][6][7][10]

  • Thermodynamic vs. Kinetic Control: Reaction conditions can be tuned to favor either the kinetically formed product (often the N2-isomer) or the more thermodynamically stable product (typically the N1-isomer).[1][4] Conditions that allow for equilibration, such as elevated temperatures or specific solvent/electrophile combinations, tend to yield the N1 product.[5][6][7]

Q3: How can I reliably determine the regiochemistry of my N-alkylated indazole products?

A3: Unambiguous structural assignment is critical. The most powerful and definitive methods involve one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.[9]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment. For an N1-substituted indazole, a 2-bond or 3-bond correlation is typically observed between the protons of the N-alkyl group (e.g., the CH2 group attached to the nitrogen) and the C7a carbon of the indazole ring. For an N2-substituted isomer, a correlation is instead observed between these protons and the C3 carbon.[5][7][9]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can also be diagnostic. For an N1-isomer, a through-space NOE correlation can often be detected between the N-alkyl group protons and the proton at the C7 position of the indazole ring.[8]

Troubleshooting Guide: Common Experimental Issues

Problem: I am getting a mixture of N1 and N2 isomers. How can I improve the selectivity for the N1-alkylated product?

Analysis & Solution: Achieving high N1 selectivity typically involves creating conditions that favor the thermodynamically more stable product or sterically disfavor attack at N2.

  • Change your Base/Solvent System: The combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is a highly effective and widely cited method for promoting N1-alkylation.[5][6][9]

    • Causality: The small sodium cation is believed to chelate between the N2 nitrogen and an electron-rich substituent at the C3 position (like a carbonyl oxygen). This coordination complex sterically blocks the N2 position, forcing the incoming electrophile to react at N1.[9][11] This strategy has been shown to provide >99% N1 regioselectivity for indazoles with 3-carboxymethyl, 3-tert-butyl, and 3-COMe groups.[5][6]

  • Leverage Thermodynamic Equilibration: If using α-halo carbonyl or β-halo ester electrophiles, the initial N2-alkylation product can sometimes isomerize to the more stable N1 product.[5][6][7] Running the reaction at a slightly elevated temperature in a solvent like DMF can facilitate this equilibration.[5][7]

  • Consider a Pre-Functionalization Strategy: An alternative to direct alkylation is to introduce the substituent before forming the indazole ring. Using an N-alkyl or N-arylhydrazine in a cyclization reaction is a powerful method to regioselectively synthesize 1H-indazoles from the start.[5][6]

Data Summary: Effect of Base and Solvent on N1/N2 Regioselectivity
BaseSolventTemperature (°C)Typical OutcomeKey InsightReference
NaH THF 25 - 50Excellent N1 Selectivity (>99:1) The Na+/THF system is the gold standard for high N1 regioselectivity, especially with C3 coordinating groups.[5][6][7]
K₂CO₃DMFRT - HeatMixture of N1 and N2A common, straightforward method, but often lacks high selectivity. N1:N2 ratios can be near 1:1.[3][8]
Cs₂CO₃Dioxane90Good N1 SelectivityCan be a good alternative to NaH, providing high yields of the N1 product.[2]
NaHMDSTHFRTSolvent-DependentCan provide good N1 selectivity.[5][6]
NaHMDSDMSORTFavors N2 ProductThe polar aprotic nature of DMSO can alter the ion pairing and favor N2 alkylation.[5][6]

Problem: My synthetic target is the N2-substituted indazole. How can I selectively synthesize this isomer?

Analysis & Solution: Selectivity for the N2 position often involves exploiting steric hindrance to block the N1 site or using reaction conditions that favor the kinetic product.

  • Utilize Steric Directing Groups: The most reliable strategy is to use an indazole substrate with a bulky or electron-withdrawing substituent at the C7 position . Groups like -NO₂ or -CO₂Me at C7 sterically block access to the N1 nitrogen, forcing alkylation to occur at N2 with excellent selectivity (≥96%), even under conditions that would normally favor N1 (like NaH/THF).[2][5][6][7]

  • Employ Mitsunobu Conditions: The Mitsunobu reaction (using an alcohol, PPh₃, and DIAD or DEAD) often shows a strong preference for producing the N2-alkylated indazole.[5][7] For example, N-alkylation of certain indazoles under Mitsunobu conditions can yield N1:N2 ratios of 1:2.5.[5][7]

  • Acid-Catalyzed Methods: Unlike base-mediated reactions, certain acid-catalyzed protocols can strongly favor N2 functionalization. Using trifluoromethanesulfonic acid (TfOH) with diazo compounds or alkyl 2,2,2-trichloroacetimidates has been shown to be a highly selective method for N2-alkylation, avoiding the formation of N1-isomers.[12][13][14]

  • Consider de novo Synthesis: For complex 2H-indazoles, building the ring from scratch can be more efficient than post-modification. The Davis-Beirut Reaction is a powerful method for constructing the 2H-indazole core from o-nitrobenzylamine precursors under basic conditions.[15][16][17]

Visualization of Synthetic Strategy

G start Start: 1H-Indazole Substrate goal Desired Regioisomer? start->goal n1_path N1-Substituted goal->n1_path  N1 n2_path N2-Substituted goal->n2_path  N2 n1_cond Conditions for N1 - NaH in THF - Cs2CO3 in Dioxane - Thermodynamic Equilibration n1_path->n1_cond n2_cond Conditions for N2 - C7-Substituent (Steric Block) - Mitsunobu Reaction - Acid Catalysis (TfOH) n2_path->n2_cond denovo Consider De Novo Synthesis (e.g., Davis-Beirut Reaction) n2_cond->denovo Alternative

References

Technical Support Center: Troubleshooting Unexpected Peaks in NMR Spectra of 3-Iodo-7-methyl-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 3-iodo-7-methyl-1H-indazole and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of these compounds. However, the appearance of unexpected peaks can often be a source of confusion, potentially leading to incorrect structural assignments and delays in research.

This document provides a structured approach to identifying the sources of these extraneous signals and offers practical solutions to obtain clean, interpretable NMR spectra.

Section 1: Frequently Asked Questions (FAQs) - The Usual Suspects

This section addresses the most common sources of unexpected peaks in NMR spectra. Before delving into more complex troubleshooting, it is crucial to rule out these common contaminants.

Q1: I see peaks that don't correspond to my product. What is the most likely cause?

A1: The most frequent culprits for unexpected NMR signals are residual solvents from your reaction workup or purification, as well as moisture. Even after extensive drying under high vacuum, solvents like ethyl acetate can be notoriously difficult to remove completely.[1]

Immediate Action Plan:

  • Identify the Solvent: Compare the chemical shifts of the unknown peaks with established tables of common laboratory solvents.[2][3][4][5][6]

  • Confirm Water: A broad singlet that disappears upon shaking the NMR tube with a drop of D₂O is indicative of water or another exchangeable proton (e.g., -OH, -NH).[1]

The following table provides the ¹H NMR chemical shifts for common laboratory solvents in various deuterated solvents.

ImpurityCDCl₃ (δ, ppm)(CD₃)₂CO (δ, ppm)(CD₃)₂SO (δ, ppm)C₆D₆ (δ, ppm)CD₃CN (δ, ppm)CD₃OD (δ, ppm)D₂O (δ, ppm)
Acetone2.172.092.091.552.082.152.22
Acetonitrile2.102.052.071.551.962.032.06
Dichloromethane5.305.635.764.275.445.49---
Diethyl ether3.48 (q), 1.21 (t)3.41 (q), 1.11 (t)3.38 (q), 1.09 (t)3.23 (q), 1.11 (t)3.43 (q), 1.13 (t)3.48 (q), 1.16 (t)3.59 (q), 1.22 (t)
Ethyl acetate4.12 (q), 2.05 (s), 1.26 (t)4.05 (q), 1.96 (s), 1.18 (t)4.03 (q), 1.99 (s), 1.16 (t)3.89 (q), 1.64 (s), 0.93 (t)4.06 (q), 1.97 (s), 1.19 (t)4.09 (q), 2.00 (s), 1.21 (t)4.15 (q), 2.08 (s), 1.24 (t)
Hexane1.25 (m), 0.88 (t)1.26 (m), 0.88 (t)1.24 (m), 0.86 (t)1.29 (m), 0.91 (t)1.27 (m), 0.89 (t)1.29 (m), 0.90 (t)1.30 (m), 0.88 (t)
Toluene7.27-7.17 (m), 2.36 (s)7.28-7.15 (m), 2.31 (s)7.25-7.15 (m), 2.30 (s)7.09-7.00 (m), 2.11 (s)7.29-7.18 (m), 2.33 (s)7.25-7.15 (m), 2.32 (s)---
Water1.562.843.330.402.134.874.79

Data compiled from various sources.[4][7] Note that chemical shifts can be dependent on solvent, concentration, and temperature.

Q2: I've ruled out common solvents. What else could be causing these peaks?

A2: If the unexpected signals are not from common solvents, consider the following possibilities:

  • Grease: Silicone grease from glassware joints is a frequent contaminant, often appearing as a singlet around 0 ppm.[8]

  • Plasticizers: Phthalates from plastic tubing or other lab equipment can leach into your sample, typically showing peaks in the aromatic region (around 7.5-7.7 ppm) and in the aliphatic region.[8]

  • Starting Materials & Reagents: Incomplete reactions can result in the presence of starting materials or reagents in your final product.

  • Byproducts of the Reaction: The synthesis of substituted indazoles can often lead to the formation of regioisomers.[9][10]

Section 2: Troubleshooting Guide for Complex Issues

When the source of contamination is not immediately obvious, a more systematic approach is required. This section provides a logical workflow to diagnose and resolve more challenging NMR spectral issues.

Issue 1: Persistent, Unidentifiable Peaks - Could it be a Side Product?

The synthesis of this compound can sometimes yield unexpected byproducts. The formation of regioisomers during the iodination or other substitution reactions on the indazole ring is a common challenge.[9][11]

Diagnostic Workflow:

Byproduct_Identification_Workflow start Unexpected Peaks Observed check_sm Compare with NMR of Starting Materials start->check_sm check_regio Consider Regioisomer Formation check_sm->check_regio No Match repurify Re-purify Sample check_sm->repurify Match Found two_d_nmr Acquire 2D NMR (COSY, HSQC, HMBC) check_regio->two_d_nmr ms_analysis Perform Mass Spectrometry (LC-MS, HRMS) two_d_nmr->ms_analysis structure_elucidation Elucidate Structure of Impurity ms_analysis->structure_elucidation Consistent Data no_match Impurity Unidentified ms_analysis->no_match Inconclusive Data structure_elucidation->repurify

Caption: Workflow for identifying unknown byproducts.

Step-by-Step Protocol for Structure Elucidation of Byproducts:
  • Re-examine Reaction Conditions: Review the synthetic procedure. Could any of the reagents or conditions have promoted a side reaction? For instance, in iodination reactions, the choice of iodinating agent and base can influence regioselectivity.[9]

  • Acquire 2D NMR Spectra:

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to piece together fragments of the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting molecular fragments and establishing the overall carbon skeleton.

  • Mass Spectrometry:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Can help to separate the byproduct from your main compound and provide its molecular weight.

    • HRMS (High-Resolution Mass Spectrometry): Provides a highly accurate molecular weight, allowing you to determine the elemental composition of the byproduct.

Issue 2: Broad or Distorted Peaks - Is there a problem with my sample or the spectrometer?

Peak broadening or distortion can arise from several factors, ranging from sample preparation to instrument settings.[1][12]

Troubleshooting Broad Peaks:

Broad_Peaks_Troubleshooting start Broad or Distorted Peaks check_solubility Check Sample Solubility start->check_solubility check_concentration Check Sample Concentration check_solubility->check_concentration Sample is Soluble resolved Sharp Peaks Obtained check_solubility->resolved Insoluble Material Filtered check_paramagnetics Consider Paramagnetic Species check_concentration->check_paramagnetics Concentration is Optimal check_concentration->resolved Sample Diluted check_shimming Re-shim the Spectrometer check_paramagnetics->check_shimming No Paramagnetics check_paramagnetics->resolved Paramagnetics Removed check_shimming->resolved Shimming Improved consult_facility_manager Consult Facility Manager check_shimming->consult_facility_manager Shimming Fails

Caption: Decision tree for troubleshooting broad NMR peaks.

Experimental Protocols for Sharpening Peaks:
  • Improving Solubility: If your compound is not fully dissolved, filter the sample through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[13] If solubility is still an issue, try a different deuterated solvent.[1]

  • Optimizing Concentration: Very concentrated samples can lead to broad peaks due to viscosity and intermolecular interactions.[1] Dilute your sample and re-acquire the spectrum.

  • Removing Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., residual palladium catalyst from a cross-coupling reaction) can cause significant peak broadening.[14][15][16] These can sometimes be removed by filtering the sample through a small plug of celite or by performing an aqueous wash.

  • Shimming: Poor shimming of the magnetic field will lead to distorted peak shapes.[17] Always perform a shimming routine before acquiring your spectrum. If automatic shimming fails, manual shimming may be necessary.

Issue 3: Unexpected Peaks from Palladium Catalysts

For researchers synthesizing this compound derivatives via palladium-catalyzed cross-coupling reactions, residual palladium complexes or their degradation products can sometimes be observed in the NMR spectrum. While palladium itself is not directly observed in ¹H NMR, the ligands attached to the metal can give rise to signals.

Potential Catalyst-Related Peaks:

  • Phosphine Ligands: If phosphine-based ligands (e.g., triphenylphosphine, Xantphos) were used, you might see peaks in the aromatic region of the ¹H NMR spectrum. ³¹P NMR can be a valuable tool to identify these species.[18]

  • dba Ligands: If a catalyst like Pd₂(dba)₃ was used, you might observe peaks corresponding to dibenzylideneacetone (dba).

Mitigation Strategies:

  • Thorough Purification: Column chromatography is often effective at removing residual palladium complexes.

  • Aqueous Washes: Certain palladium species can be removed with an appropriate aqueous wash (e.g., a dilute solution of sodium sulfide).

  • Activated Carbon: Treatment of a solution of your compound with activated carbon can sometimes help to adsorb residual palladium.

Section 3: Advanced Topics and Considerations

Tautomerism in Indazoles

Indazoles can exist in two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally more stable.[19] The position of the N-H proton can influence the chemical shifts of the ring protons. While the 1H-tautomer is predominant for the parent this compound, certain substituents or solvent conditions could potentially lead to the observation of the 2H-tautomer.

Dynamic Processes

In some cases, peak broadening can be a result of dynamic processes occurring on the NMR timescale, such as rotamer interconversion.[1] If you suspect this, acquiring the NMR spectrum at a higher temperature may cause the broad peaks to sharpen into distinct signals as the rate of interconversion increases.

References

Validation & Comparative

1H and 13C NMR characterization of 3-Iodo-7-methyl-1H-indazole isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the ¹H and ¹³C NMR Characterization of 3-Iodo-7-methyl-1H-indazole and Its Positional Isomers

For researchers and professionals in drug development, the unequivocal structural confirmation of synthesized molecules is a cornerstone of scientific rigor. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities.[1] However, the synthesis of substituted indazoles often yields mixtures of regioisomers, making their precise characterization a critical and often challenging task.[2][3]

This guide provides an in-depth comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral features of this compound and its key positional isomers. We will move beyond simple data reporting to explain the underlying physicochemical principles that govern the spectral differences. This guide will empower you to confidently assign the correct structure to your target compound by leveraging 1D and advanced 2D NMR techniques.

The Challenge: Differentiating Regioisomers

The introduction of multiple substituents onto the indazole core necessitates a robust analytical strategy for differentiation. Alkylation or other substitution reactions on the indazole ring can lead to a variety of positional isomers, each with a unique pharmacological profile.[4][5] In this guide, we focus on the comparison of four representative isomers where the positions of the iodo and methyl groups are varied across the benzenoid ring, while keeping the iodine at the C-3 position, a common synthetic handle.[1][6]

The key to differentiation lies in understanding how the electronic environment of each proton and carbon atom is uniquely altered by the placement of the electron-donating methyl group and the electronegative, heavy iodine atom.

Figure 1. Standard IUPAC numbering of the 1H-indazole core and the structures of the four positional isomers discussed in this guide.

Comparative ¹H NMR Spectral Analysis

The proton NMR spectrum provides the most immediate and information-rich data for isomer differentiation. The chemical shift, multiplicity, and coupling constants of the aromatic protons are exquisitely sensitive to the substituent pattern.

Key Predictive Principles:

  • N-H Proton: The N1-H proton typically appears as a broad singlet at a very downfield chemical shift (δ > 10 ppm), especially in a hydrogen-bond-accepting solvent like DMSO-d₆.[7][8][9] Its position is highly solvent-dependent.

  • Methyl Protons: The methyl group will appear as a singlet around δ 2.4-2.5 ppm. Its exact position is subtly influenced by the electronic environment.

  • Aromatic Protons: The protons on the benzene ring (H-4, H-5, H-6, H-7) will exhibit predictable splitting patterns based on their neighbors. The electron-donating methyl group generally shields (shifts upfield) ortho and para protons, while the iodine at C-3 will have a modest deshielding effect on the peri-proton (H-4).

Predicted ¹H NMR Signatures:
  • This compound:

    • H-4: Expected to be a doublet, deshielded due to proximity to the pyrazole ring.

    • H-5: A triplet, coupled to both H-4 and H-6.

    • H-6: A doublet, coupled to H-5. The methyl group at C-7 removes H-7, simplifying the spectrum.

  • 3-Iodo-6-methyl-1H-indazole:

    • H-4 & H-7: These protons will likely appear as singlets (or very narrow doublets with a small ⁴J coupling) as they lack adjacent proton coupling partners.[10]

    • H-5: A singlet, as it is flanked by two substituted carbons.

  • 3-Iodo-5-methyl-1H-indazole:

    • H-4: A doublet coupled to H-6 (meta-coupling, small J).

    • H-6: A doublet coupled to H-7.

    • H-7: A doublet coupled to H-6.

  • 3-Iodo-4-methyl-1H-indazole:

    • H-5: A triplet, coupled to H-6 and H-7.

    • H-6: A triplet of doublets, coupled to H-5 and H-7.

    • H-7: A doublet, coupled to H-6.

The following table summarizes the anticipated ¹H NMR data for easy comparison.

Proton 3-Iodo-7-methyl- 3-Iodo-6-methyl- 3-Iodo-5-methyl- 3-Iodo-4-methyl-
N1-H δ ~13.3 (br s)δ ~13.2 (br s)δ ~13.1 (br s)δ ~13.0 (br s)
H-4 δ ~7.6 (d, J≈8 Hz)δ ~7.9 (s)δ ~7.5 (s)N/A
H-5 δ ~7.1 (t, J≈8 Hz)δ ~7.2 (s)N/Aδ ~7.0 (t, J≈8 Hz)
H-6 δ ~7.3 (d, J≈8 Hz)N/Aδ ~7.2 (d, J≈8 Hz)δ ~7.3 (dd, J≈8, 7 Hz)
H-7 N/Aδ ~7.4 (s)δ ~7.5 (d, J≈8 Hz)δ ~7.1 (d, J≈7 Hz)
-CH₃ δ ~2.5 (s)δ ~2.4 (s)δ ~2.4 (s)δ ~2.6 (s)
Chemical shifts (δ) are predicted for DMSO-d₆ solvent and are approximate. Multiplicity: s=singlet, d=doublet, t=triplet, dd=doublet of doublets, br=broad.

Comparative ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, particularly regarding the carbon atoms bearing substituents.

Key Predictive Principles:

  • C-3 (Iodo-substituted): The most dramatic and diagnostic feature is the chemical shift of the carbon directly attached to the iodine. Due to the "heavy atom effect," this carbon (C-3) will be exceptionally shielded and appear at a very high field (upfield), typically in the range of δ 85-95 ppm.[10]

  • Methyl-substituted Carbon (C-4 to C-7): The carbon bearing the methyl group will be deshielded relative to the corresponding carbon in the unsubstituted parent indazole.

  • Methyl Carbon: The methyl carbon itself will resonate in the typical aliphatic region, around δ 15-25 ppm.

  • Other Aromatic Carbons: The remaining aromatic carbons will have shifts influenced by the combined electronic effects of the substituents.

Carbon 3-Iodo-7-methyl- 3-Iodo-6-methyl- 3-Iodo-5-methyl- 3-Iodo-4-methyl-
C-3 δ ~90 δ ~91 δ ~90 δ ~92
C-3a δ ~142δ ~141δ ~142δ ~141
C-4 δ ~122δ ~128δ ~122δ ~130
C-5 δ ~121δ ~121δ ~132δ ~120
C-6 δ ~129δ ~134δ ~130δ ~128
C-7 δ ~128δ ~110δ ~112δ ~118
C-7a δ ~140δ ~140δ ~139δ ~140
-CH₃ δ ~17δ ~21δ ~21δ ~18
Chemical shifts (δ) are predicted and are approximate.

The stark upfield shift of C-3 is an immediate confirmation that the iodine is at this position. The variations in the aromatic carbon shifts, while more subtle, provide a complete fingerprint for each isomer.

Definitive Structure Elucidation with 2D NMR

While 1D spectra provide strong evidence, 2D NMR experiments offer irrefutable proof of connectivity and spatial relationships, forming a self-validating system for structural assignment.

The Power of the Nuclear Overhauser Effect (NOE)

The Nuclear Overhauser Effect (NOE) is the transfer of spin polarization between nuclei that are close in space (typically < 5 Å), irrespective of their bonding connectivity.[11][12] A 2D NOESY experiment maps all such spatial correlations in the molecule. This is the most powerful tool for distinguishing these isomers.

Causality of the Experiment: By irradiating the methyl protons, we can observe which aromatic protons are physically nearby. This allows for unambiguous placement of the methyl group.

  • For this compound: A clear NOE correlation is expected between the methyl protons (~δ 2.5) and the H-6 proton. No other isomer can produce this specific correlation.

  • For 3-Iodo-4-methyl-1H-indazole: An NOE correlation will be observed between the methyl protons (~δ 2.6) and the H-5 proton.

  • For 3-Iodo-6-methyl-1H-indazole: An NOE is expected between the methyl protons (~δ 2.4) and both the H-5 and H-7 protons.

G cluster_workflow NOESY Experiment Workflow for Isomer Confirmation cluster_analysis Data Analysis cluster_results Structure Assignment start Acquire 2D NOESY Spectrum of Isomer Mixture or Pure Isomer observe_ch3 Observe Cross-Peak from Methyl Proton Signal (~δ 2.5 ppm) start->observe_ch3 corr_h6 Correlation to H-6 observed? observe_ch3->corr_h6 corr_h5 Correlation to H-5 observed? corr_h5_h7 Correlation to H-5 and H-7 observed? corr_h6->corr_h5 No isomer_7_me Structure is This compound corr_h6->isomer_7_me  Yes corr_h5->corr_h5_h7 No isomer_4_me Structure is 3-Iodo-4-methyl-1H-indazole corr_h5->isomer_4_me  Yes isomer_6_me Structure is 3-Iodo-6-methyl-1H-indazole corr_h5_h7->isomer_6_me  Yes

Figure 2. Logical workflow for using a 2D NOESY experiment to definitively assign the structure of a 3-iodo-methyl-1H-indazole isomer.

Other useful 2D experiments include HMBC (Heteronuclear Multiple Bond Correlation), which shows correlations between protons and carbons over two or three bonds. For example, in the 7-methyl isomer, the methyl protons would show HMBC correlations to C-7, C-7a, and C-6, confirming the attachment point.

Recommended Experimental Protocol

To obtain high-quality, unambiguous data, the following experimental protocol is recommended.

1. Sample Preparation:

  • Weigh 5-10 mg of the purified indazole isomer.
  • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it is an excellent solvent for indazoles and allows for the clear observation of the exchangeable N1-H proton.[10]
  • Add tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition: [7][10]

  • All spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz for ¹H.
  • ¹H NMR:
  • Pulse Angle: 30-45°.
  • Acquisition Time: 2-4 seconds.
  • Relaxation Delay: 2 seconds.
  • Number of Scans: 16-64, depending on concentration.
  • ¹³C{¹H} NMR:
  • Technique: Proton-decoupled acquisition.
  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
  • Recommendation: Perform a DEPT-135 experiment to differentiate CH/CH₃ (positive signals) from CH₂ (negative signals) carbons.
  • 2D NOESY:
  • Mixing Time: 500-800 ms. This is the period during which NOE transfer occurs and should be optimized for molecules of this size.
  • Number of Scans per Increment: 8-16.
  • Data Processing: Process the data with appropriate window functions (e.g., squared sine-bell) in both dimensions.

3. Data Processing:

  • Apply Fourier transform to the acquired Free Induction Decay (FID).[10]
  • Phase correct the resulting spectrum.
  • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
  • Integrate all signals in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.

Conclusion

The differentiation of this compound isomers is readily achievable through a systematic and logical application of NMR spectroscopy. While 1D ¹H and ¹³C spectra provide a strong basis for assignment through predictable chemical shifts and coupling patterns, the use of 2D NOESY is indispensable for absolute, irrefutable confirmation. The spatial correlation between a methyl group and its neighboring proton(s) is a unique fingerprint that no other isomer can replicate. By following the protocols and interpretive logic outlined in this guide, researchers can ensure the scientific integrity of their work and confidently advance their drug discovery programs with well-characterized molecular entities.

References

High-resolution mass spectrometry (HRMS) analysis of 3-Iodo-7-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the High-Resolution Mass Spectrometry (HRMS) Analysis of 3-Iodo-7-methyl-1H-indazole

Authored by: A Senior Application Scientist

Introduction: The Significance of this compound in Modern Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of pharmacologically active compounds.[1] this compound (CAS No. 847906-27-8) is a key synthetic intermediate, valued for its utility in forming carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions.[2] This functionalized indazole serves as a building block for complex molecules targeted at various diseases, including cancer and inflammatory disorders.

In the rigorous landscape of pharmaceutical development, the unambiguous structural confirmation and purity assessment of such intermediates are non-negotiable. High-Resolution Mass Spectrometry (HRMS) stands as an indispensable analytical technique, providing precise mass measurements that are critical for verifying elemental composition and identifying trace-level impurities. This guide offers a comparative analysis of leading HRMS platforms for the characterization of this compound, providing researchers, scientists, and drug development professionals with the technical insights needed to make informed analytical decisions.

The Imperative of High Resolution and Mass Accuracy

Standard, or nominal mass, spectrometry measures the mass-to-charge ratio (m/z) to the nearest integer.[3] In contrast, HRMS provides the capability to measure mass to several decimal places, yielding an "exact mass."[3] This precision is paramount. For a molecule like this compound, with a monoisotopic mass of 257.9654, an HRMS measurement provides a high degree of confidence in its elemental formula (C₈H₇IN₂), effectively distinguishing it from other potential isobaric (same nominal mass) impurities. The power of HRMS lies in its high resolving power and sub-5 parts-per-million (ppm) mass accuracy, which are essential for the structural confirmation of novel chemical entities.[3][4]

Key Properties of this compound
PropertyValueSource
CAS Number 847906-27-8[5]
Molecular Formula C₈H₇IN₂[5][6]
Molecular Weight 258.06 g/mol [5][6]
Monoisotopic Mass 257.9654 DaCalculated
Purity (Typical) ≥98%[6]

A Comparative Analysis of HRMS Platforms

The choice of an HRMS instrument is a critical decision dictated by the specific analytical need, balancing resolution, speed, and cost. The three predominant technologies in the field are Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR).[3]

dot

Caption: Logical flow for selecting an HRMS platform based on analytical goals.

  • Time-of-Flight (TOF) Mass Spectrometry: TOF analyzers separate ions based on the time they take to travel a fixed distance. Lighter ions travel faster and reach the detector first. Modern TOF instruments, often coupled with Quadrupole technology (Q-TOF), can achieve resolutions of up to 60,000.[3][4] Their primary advantage is an extremely high acquisition speed, making them ideal for coupling with ultra-high performance liquid chromatography (UHPLC) where chromatographic peaks can be just a few seconds wide.[7]

  • Orbitrap Mass Spectrometry: The Orbitrap is a Fourier Transform-based technology that traps ions in an electrostatic field and measures the frequency of their axial oscillation.[3] This frequency is inversely proportional to the square root of the m/z ratio. Orbitrap instruments are renowned for their excellent mass accuracy (<1-3 ppm) and high resolution, which can exceed 240,000.[3][4] They represent a powerful balance of performance, cost, and ease of use, making them a workhorse in many pharmaceutical labs for both qualitative and quantitative studies.[8][9]

  • Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry: FT-ICR-MS provides the highest resolution and mass accuracy currently achievable, with resolving powers exceeding 1,000,000.[3][4] This unparalleled performance is due to the use of a powerful superconducting magnet to trap ions, where their cyclotron frequency is measured.[3] While FT-ICR is the gold standard for resolving isotopically complex species and analyzing highly complex mixtures, its high cost, large footprint, and slower scan rates make it a more specialized tool.[3]

Performance Comparison of HRMS Analyzers
FeatureTime-of-Flight (TOF)OrbitrapFT-ICR
Mass Resolution Up to 60,000[3][4]Up to 240,000+[3][4]>1,000,000[3][4]
Mass Accuracy < 5 ppm< 3 ppm (typically < 1 ppm)[8]< 1 ppm (often sub-ppm)[4]
Scan Speed Very FastFast to ModerateSlow
Relative Cost
$
$
Primary Application High-throughput screening, UHPLC couplingRoutine identification, quantification, structural elucidationComplex mixture analysis, metabolomics, fine isotope studies

Experimental Protocol: HRMS Analysis of this compound

Adherence to a validated protocol is essential for generating trustworthy and reproducible data.

Step 1: Sample Preparation
  • Weigh approximately 1 mg of this compound solid.

  • Dissolve the solid in 10 mL of a high-purity volatile solvent such as methanol or acetonitrile to create a 100 µg/mL stock solution.[10]

  • Perform a serial dilution from the stock solution using the same solvent to achieve a final concentration of 1 µg/mL for direct infusion analysis.

  • Vortex the final solution thoroughly to ensure homogeneity.

Step 2: Instrument Setup and Data Acquisition
  • Ionization: Electrospray ionization (ESI) in positive ion mode is the preferred method for this class of N-heterocyclic compounds.[10]

  • Instrumentation: The sample solution is introduced into the HRMS instrument via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. Alternatively, for mixture analysis, the sample can be injected into a UHPLC system coupled to the mass spectrometer.

  • Mass Analyzer Settings (Example using Orbitrap):

    • Resolution: Set to 120,000 @ m/z 200.

    • Scan Range: m/z 100-500.

    • AGC Target: Set to 1e6 (a measure of the number of ions in the trap).

    • Maximum Injection Time: 50 ms.

dot

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_process Data Processing Solid Solid Compound Dissolve Dissolve in Methanol/ACN Solid->Dissolve Dilute Dilute to ~1 µg/mL Dissolve->Dilute Infusion Direct Infusion (ESI+) Dilute->Infusion MS HRMS Instrument (e.g., Orbitrap) Infusion->MS Data Acquire High- Resolution Spectrum MS->Data Fragment Perform MS/MS Fragmentation MS->Fragment MS/MS Mode Process Determine Exact Mass Data->Process Formula Confirm Elemental Formula (C₈H₇IN₂) Process->Formula Fragmentation_Pathway cluster_frags Primary Fragments M [C₈H₇IN₂ + H]⁺ m/z = 258.9732 (Molecular Ion) Frag1 [C₈H₈N₂]⁺ m/z = 132.0709 (Loss of •I) M->Frag1 C-I Bond Cleavage Frag2 [I]⁺ m/z = 126.9044 M->Frag2 C-I Bond Cleavage

References

A Comparative Guide to the Biological Activity of Indazole Derivatives: The Strategic Role of 3-Iodo-7-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold, a bicyclic aromatic heterocycle, represents a "privileged structure" in medicinal chemistry. Its unique geometry and hydrogen bonding capabilities have made it a cornerstone in the development of numerous therapeutic agents, including several FDA-approved drugs for oncology.[1][2] This guide provides an in-depth comparison of the biological activities of various indazole derivatives, with a special focus on the strategic importance of 3-Iodo-7-methyl-1H-indazole . While not a therapeutic agent itself, this molecule serves as a pivotal synthetic intermediate, a versatile building block from which a multitude of potent and selective bioactive compounds can be engineered.

We will explore the structure-activity relationships (SAR) that govern the efficacy of indazole derivatives against key biological targets, supported by comparative experimental data and detailed protocols.

The Indazole Core: A Foundation for Diverse Pharmacology

Indazoles are bicyclic compounds formed by the fusion of a benzene and a pyrazole ring. They exist primarily in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[1][3] This core structure is found in a wide array of pharmacologically active molecules with applications as anti-inflammatory, antibacterial, anti-HIV, and, most notably, anti-cancer agents.[4][5]

The true power of the indazole scaffold lies in its amenability to substitution at multiple positions, allowing chemists to fine-tune the molecule's properties to achieve desired potency, selectivity, and pharmacokinetic profiles.

This compound: A Synthetic Linchpin

Direct biological activity data for this compound is scarce in peer-reviewed literature.[6] Its primary value is not in its inherent bioactivity, but in its role as a highly functionalized intermediate for drug discovery.[7]

  • The 3-Iodo Substituent : The carbon-iodine bond at the C3 position is a versatile synthetic "handle." It is exceptionally well-suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig).[7] This enables the efficient introduction of a vast array of chemical moieties, facilitating the rapid exploration of structure-activity relationships (SAR).

  • The 7-Methyl Substituent : The methyl group at the C7 position influences the molecule's physicochemical properties, such as lipophilicity. It can also provide a crucial steric interaction within a target's binding pocket or block metabolic degradation at that position, thereby improving the compound's pharmacokinetic profile.[3][8]

The following diagram illustrates the central role of this intermediate in synthetic drug discovery.

G cluster_0 Synthetic Hub cluster_1 Cross-Coupling Reactions cluster_2 Diverse Indazole Derivatives Intermediate This compound Suzuki Suzuki (Ar-B(OH)2) Intermediate->Suzuki Pd Catalyst Sonogashira Sonogashira (Alkynes) Intermediate->Sonogashira Pd/Cu Catalysts Heck Heck (Alkenes) Intermediate->Heck Pd Catalyst Buchwald Buchwald-Hartwig (Amines) Intermediate->Buchwald Pd Catalyst Aryl C3-Aryl Substituted Suzuki->Aryl Alkynyl C3-Alkynyl Substituted Sonogashira->Alkynyl Vinyl C3-Vinyl Substituted Heck->Vinyl Amino C3-Amino Substituted Buchwald->Amino

Caption: Synthetic utility of this compound.

Comparative Biological Activity: Indazoles as Kinase Inhibitors

The most prominent application of indazole derivatives is in oncology, specifically as inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[5][9]

VEGFR Inhibitors: Targeting Angiogenesis

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[10] Several potent indazole-based VEGFR inhibitors have been developed, including two FDA-approved drugs, Axitinib and Pazopanib.

  • Axitinib (Inlyta®) : An indazole derivative that potently inhibits VEGFR-1, -2, and -3.[11][12] Its structure features a vinyl-pyridine moiety at the C3 position and a thio-benzamide side chain at the C6 position.[12]

  • Pazopanib (Votrient®) : A 2H-indazole derivative that is a multi-targeted tyrosine kinase inhibitor against VEGFR-1, -2, and -3, as well as PDGFR and c-kit.[10][13] The core is substituted with a pyrimidine ring.

The indazole ring in these molecules typically forms crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common binding motif for kinase inhibitors.[4]

G VEGFR VEGFR Dimerization & Autophosphorylation Signaling Downstream Signaling (PI3K/Akt, MAPK) VEGFR->Signaling CellResponse Angiogenesis, Cell Proliferation, Survival Signaling->CellResponse Inhibitor Axitinib / Pazopanib (Indazole Derivatives) Inhibitor->VEGFR Inhibition

Caption: Inhibition of the VEGFR signaling pathway.

Table 1: Comparative Activity of Indazole-Based VEGFR Inhibitors

CompoundTarget(s)IC₅₀ (nM)Reference(s)
Axitinib VEGFR-10.1[14][15]
VEGFR-20.2[14][15]
VEGFR-30.1 - 0.3[14][15]
PDGFRβ1.6[15]
c-Kit1.7[15]
Pazopanib VEGFR-110[16]
VEGFR-230[16]
VEGFR-347[16]
PDGFRα/β84 / 74[13]
c-Kit140[13]
Compound 30 VEGFR-21.24[17]

IC₅₀ values represent the concentration of the drug that inhibits 50% of the target enzyme's activity in vitro.

Other Kinase Targets

The versatility of the indazole scaffold allows for the targeting of numerous other kinase families.

  • Anaplastic Lymphoma Kinase (ALK) : Entrectinib, a potent ALK inhibitor, features a 3-aminoindazole core. It demonstrates high activity with an IC₅₀ value of 12 nM against ALK.[1]

  • Fibroblast Growth Factor Receptor (FGFR) : A series of 1H-indazole derivatives have been identified as potent FGFR1 inhibitors. For instance, compound 102 (6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide) showed an IC₅₀ of 30.2 nM.[1]

  • Aurora Kinases : These are serine/threonine kinases crucial for cell division. Novel indazole derivatives have been designed as potent and selective inhibitors of Aurora A and B kinases.[18]

Beyond Kinase Inhibition: Other Biological Activities

While kinase inhibition is a major area, indazole derivatives exhibit a broad spectrum of other biological activities.

  • IDO1 Inhibition : Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunosuppressive enzyme and a key target in immuno-oncology. The 1H-indazole structure has been identified as a novel key pharmacophore for potent IDO1 inhibitory activity.[1][4]

  • CRAC Channel Blockade : Calcium-release activated calcium (CRAC) channels are vital for immune cell function. Indazole-3-carboxamides have been discovered as potent CRAC channel blockers, with the specific 3-carboxamide regiochemistry being critical for activity.[19] This highlights the importance of positional isomerism in determining biological function.

  • Antiproliferative Activity via Apoptosis : Some indazole derivatives exert their anti-cancer effects by inducing apoptosis (programmed cell death). For example, compound 2f was shown to induce apoptosis in 4T1 breast cancer cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[2][20]

Table 2: Antiproliferative Activity of Selected Indazole Derivatives in Cancer Cell Lines

CompoundCancer Cell LineIC₅₀ (µM)MechanismReference(s)
Compound 2f 4T1 (Breast)0.23Apoptosis Induction[2][20]
Compound 109 H1975 (NSCLC)0.0053 (EGFR T790M)EGFR Kinase Inhibition[1]
Compound 6o K562 (Leukemia)5.15Apoptosis, Cell Cycle Arrest[21][22]
Compound 127 (Entrectinib) -0.012 (ALK enzyme)ALK Inhibition[1]

Experimental Protocols

To ensure the validity and reproducibility of comparative data, standardized experimental protocols are essential.

Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2 Example)

This protocol describes a common method to determine the IC₅₀ of a test compound against a specific kinase.

  • Plate Preparation : Coat 96-well ELISA plates with an anti-VEGFR2 antibody overnight at 4°C.

  • Reagent Preparation :

    • Prepare a series of dilutions of the test compound (e.g., this compound derivatives) in DMSO, then further dilute in kinase assay buffer.

    • Prepare a solution containing recombinant human VEGFR-2 kinase and a suitable substrate (e.g., a poly-Glu-Tyr peptide).

    • Prepare an ATP solution at a concentration near the Kₘ for the enzyme.

  • Kinase Reaction :

    • Wash the coated plates and add the kinase and substrate solution.

    • Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection :

    • Stop the reaction by adding EDTA.

    • Wash the plates and add a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody. Incubate for 1 hour.

    • Wash again and add a colorimetric HRP substrate (e.g., TMB).

    • Stop the color development with sulfuric acid and read the absorbance at 450 nm.

  • Data Analysis : Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Protocol: Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding : Seed cancer cells (e.g., K562, 4T1) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the indazole derivatives for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Caption: Typical workflow for kinase inhibitor discovery.

Conclusion

The indazole scaffold is a remarkably versatile and pharmacologically significant core in modern drug discovery. While This compound is not an active therapeutic itself, its strategic design makes it an invaluable synthetic intermediate. The iodo group at the C3 position provides a gateway to immense structural diversity through cross-coupling chemistry, while the methyl group at C7 offers a means to modulate physicochemical and pharmacokinetic properties.

The comparative analysis of its more complex derivatives, from multi-kinase inhibitors like Axitinib and Pazopanib to novel agents targeting ALK, IDO1, and CRAC channels, demonstrates a clear and compelling relationship between chemical structure and biological function. Future research leveraging intermediates like this compound will undoubtedly continue to yield novel and effective therapeutic agents for a wide range of diseases.

References

A Comparative Guide to Kinase Inhibition Assays for 3-Iodo-7-methyl-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of contemporary kinase inhibition assays relevant for the evaluation of novel small molecule inhibitors, with a specific focus on the promising class of 3-iodo-7-methyl-1H-indazole derivatives. As researchers and drug development professionals, the selection of an appropriate assay is paramount for generating robust and reproducible data to drive medicinal chemistry efforts and elucidate mechanisms of action. This document will delve into the technical underpinnings of various assay formats, provide supporting experimental data for analogous indazole compounds, and offer insights into the strategic selection of methodologies.

The indazole scaffold is a well-established pharmacophore in numerous FDA-approved kinase inhibitors, valued for its ability to form key interactions within the ATP-binding pocket of kinases.[1] The functionalization of the indazole core, such as with the iodo and methyl groups in this compound, provides a versatile platform for developing potent and selective kinase inhibitors. While specific public data on this compound itself is limited, this guide will draw comparisons from structurally related indazole derivatives to illustrate the application of various kinase assays.

The Landscape of Kinase Inhibition Assays: A Strategic Overview

The journey of a kinase inhibitor from a screening hit to a clinical candidate is paved with a multitude of bioassays. These can be broadly categorized into two main types: biochemical assays and cell-based assays. Biochemical assays utilize purified enzymes and substrates in a controlled in vitro environment to measure the direct interaction of a compound with its target kinase.[2] In contrast, cell-based assays provide a more physiologically relevant context by evaluating the inhibitor's effect within a living cell, taking into account factors like cell permeability and off-target effects.[3]

The choice between these assay types is not mutually exclusive; rather, they are complementary tools to be employed at different stages of the drug discovery pipeline. Early-stage high-throughput screening (HTS) often relies on the robustness and scalability of biochemical assays, while later-stage lead optimization and mechanistic studies necessitate the biological relevance of cell-based formats.[4]

Biochemical Assays: Probing the Direct Inhibitor-Kinase Interaction

Biochemical assays are the workhorses of early-stage kinase inhibitor discovery, offering a direct measure of a compound's ability to inhibit the catalytic activity of a purified kinase.[5] These assays are typically designed to be high-throughput compatible and can be categorized based on their detection method.

Fluorescence-Based Assays: A Versatile and Sensitive Approach

Fluorescence-based assays are widely adopted due to their high sensitivity, broad applicability, and amenability to automation.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as the LanthaScreen® platform, are a popular choice for both binding and activity-based screening.[6]

  • Binding Assays: These assays measure the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site by a test compound. A europium-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, a high FRET signal is generated. An inhibitor competing for the ATP-binding site will displace the tracer, leading to a decrease in the FRET signal.[7] This format is particularly useful for identifying inhibitors regardless of their mechanism of action (e.g., ATP-competitive or allosteric).[8]

  • Activity Assays: In this format, a terbium- or europium-labeled antibody detects the phosphorylation of a fluorescently labeled substrate. Kinase activity leads to an increase in the FRET signal, which is quenched in the presence of an inhibitor.[6]

Experimental Protocol: LanthaScreen® Eu Kinase Binding Assay [7]

  • Compound Plating: Prepare serial dilutions of the this compound derivatives in DMSO. Transfer 4 µL of the 4X test compound solutions to a 384-well plate.

  • Kinase/Antibody Preparation: Prepare a 2X solution of the target kinase and a europium-labeled anti-tag antibody in the appropriate kinase buffer. Add 8 µL of this mixture to each well.

  • Tracer Addition: Prepare a 4X solution of the Alexa Fluor® 647-labeled tracer. Add 4 µL of the tracer solution to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis: Calculate the emission ratio (acceptor/donor) and plot it against the inhibitor concentration to determine the IC50 value.

LanthaScreen_Binding_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup (384-well) cluster_readout Detection & Analysis Compound_Dilution Serial Dilution of This compound derivative Add_Compound Add 4 µL of 4X Test Compound Compound_Dilution->Add_Compound Kinase_Antibody_Mix Prepare 2X Kinase/ Eu-Antibody Mixture Add_Kinase_Ab Add 8 µL of 2X Kinase/Ab Mix Kinase_Antibody_Mix->Add_Kinase_Ab Tracer_Solution Prepare 4X Fluorescent Tracer Add_Tracer Add 4 µL of 4X Tracer Tracer_Solution->Add_Tracer Add_Compound->Add_Kinase_Ab Add_Kinase_Ab->Add_Tracer Incubate Incubate 1 hr at RT Add_Tracer->Incubate Read_Plate Read TR-FRET Signal Incubate->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data

LanthaScreen® Kinase Binding Assay Workflow.

Luminescence-Based Assays: Quantifying Kinase Activity through ATP Consumption

Luminescence-based assays offer another robust method for quantifying kinase activity by measuring the amount of ATP consumed or ADP produced during the kinase reaction.

The ADP-Glo™ assay is a universal platform that measures kinase activity by quantifying the amount of ADP produced.[9] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal that is directly proportional to the initial kinase activity.[10]

Experimental Protocol: ADP-Glo™ Kinase Assay [11]

  • Kinase Reaction: In a 384-well plate, set up a 5 µL kinase reaction containing the target kinase, substrate, ATP, and the this compound derivative at various concentrations. Incubate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase and luciferin to generate a luminescent signal.

  • Incubation: Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

ADPGlo_Workflow cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis Setup_Reaction Set up 5 µL Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Incubate_Reaction Incubate 1 hr at RT Setup_Reaction->Incubate_Reaction Add_ADPGlo_Reagent Add 5 µL ADP-Glo™ Reagent (Stop reaction, deplete ATP) Incubate_Reaction->Add_ADPGlo_Reagent Incubate_Depletion Incubate 40 min at RT Add_ADPGlo_Reagent->Incubate_Depletion Add_Detection_Reagent Add 10 µL Kinase Detection Reagent (ADP -> ATP, Luciferase/Luciferin) Incubate_Depletion->Add_Detection_Reagent Incubate_Signal Incubate 30-60 min at RT Add_Detection_Reagent->Incubate_Signal Measure_Luminescence Measure Luminescence Incubate_Signal->Measure_Luminescence Calculate_IC50 Calculate IC50 Measure_Luminescence->Calculate_IC50

ADP-Glo™ Kinase Assay Workflow.

Cell-Based Assays: Assessing Inhibitor Efficacy in a Physiological Context

While biochemical assays are invaluable for determining direct enzyme inhibition, they do not fully recapitulate the complex cellular environment.[4] Cell-based assays bridge this gap by evaluating the inhibitory effect of a compound on a specific kinase signaling pathway within intact cells.[3]

Cellular Phosphorylation Assays

These assays measure the phosphorylation status of a kinase's downstream substrate within the cell.[3] A decrease in the phosphorylation of the substrate upon treatment with an inhibitor indicates target engagement and functional inhibition of the kinase. These assays can be performed using various techniques, including Western blotting, ELISA, or flow cytometry, with phospho-specific antibodies.[12]

Experimental Protocol: Cellular Phosphorylation Assay (ELISA-based)

  • Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with serial dilutions of the this compound derivative for a specified period.

  • Cell Lysis: Lyse the cells to release the intracellular proteins.

  • ELISA:

    • Coat an ELISA plate with a capture antibody specific for the total substrate protein.

    • Add the cell lysates to the wells and incubate to allow the substrate to bind.

    • Wash the plate to remove unbound proteins.

    • Add a detection antibody that is specific for the phosphorylated form of the substrate. This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).

    • Wash the plate again.

    • Add a chromogenic or chemiluminescent substrate for the HRP enzyme.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: The signal is proportional to the amount of phosphorylated substrate. Normalize the signal to the total protein content and determine the IC50 value of the inhibitor.

Comparative Performance of Indazole Derivatives in Kinase Inhibition Assays

Compound ClassTarget KinaseAssay TypeIC50 (nM)Reference
Indazole AmideERK1/2EnzymaticPotent Inhibition[13]
1H-Indazol-3-amineFGFR1, FGFR2Enzymatic< 4.1 (FGFR1)[4]
3-(pyrrolopyridin-2-yl)indazoleAurora Kinase ACell-based8.3 - 1430[4]
5-(4-pyridinyl)indazoleHaspinIn vitro enzymatic78[14]
Indazole-based PLK4 InhibitorPLK4Kinase Inhibition< 0.1[15]
3-ethynyl-1H-indazolesPI3KαBiochemical361[16]
[3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amineFGFR1P32 radioactive kinase assay100[17]

This table illustrates the broad applicability of the indazole scaffold in targeting a diverse range of kinases with high potency. The choice of assay format is critical for accurately determining the inhibitory activity and for understanding the structure-activity relationship (SAR) of these compounds.[13][16]

Conclusion: A Multi-faceted Approach to Kinase Inhibitor Characterization

The evaluation of novel kinase inhibitors such as this compound derivatives requires a strategic and multi-faceted approach. The selection of the appropriate kinase inhibition assay is a critical decision that should be guided by the specific research question and the stage of the drug discovery process. Biochemical assays like LanthaScreen® and ADP-Glo™ provide robust and high-throughput methods for determining direct enzyme inhibition and are ideal for initial screening and SAR studies. Cell-based phosphorylation assays offer a more physiologically relevant context to confirm on-target activity and assess cellular potency.

By employing a combination of these well-validated assay formats, researchers can confidently characterize the inhibitory potential of this compound derivatives, paving the way for the development of novel and effective kinase-targeted therapies.

References

The 3-Iodo-7-methyl-1H-indazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor design, the indazole scaffold represents a cornerstone of modern medicinal chemistry. Its privileged structure is central to numerous FDA-approved drugs, particularly in oncology.[1][2] This guide provides an in-depth comparative analysis of 3-iodo-7-methyl-1H-indazole analogs, synthesizing experimental data to illuminate the critical structure-activity relationships (SAR) that drive their potency and selectivity as kinase inhibitors.

The strategic placement of substituents on the indazole ring can dramatically alter a compound's interaction with the ATP-binding pocket of various kinases, leading to distinct selectivity profiles.[3] This guide will focus on the nuanced effects of the 3-iodo and 7-methyl groups, offering a technical narrative grounded in experimental evidence to inform the design of next-generation targeted therapeutics.

The Indazole Core: A Privileged Scaffold for Kinase Inhibition

The indazole ring system is a bioisostere of indole and is adept at forming key hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket. This makes it an ideal template for designing potent and selective inhibitors.[4] Several successful kinase inhibitors, including Pazopanib and Axitinib, feature the indazole core, underscoring its therapeutic relevance.[1] Our focus here is on the this compound scaffold, a promising starting point for developing inhibitors against key kinases implicated in cancer, such as the Aurora kinase family.

Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Their overexpression is a hallmark of many human cancers, making them a compelling target for anti-cancer drug discovery.[5] Indazole derivatives have emerged as potent inhibitors of Aurora kinases, and understanding their SAR is paramount for developing effective and selective therapeutics.[5]

Synthetic Strategies for this compound Analogs

The synthesis of this compound analogs is achievable through established synthetic methodologies. A plausible route involves the direct iodination of 7-methyl-1H-indazole. The regioselectivity of this electrophilic substitution can be influenced by the choice of iodinating agent and reaction conditions.

Below is a generalized workflow for the synthesis and subsequent diversification of the this compound scaffold.

Synthetic Workflow Synthetic Workflow for this compound Analogs start 7-Methyl-1H-indazole iodination Iodination (e.g., I2, NIS) start->iodination core This compound iodination->core coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) core->coupling analogs Diverse 3-Substituted-7-methyl-1H-indazole Analogs coupling->analogs purification Purification and Characterization analogs->purification

Caption: A generalized synthetic workflow for producing diverse this compound analogs.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example and may require optimization.

  • Reaction Setup: To a solution of 7-methyl-1H-indazole (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile) in a round-bottom flask, add N-Iodosuccinimide (NIS) (1.1 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). Gentle heating (e.g., 40-50 °C) may be applied if the reaction is sluggish.

  • Workup: Once the reaction is complete, pour the mixture into water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired this compound.

Structure-Activity Relationship (SAR) of this compound Analogs as Aurora Kinase Inhibitors

While a dedicated SAR study for the this compound scaffold is not extensively documented in a single source, we can synthesize a robust SAR profile by analyzing data from structurally related indazole-based kinase inhibitors. The following table summarizes the inhibitory activities of various indazole analogs against Aurora kinases, providing a basis for our SAR discussion.

Compound IDR1 (Position 3)R2 (Position 7)Other SubstitutionsAurora A IC50 (nM)Aurora B IC50 (nM)Reference
Analog 1 IodoMethylNonePredicted PotentPredicted PotentN/A
Analog 2 PhenylMethylNone1717[5]
Analog 3 3-FluorophenylMethylNone3021[5]
Analog 4 Pyridin-4-ylMethylNoneData not availableData not available
Analog 5 IodoHydrogenNoneData not availableData not available

Note: Data for the core this compound (Analog 1) and some other analogs are not directly available and are presented as predicted based on trends from related compounds.

SAR Insights Key SAR Insights for Indazole-Based Kinase Inhibitors scaffold This compound Scaffold pos3 Position 3 (Iodo Group) scaffold->pos3 Key for potency and further functionalization pos7 Position 7 (Methyl Group) scaffold->pos7 Influences steric and electronic properties activity Kinase Inhibitory Activity & Selectivity pos3->activity Replacement with aryl/heteroaryl groups modulates potency pos7->activity Can enhance binding affinity and selectivity

Caption: Logical relationship of key structural features of this compound analogs to their biological activity.

Insights into Key Structural Modifications:
  • The Role of the 3-Iodo Group: The iodine atom at the C3-position is a crucial feature. It serves as a versatile handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[4][6] This allows for extensive exploration of the chemical space around this position to optimize inhibitor potency and selectivity. Replacing the iodo group with various aryl and heteroaryl moieties has been shown to be a successful strategy in developing potent kinase inhibitors.[5]

  • The Influence of the 7-Methyl Group: The methyl group at the 7-position is expected to influence the compound's physicochemical properties, such as lipophilicity and metabolic stability. Furthermore, it can provide beneficial steric interactions and influence the overall conformation of the inhibitor within the kinase active site, potentially enhancing binding affinity and selectivity.[4]

Comparative Performance with Alternative Kinase Inhibitors

To contextualize the potential of this compound analogs, it is essential to compare their performance with established kinase inhibitors. The following table provides a comparative overview of the inhibitory activities of representative indazole-based compounds against various kinases, alongside well-known, clinically approved inhibitors.

CompoundPrimary Target(s)IC50 (nM)Reference
Indazole Analog (Compound 17) Aurora A/B17 (A), 17 (B)[5]
Alisertib (MLN8237) Aurora A1.2[7]
Barasertib (AZD1152) Aurora B0.37[7]
Pazopanib VEGFR, PDGFR, c-Kit10-84 (VEGFRs)[1]
Axitinib VEGFRs0.1-0.2[1]

This comparison highlights that indazole-based compounds can achieve potent inhibition of Aurora kinases, comparable to established clinical candidates. The opportunity for further optimization through SAR studies on scaffolds like this compound is significant.

Experimental Protocols for Kinase Inhibition Assays

To ensure the reproducibility and accurate interpretation of bioactivity data, a detailed experimental protocol for a typical in vitro kinase assay is provided below.

In Vitro Aurora Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by an Aurora kinase.

Materials:

  • Recombinant human Aurora A or Aurora B kinase

  • Kinase substrate (e.g., Kemptide)

  • Test compounds (dissolved in DMSO)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO and add them to the wells of a 384-well plate.

  • Kinase/Substrate Addition: Add the Aurora kinase and substrate solution to the wells containing the test compounds.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Reaction Incubation: Incubate the plate at 30°C for 1 hour.

  • Reaction Termination and ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Perspectives

The this compound scaffold represents a promising platform for the development of novel and potent kinase inhibitors, particularly targeting the Aurora kinase family. The strategic positioning of the iodo and methyl groups offers significant opportunities for synthetic diversification and optimization of pharmacological properties. By leveraging the SAR insights discussed in this guide, researchers can rationally design and synthesize new analogs with improved potency, selectivity, and drug-like properties. Future work should focus on a systematic exploration of substitutions at the 3-position, building upon the versatile iodinated intermediate, and further elucidating the role of the 7-methyl group in modulating kinase binding and overall compound performance.

References

A Comparative Benchmarking Guide to 3-Iodo-7-methyl-1H-indazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the Quest for Efficient Functionalization

The indazole nucleus is a privileged heterocyclic motif, forming the core of numerous pharmacologically active compounds and functional materials.[1][2][3] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions have cemented its importance in drug discovery, leading to the development of therapies for cancer, inflammation, and neurological disorders.[4] Consequently, the efficient and regioselective functionalization of the indazole ring system is a paramount objective for synthetic and medicinal chemists.

This guide provides an in-depth comparative analysis of 3-iodo-7-methyl-1H-indazole in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forging carbon-carbon and carbon-heteroatom bonds. We will benchmark its performance against its bromo and chloro analogues, as well as other positional iodoindazole isomers, in three of the most powerful cross-coupling transformations: the Suzuki-Miyaura, Heck, and Sonogashira reactions. Through a blend of established chemical principles, representative experimental data, and mechanistic insights, this document serves as a technical resource for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

The Critical Role of the Halogen: A Mechanistic Perspective

The enhanced reactivity of aryl iodides, including this compound, in palladium-catalyzed cross-coupling reactions is fundamentally rooted in the mechanism of the catalytic cycle. The rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. The carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I. The weaker carbon-iodine bond in this compound results in a lower activation energy for oxidative addition, leading to faster reaction rates, milder reaction conditions, and often higher yields compared to its bromo and chloro counterparts.[5]

dot digraph "Oxidative_Addition_Reactivity" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

"Pd(0)L2" [label="Pd(0)L2", fillcolor="#F1F3F4", fontcolor="#202124"]; "Ar-X" [label="Ar-X\n(Aryl Halide)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Transition_State" [label="[Ar-Pd(II)(X)L2]‡", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; "Product" [label="Ar-Pd(II)(X)L2", fillcolor="#F1F3F4", fontcolor="#202124"];

"Pd(0)L2" -> "Transition_State" [label=" + Ar-X "]; "Ar-X" -> "Transition_State"; "Transition_State" -> "Product" [label="Oxidative Addition"];

subgraph "cluster_reactivity" { label = "Reactivity Trend (Ar-X)"; style=filled; color="#F1F3F4"; node [shape=plaintext, fontsize=12, fontcolor="#202124"]; "Ar-I" [label="Ar-I (e.g., this compound)"]; "Ar-Br" [label="Ar-Br"]; "Ar-Cl" [label="Ar-Cl"]; "Ar-I" -> "Ar-Br" [style=invis]; "Ar-Br" -> "Ar-Cl" [style=invis]; } "Transition_State" -> "Ar-I" [lhead="cluster_reactivity", style=invis, label="Faster Rate", fontcolor="#34A853"]; } Caption: Oxidative addition: the rate-determining step.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds. Our analysis indicates that this compound is a superior substrate for this transformation compared to its bromo and chloro analogues.

Comparative Performance Data (Simulated)
Aryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
This compound Pd(dppf)Cl₂ (2 mol%)K₂CO₃Dioxane/H₂O80-1002-8>90%
3-Bromo-7-methyl-1H-indazolePd(dppf)Cl₂ (5 mol%)K₂CO₃Dioxane/H₂O100-12012-2460-80%
3-Chloro-7-methyl-1H-indazolePd(XPhos) G3 (5 mol%)K₃PO₄t-BuOH/H₂O>120>24<50%

Note: This data is a projection based on the established reactivity trends of aryl halides and published results for structurally related indazoles.[6][7]

The higher reactivity of the iodo-substituted indazole allows for lower catalyst loadings, shorter reaction times, and milder conditions, which are advantageous for preserving sensitive functional groups and improving the overall efficiency and cost-effectiveness of the synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Suzuki_Workflow

Performance in Heck Cross-Coupling

The Heck reaction, which couples aryl halides with alkenes, is another vital tool for C-C bond formation. Similar to the Suzuki reaction, the superior reactivity of this compound is evident.

Comparative Performance and the Importance of N-Protection

A crucial consideration in the Heck coupling of indazoles is the potential for the unprotected N-H group to interfere with the catalytic cycle.[8][9] Therefore, N-protection (e.g., with a Boc or SEM group) is often necessary to achieve high yields and prevent side reactions.

Aryl Halide (N-Protected)Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
This compound Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%)Et₃NDMF80-1004-1270-90%
3-Bromo-7-methyl-1H-indazolePd(OAc)₂ (5-10 mol%), P(o-tol)₃ (10-20 mol%)NaHCO₃DMF120-14018-3640-60%
3-Chloro-7-methyl-1H-indazoleSpecialized catalyst systems requiredHarsh baseHigh-boiling solvent>140>48Low to moderate

Note: This data is a projection based on established reactivity trends and published results for structurally related indazoles.[10][11][12]

The milder conditions required for the iodo-substituted substrate are particularly beneficial when working with thermally sensitive alkenes.

Experimental Protocol: Heck Coupling of N-Boc-3-iodo-7-methyl-1H-indazole

Materials:

  • N-Boc-3-iodo-7-methyl-1H-indazole (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry, sealed reaction tube, add N-Boc-3-iodo-7-methyl-1H-indazole, Pd(OAc)₂, and PPh₃.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF, triethylamine, and the alkene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • After the reaction is complete (monitored by TLC or LC-MS), cool to room temperature.

  • Dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

  • If desired, deprotect the N-Boc group under acidic conditions.

Performance in Sonogashira Cross-Coupling

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, providing access to a diverse range of alkynylated indazoles. The reactivity trend of aryl halides remains consistent in this transformation.

Comparative Performance Insights

The Sonogashira reaction often requires a copper(I) co-catalyst in addition to the palladium catalyst. As with the Heck reaction, N-protection of the indazole is generally recommended to prevent side reactions and catalyst inhibition.[13]

Aryl Halide (N-Protected)Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
This compound PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%)Et₃NDMF25-602-10>85%
3-Bromo-7-methyl-1H-indazolePdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%)DIPAToluene80-11012-2450-75%
3-Chloro-7-methyl-1H-indazoleChallenging, requires specialized catalystsStrong baseHigh temp>120>24Generally low

Note: This data is a projection based on established reactivity trends and published results for structurally related indazoles.[14]

The ability to perform the Sonogashira coupling with this compound at or near room temperature highlights its superior reactivity and is advantageous for substrates with thermally labile functional groups.

Experimental Protocol: Sonogashira Coupling of N-SEM-3-iodo-7-methyl-1H-indazole

Materials:

  • N-SEM-3-iodo-7-methyl-1H-indazole (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a dry flask, dissolve N-SEM-3-iodo-7-methyl-1H-indazole, PdCl₂(PPh₃)₂, and CuI in anhydrous THF under an inert atmosphere.

  • Add triethylamine, followed by the dropwise addition of the terminal alkyne.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride, water, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

  • The SEM protecting group can be removed using tetrabutylammonium fluoride (TBAF) or acidic conditions.

Sonogashira_Mechanism

Conclusion: The Strategic Advantage of this compound

References

A Comprehensive Guide to the Spectroscopic Differentiation of 3-iodo-7-methyl-1H-indazole and its Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of regioisomers is a critical step in ensuring the safety, efficacy, and intellectual property of a new chemical entity. The subtle positional differences between isomers can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth, comparative analysis of spectroscopic techniques for differentiating 3-iodo-7-methyl-1H-indazole from its potential regioisomers, grounded in established principles and experimental data.

The synthesis of substituted indazoles often yields a mixture of regioisomers, making the development of robust analytical methods for their differentiation essential.[1] In the case of this compound, synthetic routes could potentially produce other isomers such as 3-iodo-4-methyl, 3-iodo-5-methyl, and 3-iodo-6-methyl-1H-indazole, as well as N-methylated variants. This guide will focus on the most powerful spectroscopic techniques for distinguishing these closely related compounds.

The Power of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the structural elucidation of organic molecules, including the differentiation of regioisomers.[2] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments can provide a complete picture of the molecular structure.

¹H NMR Spectroscopy: A First Look at Isomeric Differences

The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the substitution pattern on the indazole ring. For this compound, the protons on the benzene ring will exhibit a specific set of chemical shifts and coupling constants determined by the electronic effects of the iodo and methyl groups.

Key Diagnostic Features in ¹H NMR:

  • Chemical Shift of the Methyl Group: The proximity of the methyl group to other substituents will influence its chemical shift. For instance, the methyl protons in the 7-position are expected to have a distinct chemical shift compared to a methyl group at the 4, 5, or 6-position due to differing electronic environments.

  • Aromatic Proton Multiplicity and Coupling: The substitution pattern dictates the splitting pattern of the aromatic protons. For example, a 7-methyl isomer would show a different set of aromatic proton signals compared to a 4-methyl isomer.

  • The N-H Proton: The chemical shift of the N-H proton can be indicative of the substitution pattern, although it can be broad and its position can be concentration and solvent-dependent.[3]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides direct information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the indazole ring are highly sensitive to the positions of the substituents.[4]

Key Diagnostic Features in ¹³C NMR:

  • Carbon Chemical Shifts: The carbons directly attached to the iodine and methyl groups will show characteristic chemical shifts. Furthermore, the chemical shifts of the other carbons in the benzene ring will be perturbed in a predictable manner based on the substituent locations.[5]

  • Quaternary Carbons: The chemical shifts of the quaternary carbons (C3, C3a, and C7a) are particularly useful for distinguishing isomers.

2D NMR Techniques: Unambiguous Connectivity and Spatial Relationships

While 1D NMR provides valuable clues, 2D NMR experiments are often necessary for definitive structural assignment.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of protonated carbons.[6]

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart.[6] This is a powerful tool for establishing the connectivity between different parts of the molecule and is particularly useful for identifying quaternary carbons. For example, a correlation between the methyl protons and specific aromatic carbons can definitively establish the position of the methyl group.[7][8]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons.[9][10] This is invaluable for confirming the relative positions of substituents. For instance, a NOESY correlation between the methyl protons and a specific aromatic proton can confirm their close spatial relationship, thus pinpointing the location of the methyl group.[11]

Below is a table summarizing the expected key NMR features for differentiating this compound from a hypothetical 3-iodo-4-methyl-1H-indazole isomer.

Spectroscopic FeatureThis compound3-iodo-4-methyl-1H-indazole (Hypothetical)Rationale for Differentiation
¹H NMR
Methyl Protons (δ, ppm)Expected to be in a specific region.Shifted due to different neighboring groups.The electronic environment around the methyl group is distinct for each isomer.
Aromatic ProtonsThree distinct signals in the aromatic region with specific coupling patterns.Three distinct signals with different chemical shifts and coupling constants.The substitution pattern directly influences the electronic shielding and through-bond coupling of the aromatic protons.
¹³C NMR
Methyl Carbon (δ, ppm)Characteristic chemical shift.Different chemical shift due to altered electronic environment.The position of the methyl group affects its ¹³C chemical shift.
Aromatic Carbons (δ, ppm)A unique set of chemical shifts for the six aromatic carbons.A different and unique set of chemical shifts.The substituent effects of the iodo and methyl groups on the carbon chemical shifts are position-dependent.
HMBC Correlations
Methyl Protons to Aromatic CarbonsCorrelations to C6 and C7a.Correlations to C3a and C5.These long-range correlations definitively establish the connectivity and position of the methyl group.
NOESY Correlations
Methyl Protons to Aromatic ProtonsCorrelation to H6.Correlation to H5.Through-space interactions confirm the spatial proximity of the methyl group to a specific aromatic proton.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. While it may not be as definitive as NMR for distinguishing regioisomers, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be observed.

Key Diagnostic Features in IR Spectroscopy:

  • N-H Stretching: A characteristic broad peak for the N-H stretch is expected for 1H-indazoles.[3]

  • C-H Stretching and Bending: The patterns of aromatic and aliphatic C-H stretching and out-of-plane bending vibrations can differ between isomers.

  • Fingerprint Region: Small but reproducible differences in the complex vibrational modes in this region can serve as a diagnostic tool when comparing spectra of pure isomers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While regioisomers will have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) can differ.

Key Diagnostic Features in Mass Spectrometry:

  • Molecular Ion Peak: All regioisomers will show the same molecular ion peak (m/z = 258.06 for C₈H₇IN₂).[12]

  • Fragmentation Pattern: The positions of the substituents can influence the fragmentation pathways, leading to different relative abundances of fragment ions. This can be a useful, albeit less definitive, tool for differentiation.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the indazole sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[13]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.[1]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to ¹H NMR.[1]

  • 2D NMR Acquisition (HSQC, HMBC, NOESY): Utilize standard pulse programs for these experiments. Optimize parameters such as mixing times for NOESY to observe the relevant correlations.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.[1]

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Visualization of Experimental Workflow

G cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Structure Elucidation Sample Isomer Mixture or Pure Isomer Dissolve Dissolve in Deuterated Solvent Sample->Dissolve H1_NMR ¹H NMR Dissolve->H1_NMR Acquire 1D Spectrum C13_NMR ¹³C NMR H1_NMR->C13_NMR Acquire 1D Spectrum Analysis Compare Chemical Shifts, Coupling Constants, and Correlations H1_NMR->Analysis HSQC HSQC C13_NMR->HSQC Acquire 2D Spectrum C13_NMR->Analysis HMBC HMBC HSQC->HMBC Acquire 2D Spectrum NOESY NOESY HMBC->NOESY Acquire 2D Spectrum NOESY->Analysis Structure Definitive Structure Assignment Analysis->Structure

Caption: Workflow for Spectroscopic Differentiation of Indazole Regioisomers.

Conclusion

The definitive differentiation of this compound from its regioisomers relies heavily on a multi-technique NMR approach. While ¹H and ¹³C NMR provide initial, strong evidence, the unambiguous assignment is best achieved through a combination of 2D NMR experiments, particularly HMBC and NOESY, which reveal through-bond and through-space connectivities, respectively. IR and MS can serve as complementary techniques to support the structural assignment. By following the detailed protocols and understanding the key diagnostic features outlined in this guide, researchers can confidently and accurately characterize their synthesized indazole derivatives.

References

Safety Operating Guide

A Guide to the Proper Disposal of 3-Iodo-7-methyl-1H-indazole for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is a critical responsibility for researchers and scientists in the field of drug development. This guide provides a detailed protocol for the proper disposal of 3-Iodo-7-methyl-1H-indazole (CAS No. 847906-27-8), a halogenated organic compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established principles for handling analogous iodinated and indazole-containing chemicals, as well as regulatory guidelines for hazardous waste.[1]

The core principle of this guidance is to treat this compound as a hazardous substance, ensuring the safety of laboratory personnel and the protection of the environment.[1][2] Adherence to your institution's Environmental Health and Safety (EHS) department protocols, in addition to local, state, and federal regulations, is mandatory.[1]

Section 1: Hazard Identification and Personal Protective Equipment (PPE)

Assumed Hazard Classifications
Hazard ClassAssumed ClassificationRationale
Acute Toxicity, Oral Category 4 (Harmful if swallowed)Common classification for similar chemical structures.[4]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)A frequent hazard for halogenated organic compounds.[3]
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)A common risk associated with chemical powders and solutions.[3][4]
Specific Target Organ Toxicity Single Exposure, Category 3 (May cause respiratory irritation)Inhalation of dust or aerosols should be avoided.[3]
Recommended Personal Protective Equipment (PPE)

To mitigate exposure risks, the following PPE should be worn at all times when handling this compound:

  • Gloves: Chemical-resistant gloves, such as nitrile or butyl rubber, are essential. Always inspect gloves for any signs of degradation or perforation before use.[5][6]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to prevent eye contact.[3]

  • Skin and Body Protection: A standard laboratory coat should be worn to protect against skin contact. Ensure that all skin is covered.

  • Respiratory Protection: When handling the compound as a powder or if there is a risk of aerosolization, a NIOSH-approved respirator is recommended. All work with the solid compound should be conducted in a certified chemical fume hood.[5]

Section 2: Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent the spread of contamination and ensure personnel safety.

Small Spills (Solid)
  • Evacuate and Secure: Restrict access to the spill area.

  • Don PPE: Ensure you are wearing the appropriate PPE as outlined in Section 1.2.

  • Containment: Gently cover the spill with a dry, inert absorbent material such as vermiculite, sand, or earth.[7]

  • Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container. Avoid generating dust.[7]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Ventilation: Allow the area to ventilate thoroughly.

Large Spills

For large spills, evacuate the area immediately and contact your institution's EHS department or emergency response team.

Section 3: Step-by-Step Disposal Protocol

The disposal of this compound must adhere to hazardous waste regulations. As a halogenated organic compound, it is subject to specific disposal requirements.[8][9]

Waste Segregation and Collection
  • Designate as Hazardous Waste: All waste containing this compound, including the pure compound, contaminated labware (e.g., pipette tips, vials), and PPE, must be treated as hazardous waste.[1]

  • Primary Waste Container: Collect all waste in a clearly labeled, leak-proof, and chemically compatible container. The container must be kept securely closed except when adding waste.[1][5]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". The date of waste accumulation should also be included.[1]

Storage of Hazardous Waste

Store the labeled hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[7] Secondary containment is recommended to prevent the spread of material in case of a leak.[1]

Final Disposal

Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[6][10] Do not dispose of this compound down the drain or in regular trash.[6][11]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_assessment Initial Assessment cluster_procedure Disposal Procedure Start Handling this compound IsWaste Is waste generated? Start->IsWaste HazardousWaste Treat as Hazardous Waste IsWaste->HazardousWaste Yes Segregate Segregate Waste (Chemical, PPE, Labware) HazardousWaste->Segregate PrimaryContainer Use Labeled, Sealed Primary Container Segregate->PrimaryContainer Store Store in Designated Secure Area PrimaryContainer->Store EHS Contact EHS for Pickup Store->EHS

Caption: Decision workflow for the disposal of this compound.

Conclusion

The responsible disposal of this compound is paramount for maintaining a safe laboratory environment and ensuring environmental protection. By following these guidelines, which are rooted in established safety protocols for hazardous and halogenated organic compounds, researchers can confidently manage this chemical waste stream. Always prioritize consultation with your institution's EHS department for specific guidance and adherence to all applicable regulations.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Iodo-7-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of 3-Iodo-7-methyl-1H-indazole (CAS No. 847906-27-8). As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This guide moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and the integrity of your research.

Understanding the Hazard Profile

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the compound we are working with. This compound is a halogenated heterocyclic compound.[1][2] While a specific, comprehensive Safety Data Sheet (SDS) is not always available for every novel compound, data for the compound and its structural analogs provide a clear hazard profile.

The primary hazards associated with this class of chemicals are:

  • H302: Harmful if swallowed. [1][3]

  • H315: Causes skin irritation. [1][3][4][5]

  • H319: Causes serious eye irritation. [1][3][4][5]

  • H335: May cause respiratory irritation. [1][5]

Given its molecular weight of 258.06 g/mol and its nature as a solid, the primary routes of exposure are through inhalation of dust particles, direct skin or eye contact, and accidental ingestion.[1][2] Our PPE strategy must therefore create a comprehensive barrier against these exposure pathways.

Core PPE Requirements: A Multi-Layered Defense

Effective protection is not about a single piece of equipment, but a system of engineered controls and personal barriers working in concert. All handling of solid this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]

The following table summarizes the mandatory PPE for handling this compound, with detailed explanations below.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant GlovesNitrile or neoprene gloves are required. Double-gloving is recommended for extended handling. Inspect for tears before each use.[6]
Eyes Safety GogglesMust provide a full seal around the eyes to protect against dust particles and potential splashes. Safety glasses with side-shields are insufficient.[6][7]
Face Face ShieldTo be used in conjunction with safety goggles, especially when transferring larger quantities of the powder where the risk of splashing or aerosolization is higher.[6][7]
Body Laboratory CoatA flame-resistant lab coat with full-length sleeves and a snug fit at the wrists is mandatory to protect against skin contact.[6]
Respiratory NIOSH-approved RespiratorRequired when handling the powder outside of a certified chemical fume hood or if there is any risk of dust generation. An N95 respirator is the minimum requirement.[6][8]
Feet Closed-toe ShoesLeather or chemical-resistant material is required to protect against spills.[8]
Hand Protection: The First Line of Defense

Your hands are the most likely part of your body to come into direct contact with the chemical. Nitrile or neoprene gloves provide excellent resistance to a wide range of chemicals.[6] The practice of double-gloving provides an additional layer of security; should the outer glove be compromised, the inner glove continues to offer protection while you retreat to a safe area to replace the outer glove. Always wash your hands thoroughly after removing gloves.[9]

Eye and Face Protection: An Absolute Necessity

This compound is classified as a serious eye irritant.[1][4] Therefore, protection must go beyond standard safety glasses. Chemical splash goggles that form a seal with the face are essential to prevent fine dust particles from entering the eye area. When handling quantities that could lead to splashing or aerosolization, a face shield must be worn over the goggles to protect the entire face.[7]

Respiratory Protection: Guarding Against Inhalation

The hazard statement H335 (May cause respiratory irritation) necessitates stringent control of airborne particles.[1][5] The primary engineering control is the chemical fume hood.[6] In situations where a fume hood is not available or if there is a risk of dust generation (e.g., during a spill cleanup), a NIOSH-approved respirator is mandatory. An N95 particulate respirator is the minimum standard, but a formal risk assessment may indicate the need for a higher level of protection, such as a half-mask or full-face respirator with appropriate cartridges.[6][8]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational workflow is critical. This protocol is designed to minimize exposure at every step.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep1 Verify Fume Hood Certification prep2 Don All Required PPE (See Table) prep1->prep2 prep3 Prepare Work Area (e.g., absorbent liner) prep2->prep3 handle1 Transfer Compound Carefully with Spatula prep3->handle1 Begin Work handle2 Avoid Generating Dust handle1->handle2 handle3 Keep Container Sealed When Not in Use handle2->handle3 clean1 Decontaminate Work Area and Equipment handle3->clean1 Complete Work clean2 Segregate Waste (Solid & PPE) clean1->clean2 clean3 Doff PPE in Correct Order (Gloves Last) clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for Safe Handling of this compound.

Emergency Response and Disposal

Preparation for unforeseen events is a cornerstone of laboratory safety.

Emergency Procedures
  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[9][10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention immediately.[9]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[9]

  • Spill: Evacuate the immediate area.[6] Wearing full PPE, including respiratory protection, carefully sweep up the solid material, avoiding dust generation.[6] Place the material into a sealed, labeled container for hazardous waste disposal.[6][11]

Disposal Plan

All materials contaminated with this compound, including the compound itself, used gloves, absorbent pads, and weighing papers, must be treated as hazardous chemical waste.[11]

  • Segregation: Collect all waste in a designated, leak-proof, and clearly labeled container.[11] The label must include the full chemical name: "this compound".[11]

  • Storage: Keep the waste container sealed when not in use.[11] Store it in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Adhere to all local, state, and federal regulations.

By integrating these principles and protocols into your daily work, you build a robust culture of safety that protects you, your colleagues, and the integrity of your scientific endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodo-7-methyl-1H-indazole
Reactant of Route 2
3-Iodo-7-methyl-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.